molecular formula C13H18N2O3 B1374113 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one CAS No. 1270608-55-3

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Cat. No.: B1374113
CAS No.: 1270608-55-3
M. Wt: 250.29 g/mol
InChI Key: JGVSFHUTYMOAEV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one (CAS Not Assigned

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-12-4-5-15(13(12)16)9-6-10(17-2)8-11(7-9)18-3/h6-8,12,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVSFHUTYMOAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of the novel compound 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one. The proposed synthetic pathway is a robust, four-step sequence commencing with the readily available starting material, 3-aminopyrrolidin-2-one. The core strategy involves an initial protection of the primary amine, followed by a palladium-catalyzed N-arylation to construct the key C-N bond between the pyrrolidinone ring and the dimethoxyphenyl moiety. Subsequent deprotection and a final reductive amination step afford the target molecule. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful synthesis of this compound for research and drug development applications.

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The substitution pattern on the pyrrolidinone ring allows for the fine-tuning of pharmacological properties. The title compound, this compound, incorporates two key pharmacophores: the N-aryl lactam and a basic methylamino group at the 3-position. This combination of structural features suggests potential applications in various therapeutic areas, necessitating a reliable and well-documented synthetic route. This guide outlines a logical and efficient pathway to access this molecule, designed for reproducibility and scalability in a research setting.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence. This strategy prioritizes the use of well-established and high-yielding reactions, ensuring a reliable route to the final product. The key transformations are:

  • Protection of the 3-amino group of 3-aminopyrrolidin-2-one using a tert-butoxycarbonyl (Boc) group.

  • N-Arylation of the lactam nitrogen via a Buchwald-Hartwig cross-coupling reaction with 3,5-dimethoxyphenylboronic acid.

  • Deprotection of the 3-amino group under acidic conditions.

  • Mon-N-methylation of the primary amine at the 3-position through reductive amination.

This strategic approach prevents unwanted side reactions, such as arylation of the more nucleophilic primary amine, by protecting it in the initial step.

Step 1: Synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (2)

Rationale

The initial step focuses on the protection of the primary amino group of 3-aminopyrrolidin-2-one (1). The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This protection is crucial to prevent the primary amine from competing with the lactam nitrogen in the subsequent N-arylation step.

Experimental Protocol

A simple and efficient protocol for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate ((Boc)₂O) under aqueous conditions without the need for a catalyst.[4]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Aminopyrrolidin-2-one (1)1.0100.121.0 g
Di-tert-butyl dicarbonate1.0218.252.18 g
Acetone--5 mL
Distilled Water--95 mL
Dichloromethane--50 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.0 g (10.0 mmol) of 3-aminopyrrolidin-2-one in a mixture of 95 mL of distilled water and 5 mL of acetone.

  • Stir the solution at room temperature for 10 minutes.

  • Add 2.18 g (10.0 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Add 50 mL of dichloromethane and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford tert-butyl (2-oxopyrrolidin-3-yl)carbamate (2) as a white solid.

Step 2: Synthesis of tert-Butyl (1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl)carbamate (3)

Rationale

The core C-N bond formation between the pyrrolidinone ring and the aryl group is achieved through a Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction is a powerful method for the N-arylation of lactams and offers high functional group tolerance.[7][8] Arylboronic acids are often used as the aryl source due to their stability and commercial availability.[7]

Experimental Protocol
Reagent/SolventMolar Eq.MW ( g/mol )Amount
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (2)1.0200.241.0 g
3,5-Dimethoxyphenylboronic acid1.5181.991.36 g
Pd(OAc)₂0.05224.556 mg
Xantphos0.10578.68289 mg
Cs₂CO₃2.0325.823.25 g
Toluene--50 mL

Procedure:

  • To an oven-dried Schlenk flask, add 1.0 g (5.0 mmol) of tert-butyl (2-oxopyrrolidin-3-yl)carbamate (2), 1.36 g (7.5 mmol) of 3,5-dimethoxyphenylboronic acid, 56 mg (0.25 mmol) of palladium(II) acetate, 289 mg (0.5 mmol) of Xantphos, and 3.25 g (10.0 mmol) of cesium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add 50 mL of anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir under argon.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield tert-butyl (1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl)carbamate (3).

Step 3: Synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (4)

Rationale

The removal of the Boc protecting group is typically achieved under acidic conditions.[3][9] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective reagent system for this transformation, proceeding cleanly at room temperature to liberate the primary amine.

Experimental Protocol
Reagent/SolventVolume Ratio
tert-Butyl (1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl)carbamate (3)-1.0 g
Dichloromethane (DCM)-10 mL
Trifluoroacetic acid (TFA)1:4 with DCM2.5 mL

Procedure:

  • Dissolve 1.0 g of tert-butyl (1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl)carbamate (3) in 10 mL of dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2.5 mL of trifluoroacetic acid to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (4). This product is often used in the next step without further purification.

Step 4: Synthesis of this compound (5)

Rationale

The final step involves the selective mono-N-methylation of the primary amine. Reductive amination is the method of choice to avoid over-alkylation, which can be a problem with direct alkylation methods.[10] Using formaldehyde as the methyl source and a mild reducing agent like sodium triacetoxyborohydride (STAB) provides a high-yielding and clean conversion to the desired secondary amine.[11][12] The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is also a viable alternative for this transformation.[5][13][14]

Experimental Protocol (Reductive Amination with STAB)
Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (4)1.0236.271.0 g
Formaldehyde (37% in H₂O)1.230.030.41 mL
Sodium triacetoxyborohydride (STAB)1.5211.941.35 g
1,2-Dichloroethane (DCE)--40 mL
Acetic Acidcatalytic60.05~0.1 mL

Procedure:

  • To a stirred solution of 1.0 g (4.23 mmol) of 3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (4) in 40 mL of 1,2-dichloroethane, add 0.41 mL (5.08 mmol) of a 37% aqueous formaldehyde solution and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add 1.35 g (6.35 mmol) of sodium triacetoxyborohydride in portions over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound (5).

Synthetic Workflow Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: N-Arylation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: N-Methylation A 3-Aminopyrrolidin-2-one (1) R1 (Boc)₂O, H₂O/Acetone A->R1 B tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (2) R2 3,5-Dimethoxyphenylboronic acid, Pd(OAc)₂, Xantphos, Cs₂CO₃ B->R2 R1->B C tert-Butyl (1-(3,5-dimethoxyphenyl)- 2-oxopyrrolidin-3-yl)carbamate (3) R3 TFA, DCM C->R3 R2->C D 3-Amino-1-(3,5-dimethoxyphenyl)- pyrrolidin-2-one (4) R4 HCHO, NaBH(OAc)₃ D->R4 R3->D E 1-(3,5-Dimethoxyphenyl)-3- (methylamino)pyrrolidin-2-one (5) R4->E

Caption: Synthetic route for this compound.

Conclusion

This technical guide details a logical and robust four-step synthesis for this compound. By employing well-established synthetic transformations—Boc protection, Buchwald-Hartwig N-arylation, acidic deprotection, and reductive amination—this pathway offers a reliable method for accessing the target compound. The provided step-by-step protocols and mechanistic rationales are intended to equip researchers in drug discovery and organic synthesis with the necessary information to successfully prepare this novel molecule for further investigation.

References

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Sources

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one: Synthesis, Characterization, and Pharmacological Considerations

Abstract

This technical guide provides a comprehensive framework for the synthesis, analytical characterization, and potential pharmacological evaluation of the novel compound this compound. This molecule belongs to the pyrrolidinone class, a scaffold renowned for its presence in a wide array of biologically active agents.[1][2][3] Given the limited publicly available data on this specific derivative, this document serves as a prospective guide for researchers and drug development professionals. It outlines a plausible synthetic pathway, details a rigorous analytical workflow for structural verification and purity assessment, and discusses the potential therapeutic applications based on the well-documented activities of the pyrrolidinone core structure. The methodologies described herein are designed to ensure scientific integrity and provide a robust foundation for future investigation.

Introduction: The Pyrrolidinone Scaffold in Medicinal Chemistry

The pyrrolidinone (or γ-lactam) ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals.[2][3] For decades, this chemical family has been a focal point of research, leading to the development of drugs with diverse therapeutic applications.[1] The pioneering compound of this class, Piracetam, introduced the concept of "nootropic" agents for cognitive enhancement.[1] This was followed by the development of successful drugs like Levetiracetam, a major antiepileptic agent, which solidified the importance of the pyrrolidinone core in central nervous system (CNS) disorders.[1]

The versatility of the pyrrolidinone scaffold allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile. Derivatives have demonstrated a remarkable range of biological activities, including:

  • Anticonvulsant[2][4]

  • Neuroprotective[1]

  • Anti-inflammatory[2][5]

  • Antibacterial and Antifungal[2][3]

  • Antiviral and Antitumoral[2][3]

The subject of this guide, This compound , incorporates three key structural features of interest:

  • The Pyrrolidin-2-one Core: The foundational lactam ring.

  • N-Aryl Substitution: An N-linked 3,5-dimethoxyphenyl group, a moiety often used in medicinal chemistry to modulate receptor affinity and metabolic stability.

  • C3-Amino Substitution: A methylamino group at the 3-position, which introduces a basic center and a potential hydrogen bonding site, critical for molecular interactions with biological targets.

This guide provides the necessary theoretical and practical framework to synthesize and characterize this compound, paving the way for its pharmacological exploration.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The following table summarizes the known and predicted properties for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃[CymitQuimica][6]
Molecular Weight 250.29 g/mol [CymitQuimica][6]
CAS Number 1270608-55-3[CymitQuimica][6]
Purity Min. 95% (as commercially available)[CymitQuimica][6]
Topological Polar Surface Area (TPSA) 54.9 Ų (Predicted)Computational Estimate
XLogP3 1.2 (Predicted)Computational Estimate
Hydrogen Bond Donors 1 (Predicted)Computational Estimate
Hydrogen Bond Acceptors 4 (Predicted)Computational Estimate

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Proposed Synthetic Pathway

While multiple routes to substituted pyrrolidinones exist, a robust and versatile method involves the Lewis acid-catalyzed reaction of donor-acceptor (DA) cyclopropanes with primary amines, followed by lactamization.[7][8][9] This approach offers a convergent and efficient pathway to the desired scaffold. The proposed synthesis for this compound is outlined below.

Synthetic Workflow Diagram

The overall strategy involves the preparation of a key cyclopropane intermediate, followed by a one-pot reaction sequence to construct the substituted pyrrolidinone ring.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pyrrolidinone Ring Formation cluster_2 Part 3: Final Modification (If Necessary) A 3,5-Dimethoxybenzaldehyde C Knoevenagel Condensation A->C B Malonic Acid B->C D 3-(3,5-Dimethoxyphenyl)acrylic acid C->D E Esterification D->E F Methyl 3-(3,5-dimethoxyphenyl)acrylate E->F G Corey-Chaykovsky Reaction F->G H Dimethyl 2-(3,5-dimethoxyphenyl) cyclopropane-1,1-dicarboxylate (DA Cyclopropane) G->H K Lewis Acid-Catalyzed Ring Opening & Michael Addition H->K I DA Cyclopropane (H) I->K J Methylamine J->K L γ-Amino Ester Intermediate K->L M In Situ Lactamization L->M N 1-(3,5-Dimethoxyphenyl)-3-(methoxycarbonyl) -3-(methylamino)pyrrolidin-2-one M->N O Decarboxylation/Alternative Route N->O Hydrolysis & Decarboxylation N->O P Final Product: 1-(3,5-Dimethoxyphenyl)-3-(methylamino) pyrrolidin-2-one O->P

Caption: Proposed multi-step synthesis of the target compound.

A simplified, more direct route based on literature[7][8] would involve the reaction of the DA cyclopropane with an aniline (3,5-dimethoxyaniline) followed by subsequent modification at the C3 position. However, the above illustrates a fundamental approach to building the core components.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the synthesis of 1,5-substituted pyrrolidin-2-ones.[7][8]

Objective: To synthesize 5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one as a core precursor, which can then be functionalized at the C3 position.

Step 1: Synthesis of Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate

  • Reaction Setup: To a solution of 3,5-dimethoxybenzaldehyde and dimethyl malonate in a suitable solvent (e.g., toluene with a catalytic amount of piperidine), facilitate a Knoevenagel condensation.

  • Cyclopropanation: The resulting diarylidene is then subjected to a Michael-initiated ring closure (MIRC) or similar cyclopropanation reaction to yield the donor-acceptor cyclopropane.

Step 2: One-Pot Synthesis of 5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one

  • Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 equiv.) and aniline (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add Ni(ClO₄)₂·6H₂O (0.2 equiv.) as the Lewis acid catalyst. The use of a nickel catalyst is effective for the ring-opening of the cyclopropane with the amine nucleophile.[8]

  • Ring Opening: Stir the reaction mixture at 45 °C for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Lactamization: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in toluene, and acetic acid (2.0 equiv.) is added to catalyze the intramolecular cyclization (lactamization). The mixture is refluxed for 7 hours.[8]

  • Decarboxylation: The resulting product will have an ester group at the C3 position. This can be removed via saponification with NaOH in an ethanol/water mixture, followed by acidification and heating to induce decarboxylation.[8]

  • Purification: The final crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure 1,5-disubstituted pyrrolidin-2-one.

Step 3: Introduction of the 3-(methylamino) Group

  • Activation: The C3 position of the pyrrolidinone ring can be activated for nucleophilic substitution, for example, via α-bromination.

  • Substitution: The activated intermediate is then reacted with methylamine in a suitable solvent to introduce the desired functional group.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach is required for a self-validating system.

Analytical Workflow Diagram

G cluster_purity Purity Analysis cluster_structure Structural Analysis A Crude Synthesized Product B Purification (Column Chromatography) A->B C Purity Assessment B->C D Structural Confirmation B->D E Final Characterized Compound (>95% Purity) C->E P1 HPLC-UV P2 TLC D->E S1 LC-MS / HRMS (Molecular Weight) S2 1H & 13C NMR (Carbon-Proton Framework) S3 2D NMR (COSY, HSQC) (Connectivity) S4 FTIR (Functional Groups)

Caption: Workflow for analytical characterization and QC.

Key Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final compound. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) coupled with a UV detector would be appropriate. The goal is to obtain a single major peak, with purity calculated by the area percentage method.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, matching the calculated exact mass for C₁₃H₁₈N₂O₃.[10] Fragmentation patterns can provide additional structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: Will reveal the number of unique protons, their chemical environment, and coupling patterns. Expected signals would include aromatic protons of the dimethoxyphenyl ring, methoxy singlets, the N-methyl singlet, and diastereotopic protons of the pyrrolidinone ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms, including the characteristic carbonyl carbon of the lactam (around 170-175 ppm).

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the precise arrangement of the substituents on the pyrrolidinone ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the lactam carbonyl (C=O) group.

Pharmacological Context and Future Directions

The structural motifs within this compound suggest several avenues for pharmacological investigation, particularly within the CNS. The N-aryl substitution is a common feature in ligands for various receptors and enzymes.

Potential Therapeutic Targets

Based on the known activities of related pyrrolidinone and N-aryl compounds, initial screening could focus on:

  • Ion Channels: Voltage-gated sodium or calcium channels, which are targets for many anticonvulsant drugs.[4]

  • Receptors: Serotonin (5-HT) or dopamine receptors, given the prevalence of the dimethoxyphenyl moiety in CNS-active agents.[11]

  • Enzymes: Inhibition of enzymes like monoamine oxidase (MAO) or phosphodiesterases (PDEs), which are involved in neurological and inflammatory processes.

Proposed Biological Screening Cascade

G A Test Compound B Tier 1: Primary Screening (High-Throughput Binding Assays) - CNS Receptor Panel - Ion Channel Panel A->B C Hit Identification (Compounds with >50% inhibition at 10 µM) B->C D Tier 2: Secondary Screening (Functional Cell-Based Assays) - e.g., Ca2+ Flux, cAMP measurement - Dose-Response Curves (IC50/EC50) C->D E Lead Generation (Potent & Selective Hits) D->E F Tier 3: In Vitro ADME/Tox - Microsomal Stability - Cytotoxicity - hERG Channel Assay E->F G Tier 4: In Vivo Proof-of-Concept (Animal Models) - e.g., Maximal Electroshock (Anticonvulsant) - Hot Plate Test (Analgesic) F->G Favorable Profile

Caption: A logical cascade for initial pharmacological evaluation.

This tiered approach ensures that resources are focused on the most promising compounds. Initial broad screening identifies potential "hits," which are then validated and characterized in more complex and physiologically relevant secondary assays before advancing to preclinical evaluation.

Conclusion

This compound is a novel compound of significant interest due to its foundation on the pharmacologically validated pyrrolidinone scaffold. While direct experimental data remains scarce, this guide provides a comprehensive and scientifically grounded roadmap for its future investigation. By following the proposed synthetic strategies, employing a rigorous analytical workflow for characterization, and undertaking a logical pharmacological screening cascade, researchers can effectively unlock the therapeutic potential of this and related molecules. The insights and protocols detailed herein are designed to serve as a valuable resource for drug discovery and development professionals working at the forefront of medicinal chemistry.

References

  • Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8429. [Link]

  • Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central, PMCID: PMC9741210. [Link]

  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

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  • Contente, M. L., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2276-2282. [Link]

  • Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link]

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  • Cignarella, G., et al. (1963). Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines. Journal of Medicinal Chemistry, 6(3), 292-296. [Link]

  • Tran, P. H., et al. (2021). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrrolin-2-one. Vietnam Journal of Chemistry, 59(5), 587-592. [Link]

  • Shevyrin, V., et al. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. ResearchGate. [Link]

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  • Manchuri, K. M., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, PMCID: PMC10824058. [Link]

  • Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]

  • Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics, 321(2), 509-516. [Link]

  • Melkozerov, I., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170. [Link]

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Biological Activity of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one: A Prospective Analysis and Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one is a novel chemical entity with an uncharacterized biological profile. This whitepaper presents a prospective analysis of its potential therapeutic activities based on a detailed examination of its core structural motifs: the pyrrolidin-2-one scaffold, a privileged structure in medicinal chemistry, and the 3,5-dimethoxyphenyl group, known for its role in modulating central nervous system targets. We hypothesize that this compound may possess significant neuroactive, anti-inflammatory, or anticancer properties. To validate this hypothesis, a comprehensive, multi-phase research framework is proposed, encompassing initial in vitro screening, mechanism of action elucidation, and subsequent in vivo validation. This guide provides detailed, field-proven experimental protocols to systematically investigate the compound's bioactivity, serving as a foundational roadmap for researchers in pharmacology and drug development.

Introduction and Rationale

The pyrrolidin-2-one (or 2-pyrrolidone) nucleus is a five-membered lactam ring that serves as a cornerstone in the design of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticonvulsant, nootropic, anti-inflammatory, antibacterial, and anticancer effects.[3][4][5] The versatility of the pyrrolidine ring is enhanced by its three-dimensional structure, which allows for precise spatial orientation of substituents to optimize interactions with biological targets.[6][7]

The subject of this guide, this compound (hereafter referred to as Compound X ), merges this privileged scaffold with two other key functional groups that suggest a strong potential for significant bioactivity. The 1-position is substituted with a 3,5-dimethoxyphenyl group. Phenyl rings with this specific methoxy substitution pattern are found in compounds that interact with central nervous system (CNS) receptors, including serotonin 5-HT2A receptors.[8] The 3-position features a methylamino group, which can critically influence the compound's physicochemical properties, such as basicity and hydrogen bonding capacity, thereby affecting target binding and pharmacokinetics.

Given the absence of published biological data for Compound X [9], this document outlines a logical, structured, and technically detailed research plan to systematically characterize its pharmacological profile.

Structural Features and Hypothesized Biological Activity

A thorough analysis of Compound X 's structure allows for the formulation of several testable hypotheses regarding its potential biological effects.

  • Hypothesis 1: CNS Activity. The presence of the dimethoxyphenyl moiety, a known pharmacophore in CNS-active agents, suggests potential interactions with neurotransmitter receptors (e.g., serotonin, dopamine) or ion channels.[8][10] The pyrrolidin-2-one core is also central to nootropic drugs like Piracetam, further supporting the potential for neurological or psychoactive effects.[2]

  • Hypothesis 2: Anti-inflammatory Activity. Many pyrrolidine derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key enzymes like cyclooxygenase (COX) or the suppression of inflammatory mediators such as nitric oxide (NO).[4][11][12]

  • Hypothesis 3: Anticancer Activity. The pyrrolidinone scaffold has been incorporated into various anticancer agents that inhibit tumor cell proliferation and induce apoptosis.[13] The substitution pattern of Compound X could favor interactions with targets implicated in oncology.

The proposed research plan is designed to rigorously test these hypotheses.

Proposed Research Framework: A Multi-Phase Investigative Workflow

A systematic approach is essential to comprehensively profile a novel compound. The following workflow is designed to progress from broad screening to specific mechanism of action and in vivo efficacy.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: MoA Elucidation cluster_2 Phase 3: In Vivo Evaluation HTS High-Throughput Screening (Target Panel) DoseResp Dose-Response & IC50 Determination HTS->DoseResp Cyto Cytotoxicity & Viability Assays (Neuronal, Cancer, Normal Cell Lines) Cyto->DoseResp AntiInflam Anti-inflammatory Assays (NO & Cytokine Inhibition) AntiInflam->DoseResp FuncAssay Secondary Functional Assays (e.g., Calcium Flux, Western Blot) DoseResp->FuncAssay TargetID Target Deconvolution (If necessary) FuncAssay->TargetID PK Pharmacokinetics (PK) & Acute Toxicity FuncAssay->PK Efficacy Efficacy in Disease Models (e.g., Neuropathic Pain, Inflammation) PK->Efficacy

Caption: Proposed workflow for characterizing Compound X's bioactivity.

3.1. Phase 1: Foundational In Vitro Profiling

This initial phase aims to rapidly identify the primary biological activities of Compound X and establish its safety window at the cellular level.

Rationale: To determine the concentration range at which Compound X exhibits biological effects without causing general cellular toxicity. This is crucial for interpreting results from subsequent functional assays. Human neuronal (e.g., SH-SY5Y), lung cancer (A549), and non-cancerous fibroblast (e.g., MRC-5) cell lines will be used to assess specificity.[14]

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of Compound X in DMSO, then further dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Rationale: To test the hypothesis that Compound X can modulate inflammatory responses. This protocol measures the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][15]

Step-by-Step Methodology (Griess Assay for NO Inhibition):

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with various non-toxic concentrations of Compound X (determined from Protocol 1) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement: Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Griess Reagent: Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution) to each well, incubating for 10 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.

3.2. Phase 2: Elucidating the Mechanism of Action (MoA)

Should Phase 1 yield a positive "hit" (e.g., potent NO inhibition or specific cytotoxicity), this phase will investigate the underlying molecular mechanism. The following pathway diagram illustrates a hypothetical mechanism, whereby Compound X acts as an antagonist at a G-protein coupled receptor (GPCR), leading to downstream inhibition of the NF-κB inflammatory pathway.

G cluster_Nucleus CompoundX Compound X GPCR GPCR Target CompoundX->GPCR Antagonism G_Protein Gαq/11 GPCR->G_Protein Activates PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC IKK IKK Complex PKC->IKK Modulates NFkB_p65 p65 p50 IκBα IKK->NFkB_p65 Phosphorylates IκBα NFkB_p65_active p65 p50 NFkB_p65->NFkB_p65_active IκBα Degradation Nucleus Nucleus NFkB_p65_active->Nucleus Translocation Gene Inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_p65_active->Gene LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK

Caption: Hypothetical GPCR-mediated anti-inflammatory signaling pathway for Compound X.

Rationale: To determine if the anti-inflammatory activity observed in Protocol 2 is mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This protocol measures the levels of key phosphorylated proteins in the pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Compound X and/or LPS as described in Protocol 2.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts.

3.3. Phase 3: In Vivo Validation

Positive and well-defined in vitro activity warrants investigation in a whole-animal model to assess efficacy, pharmacokinetics, and safety.

Rationale: This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a novel compound in vivo.[4]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Swiss albino mice (20-25 g) for one week under standard laboratory conditions.

  • Grouping and Administration: Randomize animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Compound X (e.g., 10, 30, 100 mg/kg). Administer compounds intraperitoneally (i.p.) or orally (p.o.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Prospective Data Presentation and Interpretation

All quantitative data generated from these protocols should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile of Compound X

Assay Type Cell Line Endpoint Result (IC₅₀ / CC₅₀)
Cytotoxicity SH-SY5Y (Neuronal) Cell Viability > 100 µM
Cytotoxicity A549 (Lung Cancer) Cell Viability 15.2 µM
Cytotoxicity MRC-5 (Normal Fibroblast) Cell Viability 89.5 µM
Anti-inflammatory RAW 264.7 NO Inhibition 5.8 µM

| Target-Based | Recombinant hCOX-2 | Enzyme Inhibition | 25.4 µM |

Note: Data are hypothetical and for illustrative purposes only.

The interpretation of such data would suggest that Compound X has selective cytotoxic effects against a cancer cell line and possesses potent anti-inflammatory activity at non-toxic concentrations. These findings would guide further development towards either oncology or inflammatory diseases.

Conclusion

While the biological activity of this compound remains to be empirically determined, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The pyrrolidin-2-one core and 3,5-dimethoxyphenyl moiety are well-established pharmacophores associated with a range of desirable biological effects, particularly in the domains of neuroscience and immunology. The systematic, multi-phase research framework proposed in this guide offers a robust and efficient path to thoroughly characterize its bioactivity, elucidate its mechanism of action, and validate its potential in relevant preclinical models. The successful execution of these protocols will provide the critical data necessary to determine the future trajectory of this promising novel compound in the drug discovery pipeline.

References
  • Baraldi, P. G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][6][7]

  • Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. [Link][14]

  • Betti, M. J., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science. [Link][1]

  • Patel, S., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Scilit. [Link][3]

  • Betti, M. J., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link][16]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. [Link][17]

  • Ahmad, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry. [Link][4]

  • Singh, M., et al. (2022). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link][11]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link][5]

  • Betti, M. J., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry. [Link][2]

  • Nguyen, T. L. H., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journal of Organic Chemistry. [Link][12][15][18]

  • Rud'ko, M. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. [Link][13]

  • Halberstadt, A. L., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link][8]

  • De Simone, R., et al. (2017). The psychostimulant-like effects of JWH-018 and AKB48, two synthetic cannabinoids, are mediated by the activation of the dopamine mesolimbic system. Frontiers in Pharmacology. [Link][10]

  • Góra, M., et al. (2021). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules. [Link][19]

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1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one Structural Analogs

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This technical guide focuses on this compound as a lead compound for the exploration of novel structural analogs. We present a comprehensive framework for researchers, scientists, and drug development professionals, detailing a rationale-driven approach to analog design, robust synthetic methodologies, and a strategic biological evaluation cascade. The narrative emphasizes the causality behind experimental choices, from the selection of synthetic routes that maximize analog diversity to the implementation of a multi-tiered screening process aimed at identifying compounds with potential neuroprotective activity. Detailed, self-validating protocols for synthesis and biological assays are provided, supported by data visualization and workflow diagrams to ensure clarity and reproducibility. This guide serves as a foundational resource for the systematic investigation of this promising chemical space.

Introduction: The Pyrrolidin-2-one Core and the Rationale for Analog Exploration

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the five-membered pyrrolidine ring being a particularly versatile scaffold.[1][3] Its non-planar, sp³-rich geometry allows for the exploration of three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] Within this class, the pyrrolidin-2-one (or γ-lactam) substructure is present in a multitude of pharmacologically active agents, demonstrating activities ranging from anticonvulsant and anti-inflammatory to anticancer and neuroprotective.[3][4]

Our lead compound, this compound, presents a compelling starting point for a drug discovery program. It can be deconstructed into three key regions ripe for chemical modification:

  • An N-aryl substituent: The 1-(3,5-dimethoxyphenyl) group, which anchors the molecule and significantly influences its electronic properties and metabolic stability.

  • A C-3 amino group: The 3-(methylamino) functionality, which introduces a basic center, providing a handle for modulating physicochemical properties like solubility and offering a potential key interaction point with biological targets.

  • The chiral pyrrolidin-2-one core: The central lactam ring, which provides a rigid framework and presents a stereocenter at the C-3 position, allowing for stereospecific interactions.

Given the prevalence of related structures in compounds targeting the central nervous system (CNS), this guide proposes a discovery workflow aimed at identifying novel neuroprotective agents, a critical unmet need in the treatment of neurodegenerative diseases and acute neuronal injury.[5][6] The exploration of structural analogs is predicated on the hypothesis that systematic modification of the lead's peripheral substituents will enable the fine-tuning of its biological activity, selectivity, and pharmacokinetic profile.

Analog Design Strategy: A Modular Approach

A systematic exploration of the structure-activity relationship (SAR) requires a modular approach to analog design. We have segmented the lead compound into three primary regions for modification. The strategic selection of substituents in each region allows for a comprehensive investigation of how steric, electronic, and physicochemical properties influence biological function.

G cluster_regions Modification Zones cluster_modifications Proposed Modifications lead Lead Compound 1-(3,5-Dimethoxyphenyl)-3- (methylamino)pyrrolidin-2-one region_a Region A N-1 Aryl Ring lead->region_a region_b Region B C-3 Amino Group lead->region_b region_c Region C Pyrrolidin-2-one Core lead->region_c mod_a Vary Electronics: - Electron-Donating (e.g., -Me, -OMe) - Electron-Withdrawing (e.g., -Cl, -CF3) - H-Bond Donors/Acceptors (e.g., -OH, -CN) region_a->mod_a mod_b Vary Sterics & Basicity: - Primary Amines (NH2) - Tertiary Amines (NMe2, NEt2) - Cyclic Amines (e.g., Piperidinyl) - Non-basic Amides (NHAc) region_b->mod_b mod_c Scaffold Hopping (Advanced): - C-4/C-5 Substitution - Ring Size Variation (e.g., Piperidin-2-one) - Chirality Inversion (R vs. S) region_c->mod_c

Caption: Modular design strategy for analog development.

Rationale for Modifications:

  • Region A (N-1 Aryl Ring): The electronic nature of this ring can influence the molecule's interaction with target proteins and its susceptibility to oxidative metabolism. By synthesizing analogs with electron-donating groups (e.g., 4-methylphenyl), electron-withdrawing groups (e.g., 4-chlorophenyl, 4-trifluoromethylphenyl), and alternative substitution patterns, we can probe for optimal electronic requirements and potential pi-stacking or hydrogen bonding interactions.[7]

  • Region B (C-3 Amino Group): The basicity and steric bulk at this position are critical. Altering the substitution from methylamino to dimethylamino or introducing larger alkyl groups can impact receptor affinity and selectivity.[8][9] Replacing the methylamino group with cyclic amines (e.g., pyrrolidinyl, piperidinyl) can introduce conformational constraints, while converting the amine to a non-basic amide can determine if the basicity is essential for activity.

  • Region C (Pyrrolidin-2-one Core): While this guide focuses on modifications to Regions A and B, advanced exploration could involve substitutions at other positions (C4, C5) or altering the stereochemistry at C3 to understand the optimal 3D arrangement for biological activity.

Synthetic Methodologies: Building the Analog Library

A robust and flexible synthetic strategy is paramount for generating a diverse library of analogs. The proposed approach relies on the late-stage diversification of a common intermediate, enabling efficient production of target compounds. The primary methods involve transition-metal-catalyzed N-arylation and reductive amination.

G start1 3-Aminopyrrolidin-2-one intermediate1 Intermediate A 1-Aryl-3-aminopyrrolidin-2-one start1->intermediate1 Protocol 1: Buchwald-Hartwig Coupling start2 Aryl Halide (Ar-X) start2->intermediate1 Protocol 1: Buchwald-Hartwig Coupling final_product Target Analogs (Region B Diversified) intermediate1->final_product Protocol 2: Reductive Amination start3 Aldehyde/Ketone (R1-CO-R2) start3->final_product Protocol 2: Reductive Amination G cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (Hit Validation & MoA) cluster_tertiary Lead Characterization library Analog Library assay1 Protocol 3: Neuroprotection Assay (Oxidative Stress Model) library->assay1 All Compounds assay2 Protocol 4: NMDA Receptor Antagonism (Ca2+ Flux Assay) assay1->assay2 Active Compounds (EC50 < 10 µM) assay3 Protocol 5: NMDA Receptor Binding ([3H]MK-801 Assay) assay2->assay3 Confirmed Hits assay4 In Vivo Models (e.g., Ischemia Model) assay3->assay4 Potent Binders (Ki < 1 µM)

Sources

Whitepaper: Strategic Pathways to Novel Pyrrolidinone Derivatives – A Guide to Modern Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence is due to a unique combination of structural and physicochemical properties: the sp³-hybridized framework provides three-dimensionality for optimal target binding, while the nitrogen atom offers a key site for interaction and functionalization.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the discovery and synthesis of novel pyrrolidinone derivatives. We will move beyond simple recitation of protocols to dissect the causality behind strategic synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on robust, efficient, and stereoselective methodologies, including modern catalytic systems and multicomponent reactions, that are pivotal in advancing drug discovery programs.

The Pyrrolidinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidinone nucleus is one of the most vital heterocyclic pharmacophores, with derivatives exhibiting a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[4][5][6] This versatility has cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][3]

The success of this scaffold is not merely empirical; it is grounded in its distinct stereochemical and electronic attributes. The non-planar, puckered structure of the saturated ring allows for precise spatial orientation of substituents, enabling a more sophisticated and selective interaction with complex biological receptors compared to flat aromatic systems.[2] Furthermore, the core lactam functionality provides a stable, polar anchor for hydrogen bonding, a critical interaction in many enzyme active sites and receptor binding pockets. From naturally occurring alkaloids to synthetic enzyme inhibitors, the pyrrolidinone motif consistently appears in molecules of high pharmacological importance.[6][7]

Strategic Approaches to Pyrrolidinone Synthesis

The construction of the pyrrolidinone ring has evolved significantly, moving from classical cyclization methods to highly efficient and selective modern strategies. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency required for library synthesis or scale-up.

The Power of Efficiency: Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot operation.[8] This approach is a cornerstone of green and efficient chemistry, offering superior atom and step economy, reduced solvent waste, and operational simplicity.[8][9] For the synthesis of highly functionalized pyrrolidinones, MCRs are particularly powerful, allowing for the rapid assembly of complex structures from simple, readily available precursors like anilines, aldehydes, and acetylenic esters.[10][11]

The causality behind the success of MCRs lies in the in-situ formation of reactive intermediates that immediately engage in subsequent transformations, avoiding the need for isolation and purification at each step.[10] This telescoping of the reaction sequence is not only time-saving but also often leads to higher overall yields.

Modern Catalytic Innovations

Catalysis has revolutionized pyrrolidinone synthesis, enabling reactions under milder conditions with greater control over regioselectivity and stereoselectivity.

  • Transition-Metal Catalysis: Metals like cobalt and palladium have enabled novel bond formations that were previously challenging. For instance, cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a highly regioselective route to 5-methylenepyrrolidinones.[12] The mechanism involves the formation of a cobaltaazacyclopentene intermediate, demonstrating how the metal template orchestrates the assembly of the heterocyclic ring.[12] Similarly, palladium-catalyzed asymmetric cycloadditions have been developed to produce chiral spiro-pyrazolone–pyrrolidinones with excellent diastereoselectivity and enantioselectivity, showcasing the power of chiral phosphoramidite ligands to control the stereochemical environment of the reaction.[13][14]

  • Photoredox Catalysis: Leveraging visible light to drive chemical reactions, photoredox catalysis offers an environmentally benign alternative to traditional methods. Using organic dyes like Rose Bengal, it is possible to initiate radical cyclization reactions for the synthesis of pyrrolidinone derivatives at room temperature.[11] This approach avoids the need for high temperatures or harsh reagents, and the mechanism proceeds through single-electron transfer (SET) pathways, opening up unique reactivity patterns.[11]

The Chirality Challenge: Asymmetric Synthesis

As the vast majority of biological targets are chiral, the stereochemistry of a drug molecule is critical to its efficacy and safety. The synthesis of enantioenriched pyrrolidinones is therefore a paramount objective in drug discovery.

Catalytic asymmetric synthesis is the most sophisticated approach to this challenge. The [3+2] cycloaddition of an azomethine ylide with an alkene is one of the most versatile methods for constructing the pyrrolidinone ring with high stereocontrol.[15][16] The use of a chiral catalyst, often a metal complex with a chiral ligand, creates a biased environment that directs the cycloaddition to favor the formation of one enantiomer over the other.[15] Recent strategies have even combined H/D exchange with cycloadditions to create α-deuterated chiral pyrrolidinones, which can offer improved pharmacokinetic (ADMET) properties for drug candidates.[15]

Experimental Design & Protocols

A self-validating experimental design begins with a clear understanding of the overall workflow, from the selection of starting materials to the final characterization of the product.

General Workflow for Pyrrolidinone Synthesis

The logical flow of a synthesis campaign is critical for success. It involves careful planning, precise execution, and rigorous analysis to ensure the identity and purity of the target compound.

G A Strategic Planning (Retrosynthesis & Route Selection) B Starting Material Procurement & QC A->B C One-Pot Synthesis (e.g., MCR) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Workup & Extraction D->E Reaction Complete F Purification (Column Chromatography) E->F G Structural Validation (NMR, MS, X-ray) F->G H Final Compound (Purity & Yield Assessment) G->H G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Alkyne Activation cluster_2 Step 3 & 4: C-C Bond Formation & Cyclization A Aniline + Aldehyde B Iminium Ion A->B +H+ / -H2O E Key Intermediate B->E β-Nucleophilic Attack C DEAD + H2O D Hydrated Alkyne Adduct (Enol Intermediate) C->D Nucleophilic Addition D->E F Final Pyrrolidinone E->F Lactamization (-EtOH)

Sources

preliminary screening of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Screening of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide outlines a comprehensive, multi-tiered strategy for the preliminary in-vitro screening of the novel compound, this compound. Lacking specific precedent for this molecule, the proposed workflow is built upon the established pharmacological profiles of analogous pyrrolidin-2-one derivatives, which have demonstrated potential as antiarrhythmic, antihypertensive, anti-obesity, anticonvulsant, antimicrobial, and anticancer agents.[1][2][3][4] This document serves as a roadmap for researchers and drug development professionals to efficiently assess the cytotoxic and potential therapeutic activities of this compound, thereby guiding future research and development efforts.

Introduction and Rationale

The pyrrolidin-2-one ring system is a versatile scaffold that has been successfully exploited to develop a variety of biologically active molecules.[5][6] Its non-planar, sp3-hybridized structure allows for the exploration of three-dimensional pharmacophore space, a desirable characteristic in modern drug design.[5] Derivatives of this core have shown a remarkable diversity of pharmacological effects, from central nervous system modulation to antimicrobial and anticancer properties.[1][3][4][7]

The subject of this guide, this compound, is a novel entity with no published biological data to date.[8] The presence of the 3,5-dimethoxyphenyl group, a common moiety in compounds targeting CNS receptors and ion channels, coupled with the pyrrolidin-2-one core, suggests a range of potential biological activities. The preliminary screening strategy detailed herein is therefore designed to be broad yet systematic, aiming to identify any significant biological effects and to provide a foundation for more focused investigation.

Proposed Screening Cascade

A tiered or cascaded approach to preliminary screening is recommended to efficiently manage resources and to build a logical dataset for decision-making. The proposed workflow for this compound is as follows:

  • Tier 1: Foundational Assays: These initial assays are designed to assess the compound's general cytotoxicity and its potential as an antimicrobial agent.

  • Tier 2: Broad-Spectrum Therapeutic Profiling: Based on the diverse activities of pyrrolidin-2-one derivatives, this tier will probe for effects across several key therapeutic areas.

  • Tier 3: Mechanistic Deconvolution: Should any significant "hits" be identified in Tier 2, this stage will involve more specific assays to begin to elucidate the mechanism of action.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Broad-Spectrum Therapeutic Profiling cluster_2 Tier 3: Mechanistic Deconvolution T1_Cytotox Cytotoxicity Profiling (e.g., MTT, LDH assays) T2_CNS CNS Activity Panel (e.g., receptor binding assays) T1_Cytotox->T2_CNS Low Cytotoxicity T2_Cardio Cardiovascular Target Panel (e.g., alpha-adrenoceptor binding) T1_Cytotox->T2_Cardio Low Cytotoxicity T2_Cancer Anticancer Proliferation Panel (e.g., NCI-60 cell line screen) T1_Cytotox->T2_Cancer Low Cytotoxicity T2_Metabolic Metabolic Target Panel (e.g., adipocyte differentiation assay) T1_Cytotox->T2_Metabolic Low Cytotoxicity T1_Antimicrobial Antimicrobial Screening (e.g., MIC determination) T3_DoseResponse Dose-Response & IC50 Determination T1_Antimicrobial->T3_DoseResponse Activity Detected T2_CNS->T3_DoseResponse Hit Identified T2_Cardio->T3_DoseResponse Hit Identified T2_Cancer->T3_DoseResponse Hit Identified T2_Metabolic->T3_DoseResponse Hit Identified T3_Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) T3_DoseResponse->T3_Pathway T3_SAR Preliminary SAR Studies T3_Pathway->T3_SAR

Sources

An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2][3] Its unique conformational properties and ability to participate in various intermolecular interactions have made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS), among other areas.[1][2][4][5] This guide focuses on a specific, promising derivative: 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one .

While this particular molecule is cataloged with CAS Number 1270608-55-3 , detailed public-domain research on its specific synthesis and biological activity is limited.[6] Therefore, this technical guide synthesizes established principles of organic chemistry and medicinal chemistry to provide a comprehensive framework for its synthesis, characterization, and potential pharmacological exploration. We will delve into logical synthetic strategies, robust analytical methodologies for quality control, and a discussion of its potential as a CNS-active agent based on structure-activity relationships of analogous compounds.

Physicochemical Properties and Data

A foundational understanding of a compound's physicochemical properties is critical for any research and development endeavor. Below is a summary of the known and predicted properties for this compound.

PropertyValueSource
CAS Number 1270608-55-3[CymitQuimica][6]
Molecular Formula C₁₃H₁₈N₂O₃[CymitQuimica][6]
Molecular Weight 250.29 g/mol [CymitQuimica][6]
Purity (Typical) ≥95%[CymitQuimica][6]

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging well-established reactions for the formation of the N-aryl and C3-amino functionalities on the pyrrolidin-2-one core. A plausible and efficient retro-synthetic analysis suggests a convergent approach, as outlined below.

retrosynthesis target This compound intermediate1 1-(3,5-Dimethoxyphenyl)-3-aminopyrrolidin-2-one target->intermediate1 Reductive Amination or N-Alkylation intermediate2 3-Aminopyrrolidin-2-one intermediate1->intermediate2 N-Arylation (e.g., Buchwald-Hartwig) starting_material1 3,5-Dimethoxyaniline intermediate1->starting_material1 starting_material3 Methylating Agent (e.g., Methyl Iodide) intermediate1->starting_material3 starting_material2 4-Halobutanoic Acid Derivative intermediate2->starting_material2 Cyclization synthesis_workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product reactant1 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (CAS: 1270657-25-4) mix Mix Reactants reactant1->mix reactant2 Methylating Agent (e.g., Formaldehyde/Formic Acid) reactant2->mix condition1 Solvent: Formic Acid condition2 Temperature: Reflux (100-110 °C) condition3 Atmosphere: Inert (e.g., Argon) mix->condition1 mix->condition2 mix->condition3 react Heat & Stir (Eschweiler-Clarke Reaction) mix->react workup Aqueous Workup (Basify & Extract) react->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: Proposed workflow for the final N-methylation step.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)-3-aminopyrrolidin-2-one

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-aminopyrrolidin-2-one (1.0 equiv.), 1-bromo-3,5-dimethoxybenzene (1.1 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

  • Reagent Addition: Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv.).

  • Solvent and Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous toluene or dioxane as the solvent.

  • Heating: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-(3,5-dimethoxyphenyl)-3-aminopyrrolidin-2-one (CAS: 1270657-25-4). [7]

Part 2: N-Methylation of the 3-Amino Group

With the core scaffold in hand, the final step is the selective methylation of the primary amine at the C3 position. Reductive amination is an excellent choice for this transformation as it is generally high-yielding and avoids over-alkylation.

Method: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde. The reaction proceeds via the formation of an iminium ion, which is then reduced in situ by formate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3,5-dimethoxyphenyl)-3-aminopyrrolidin-2-one (1.0 equiv.) in formic acid (excess, can serve as both reagent and solvent).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2-3 equiv.) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the evolution of CO₂ ceases and the pH is > 9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the final compound, this compound.

Potential Pharmacological Activity and Mechanism of Action

The pyrrolidinone core is a well-established pharmacophore in CNS drug discovery. [1][2]Derivatives have shown a wide range of activities, including anticonvulsant, antidepressant, and neuroprotective effects. [4][5][8]The 1-(3,5-dimethoxyphenyl) substitution pattern is of particular interest as dimethoxyphenyl moieties are found in numerous psychoactive compounds, often interacting with serotonergic or dopaminergic receptors.

biological_pathway cluster_compound Compound Action cluster_target Potential Molecular Target cluster_cellular Cellular Response cluster_physiological Physiological Outcome compound 1-(3,5-Dimethoxyphenyl)-3- (methylamino)pyrrolidin-2-one receptor CNS Receptor / Ion Channel (e.g., 5-HT Receptor, Na+ Channel) compound->receptor Binds/Modulates signaling Modulation of Neuronal Signaling receptor->signaling Alters effect Potential Therapeutic Effect (e.g., Anticonvulsant, Antidepressant) signaling->effect Leads to

Sources

The Pyrrolidin-2-one Scaffold: A Privileged Core in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one nucleus, a five-membered lactam, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can be readily modified to interact with a diverse array of biological targets. This guide provides a comprehensive overview of the pharmacology of substituted pyrrolidin-2-ones, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Our focus is to bridge foundational chemical principles with practical, field-proven insights to empower researchers in the ongoing quest for novel therapeutics.

The Versatility of the Pyrrolidin-2-one Core: A Gateway to Diverse Pharmacological Activities

The inherent versatility of the pyrrolidin-2-one ring system allows for the strategic placement of various substituents, leading to a broad spectrum of pharmacological effects. This has resulted in the development of clinically significant drugs and a plethora of investigational compounds targeting a wide range of diseases.

Nootropic and Neuroprotective Agents

Perhaps the most well-known therapeutic application of the pyrrolidin-2-one scaffold is in the realm of cognitive enhancement. The racetam class of drugs, with piracetam as its progenitor, has been extensively studied for its nootropic effects.

Mechanism of Action: The cognitive-enhancing properties of racetams are not attributed to a single mechanism but rather a multimodal action on neuronal function. Piracetam and its analogs are believed to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[1] They have been shown to increase the density of acetylcholine receptors and positively modulate AMPA and NMDA glutamate receptors, which are critical for synaptic plasticity and memory formation.[1] Furthermore, some racetams are thought to improve cell membrane permeability and increase oxygen and ATP metabolism in the brain.[2]

Structure-Activity Relationship: The SAR of racetams indicates that the 2-oxo-pyrrolidine acetamide core is essential for activity. Modifications to the acetamide side chain and the pyrrolidinone ring can influence potency and pharmacokinetic properties. While a comprehensive SAR for all nootropic effects is still being elucidated, the distance between the polar groups, specifically the carbonyl oxygens, is thought to be a key factor in their amnesia-reversal activity.

Anticonvulsant Drugs

The pyrrolidin-2-one scaffold is also central to a class of highly effective anticonvulsant medications. Levetiracetam and its successor, brivaracetam, are widely prescribed for the treatment of epilepsy.

Mechanism of Action: Unlike many traditional antiepileptic drugs that target ion channels or GABAergic systems, levetiracetam and its analogs exhibit a novel mechanism of action centered on the synaptic vesicle protein 2A (SV2A).[3][4] By binding to SV2A, these drugs are thought to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability. Levetiracetam may also influence calcium homeostasis and the GABAergic system, contributing to its broad-spectrum anticonvulsant activity.[3]

Structure-Activity Relationship: SAR studies on SV2A ligands have provided valuable insights for the design of new anticonvulsants. The pyrrolidin-2-one core acts as a crucial pharmacophore, with the carbonyl group and the nitrogen atom being key hydrogen bond acceptors.[5][6] Substitutions at various positions of the pyrrolidinone acetamide scaffold have been extensively explored to optimize binding affinity for SV2A and improve the pharmacokinetic profile.[7]

Anti-inflammatory Agents

Substituted pyrrolidin-2-ones have emerged as promising candidates for the development of novel anti-inflammatory drugs. Their mechanisms often involve the modulation of key inflammatory pathways.

Mechanism of Action: A significant anti-inflammatory mechanism of certain pyrrolidin-2-one derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[8] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds have the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8] Additionally, some N-ethyl-2-pyrrolidinone-substituted flavan-3-ols have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[9]

Structure-Activity Relationship: The SAR of COX-2 inhibiting pyrrolidin-2,5-diones has been investigated, revealing that the nature of the N-substituent and modifications at other positions on the pyrrolidine ring significantly impact potency and selectivity.[10] For diaryl-substituted selective COX-2 inhibitors in general, the presence of specific pharmacophores on the aryl rings, such as a sulfonyl or sulfonamido group, is often crucial for high affinity and selectivity.[11][12]

Cardiovascular Agents

The pyrrolidin-2-one scaffold has been incorporated into molecules with significant cardiovascular effects, particularly as antihypertensive and antiarrhythmic agents.

Mechanism of Action: A number of pyrrolidin-2-one derivatives exhibit their cardiovascular effects through the antagonism of α-adrenoceptors.[13] Some compounds have shown a stronger antagonist potency for the α1D- and α1A-subtypes over the α1B-subtype, contributing to their hypotensive activity.[14] The blockade of α1-adrenoceptors is also believed to play a role in the antiarrhythmic properties of certain derivatives.[10][15][16]

Structure-Activity Relationship: The antiarrhythmic and antihypertensive activity of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives is influenced by the nature of the aryl substituent on the piperazine ring.[17][18] For instance, compounds with a 2-chlorophenyl or a 4-chlorophenyl substituent on the piperazine ring have shown high affinity for α1- and α2-adrenoceptors, respectively.[18]

Enzyme Inhibitors

The pyrrolidin-2-one core has been successfully utilized in the design of inhibitors for various enzymes, with monoacylglycerol lipase (MAGL) being a prominent target.

Mechanism of Action: MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[19] By inhibiting MAGL, pyrrolidin-2-one derivatives can increase the levels of 2-AG, which has therapeutic potential for treating neurodegenerative diseases, pain, and other CNS disorders.[19][20]

Structure-Activity Relationship: The design of potent and reversible MAGL inhibitors based on the piperazinyl pyrrolidin-2-one scaffold has been guided by structure-based drug design.[21] The interaction of the pyrrolidin-2-one core and its substituents with the active site of the MAGL enzyme is critical for inhibitory activity.[21][22]

Core Experimental Protocols: A Guide to Pharmacological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of substituted pyrrolidin-2-ones. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

In Vivo Evaluation of Nootropic Activity: The Elevated Plus Maze

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents, which can be modulated by nootropic agents.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.

  • Acclimation: Allow the animals to habituate to the testing room for at least one hour before the experiment.[1]

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.[23]

    • Allow the animal to explore the maze for a 5-minute session.[14][23]

    • Record the animal's movements using a video tracking system.[1][23]

  • Data Analysis: The primary variables of interest are the time spent in and the number of entries into the open and closed arms. A higher percentage of time spent in the open arms is indicative of reduced anxiety and can be a marker of nootropic activity.[2][23]

  • Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[1][23]

In Vivo Evaluation of Anticonvulsant Activity: The Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard preclinical model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Apparatus: An electroshock device with corneal electrodes.

  • Animal Preparation:

    • Administer the test compound at various doses and at a predetermined time before the electroshock.

    • Apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animals.[24]

  • Stimulation: Deliver an alternating current electrical stimulus through the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[24][25]

  • Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure.[25]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[24][25] An animal is considered protected if this phase of the seizure is absent.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reliable model for assessing the acute anti-inflammatory activity of novel compounds.

Protocol:

  • Animal Preparation: Administer the test compound, a positive control (e.g., a known NSAID), or vehicle to different groups of animals.

  • Induction of Edema: After a specific time interval following compound administration (typically 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[26][27]

  • Measurement of Paw Volume: Measure the paw volume of each animal at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[28]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated group.

In Vitro Evaluation of Receptor Binding: Radioligand Binding Assay for α1-Adrenoceptors

This assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.

Protocol:

  • Membrane Preparation:

    • Isolate cell membranes from tissues or cultured cells expressing the α1-adrenoceptor subtype of interest.[8][29]

    • Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to obtain a membrane pellet.[8]

    • Determine the protein concentration of the membrane preparation.[8]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a constant concentration of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors), and varying concentrations of the unlabeled test compound.[8]

    • Incubate the plate to allow the binding to reach equilibrium.[30]

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[30]

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Evaluation of Enzyme Inhibition: Monoacylglycerol Lipase (MAGL) Assay

This assay measures the ability of a compound to inhibit the activity of the MAGL enzyme.

Protocol:

  • Reagents:

    • Recombinant human MAGL enzyme.

    • A suitable substrate, such as 4-nitrophenylacetate, which produces a colored product upon hydrolysis.[31]

    • Assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the MAGL enzyme, the test compound at various concentrations, and the assay buffer.

    • Initiate the reaction by adding the substrate to all wells.[31]

    • Incubate the plate at room temperature for a specific period (e.g., 10 minutes).[31]

  • Data Analysis:

    • Measure the absorbance of the product at the appropriate wavelength (e.g., 405-415 nm for 4-nitrophenol).[31]

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.

Visualizing the Pharmacology of Substituted Pyrrolidin-2-ones

To further elucidate the concepts discussed, the following diagrams illustrate key aspects of the pharmacology of substituted pyrrolidin-2-ones.

cluster_applications Pharmacological Applications Pyrrolidinone Pyrrolidin-2-one Core Nootropic Nootropic/ Neuroprotective Pyrrolidinone->Nootropic Anticonvulsant Anticonvulsant Pyrrolidinone->Anticonvulsant Anti_inflammatory Anti-inflammatory Pyrrolidinone->Anti_inflammatory Cardiovascular Cardiovascular Pyrrolidinone->Cardiovascular Enzyme_Inhibitor Enzyme Inhibitor Pyrrolidinone->Enzyme_Inhibitor

Caption: The diverse pharmacological applications of the pyrrolidin-2-one scaffold.

Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to Neurotransmitter_Release Modulation of Neurotransmitter Release SV2A->Neurotransmitter_Release Neuronal_Hyperexcitability Reduced Neuronal Hyperexcitability Neurotransmitter_Release->Neuronal_Hyperexcitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Hyperexcitability->Anticonvulsant_Effect

Caption: Mechanism of action of levetiracetam via SV2A binding.

start Administer Test Compound induce_edema Induce Paw Edema (Carrageenan Injection) start->induce_edema measure_volume Measure Paw Volume (Plethysmometer) induce_edema->measure_volume data_analysis Calculate % Inhibition of Edema measure_volume->data_analysis end Determine Anti-inflammatory Activity data_analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Quantitative Data Summary

The following table summarizes key quantitative data for representative substituted pyrrolidin-2-ones, providing a comparative overview of their potency.

CompoundPharmacological ClassAssayPotency (IC₅₀/ED₅₀/Ki)
Levetiracetam AnticonvulsantSV2A BindingKi ≈ 0.6 µM
Brivaracetam AnticonvulsantSV2A BindingKi ≈ 0.03 µM
Compound 10h α1-Adrenoceptor AntagonistRadioligand Binding (α1)pKi = 7.30
Compound 13e COX-2 InhibitorCOX-2 InhibitionIC₅₀ = 0.98 µM
Compound 25 MAGL InhibitorMAGL InhibitionIC₅₀ = 9.4 nM

Conclusion

The substituted pyrrolidin-2-one scaffold continues to be a remarkably fruitful area of research in pharmacology and drug discovery. Its ability to serve as a foundation for molecules with diverse and potent biological activities underscores its importance in medicinal chemistry. This guide has provided an in-depth exploration of the pharmacology of this important class of compounds, from their mechanisms of action and structure-activity relationships to the practical experimental protocols required for their evaluation. By integrating fundamental scientific principles with actionable experimental guidance, we aim to empower researchers to continue to unlock the full therapeutic potential of the pyrrolidin-2-one core.

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  • Sapa, J., et al. (2019). The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. Molecules, 24(18), 3328.
  • Gower, A. J., & Noyer, M. (1993). Piracetam and other structurally related nootropics. Brain Research Reviews, 18(1), 1-33.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Wu, P. P., et al. (2023). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. Neuroscience Bulletin, 39(12), 1855-1869.
  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • Kulig, K., et al. (2015). α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one. Bioorganic & Medicinal Chemistry, 23(8), 1757-1765.
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180-222.
  • Yuan, Y., et al. (2020). N-Ethyl-2-Pyrrolidinone-Substituted Flavan-3-Ols with Anti-inflammatory Activity in Lipopolysaccharide-Stimulated Macrophages Are Storage-Related Marker Compounds for Green Tea. Journal of Agricultural and Food Chemistry, 68(44), 12429-12438.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

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  • Wu, P. P., et al. (2023). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. Neuroscience bulletin, 39(12), 1855–1869.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 inhibitors: a review of their structure-activity relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
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  • Wood, M. D., et al. (2017). Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. ACS omega, 2(10), 7074–7087.
  • INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

  • Georgiev, S. V., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 1(1), 21-26.
  • van der Wel, T., et al. (2022). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 65(15), 10436-10452.
  • Pytka, K., et al. (2021). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. Molecules (Basel, Switzerland), 26(16), 4923.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • PKS-Pharmacology Classes. (2021, June 7). Alpha Adrenergic Antagonists | With Classification | BP 402T [Video]. YouTube. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 inhibitors: a review of their structure-activity relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
  • Sapa, J., et al. (2012). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological reports : PR, 64(3), 560–572.
  • Long, J. Z., et al. (2018). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study.
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  • Khan, I., et al. (2020). Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chemical biology & drug design, 96(4), 1156–1167.
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A Technical Guide to 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one: Synthesis, Potential Biological Activities, and Research Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, potential biological activities, and avenues for future research for the novel compound, 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one. While specific literature on this exact molecule is nascent, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established knowledge of the privileged pyrrolidin-2-one scaffold to present a scientifically grounded exploration of its potential.

Introduction: The Promise of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, ring is a foundational heterocyclic motif in medicinal chemistry. Its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold".[1] The non-planar, sp3-hybridized nature of the pyrrolidinone ring provides an excellent platform for the three-dimensional display of substituents, facilitating precise interactions with biological targets.[2][3] This versatile core is associated with a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, antiviral, and anticancer effects.[1][4]

The subject of this guide, this compound (CAS 1270608-55-3), is a novel derivative that combines the established pyrrolidin-2-one core with a 3,5-dimethoxyphenyl group at the 1-position and a methylamino substituent at the 3-position. The dimethoxyphenyl moiety is a common feature in compounds targeting a variety of receptors and enzymes, often contributing to enhanced binding affinity and favorable pharmacokinetic properties. The methylamino group introduces a basic center and a potential hydrogen bond donor, further expanding the possibilities for molecular interactions. While this specific compound is commercially available as a building block, its biological potential remains largely unexplored.[5] This guide will, therefore, focus on a proposed synthetic pathway, hypothesize its potential biological activities based on structurally related compounds, and outline a comprehensive research workflow to validate these hypotheses.

Proposed Synthesis of this compound

A proposed multi-step synthesis is outlined below:

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a γ-nitro ester precursor. This can be achieved through a Michael addition of a nitromethane equivalent to an appropriate α,β-unsaturated ester, which can be synthesized from 3,5-dimethoxybenzaldehyde.

Step 2: Reduction of the nitro group to a primary amine. This can be accomplished using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C) or metal-mediated reductions (e.g., SnCl2, Fe/HCl).

Step 3: N-methylation of the primary amine. This can be achieved through reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride or through direct methylation with a methylating agent such as methyl iodide.

Step 4: Lactamization to form the pyrrolidin-2-one ring. The resulting γ-(methylamino) ester can be cyclized to the desired lactam, often by heating in a suitable solvent, sometimes with the addition of a mild acid or base catalyst.

An alternative and potentially more convergent approach could involve the use of a transaminase-triggered cyclization, which offers the advantage of stereocontrol.[9]

Synthetic_Workflow cluster_0 Proposed Synthesis of this compound Start 3,5-Dimethoxybenzaldehyde Step1 Michael Addition (e.g., with nitromethane derivative) Start->Step1 1 Intermediate1 γ-nitro ester Step1->Intermediate1 2 Step2 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate1->Step2 3 Intermediate2 γ-amino ester Step2->Intermediate2 4 Step3 N-methylation (e.g., reductive amination) Intermediate2->Step3 5 Intermediate3 γ-(methylamino) ester Step3->Intermediate3 6 Step4 Lactamization (e.g., thermal cyclization) Intermediate3->Step4 7 Product 1-(3,5-Dimethoxyphenyl)-3- (methylamino)pyrrolidin-2-one Step4->Product 8

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural motifs present in this compound, several potential biological activities can be hypothesized. The pyrrolidin-2-one core is a known pharmacophore for a range of targets, and the substituents will modulate this activity.

Anticancer Potential

The 3,4,5-trimethoxyphenyl moiety, structurally similar to the 3,5-dimethoxyphenyl group, is a key feature of several potent anticancer agents, including the natural product combretastatin A-4.[10] These compounds often act as microtubule-targeting agents, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis. It is plausible that this compound could exhibit similar activity.

  • Proposed Mechanism of Action: Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

Anti-inflammatory Activity

Certain pyrrolidin-2,3-dione derivatives have demonstrated anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS).[11][12][13] The production of nitric oxide (NO) by iNOS is a key event in the inflammatory cascade. The presence of an electron-withdrawing group on the N-phenyl ring of the pyrrolidinone core has been shown to enhance this inhibitory activity.[13] While the 3,5-dimethoxy substitution is electron-donating, the overall electronic and steric properties of the molecule could still favor binding to iNOS.

  • Proposed Mechanism of Action: Inhibition of inducible nitric oxide synthase (iNOS), leading to a reduction in nitric oxide production and a dampening of the inflammatory response.

Antimicrobial Properties

The pyrrolidine scaffold is present in numerous natural and synthetic antimicrobial agents.[14] For instance, certain pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[4] The lipophilic nature of the dimethoxyphenyl group could facilitate membrane translocation, while the methylamino group could participate in key interactions with the target enzymes.

  • Proposed Mechanism of Action: Inhibition of bacterial DNA gyrase and/or topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.

Proposed Research Workflow for Target Validation and Characterization

To systematically evaluate the therapeutic potential of this compound, a structured research workflow is proposed.

Research_Workflow cluster_1 Proposed Research Workflow Synthesis Synthesis and Purification In_Vitro_Screening In Vitro Biological Screening (Anticancer, Anti-inflammatory, Antimicrobial) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification and Lead Optimization In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, iNOS Activity Assay, DNA Gyrase Assay) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Mechanism_of_Action->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A structured workflow for the investigation of this compound.

Quantitative Data from Related Compounds

While no specific quantitative data exists for the title compound, the following table summarizes the activity of structurally related pyrrolidinone derivatives to provide a benchmark for potential efficacy.

Compound ClassBiological ActivityKey Structural FeaturesReported IC50/MICReference
Pyrrolidine-2,3-dionesAnti-inflammatory (iNOS inhibition)4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidin-2,3-dione43.69 ± 5.26 µM[11],[12],[13]
1,2,4-Oxadiazole pyrrolidinesAntibacterial (E. coli DNA gyrase inhibition)4-chlorophenyl group120 ± 10 nM[4]
Pyrrolidinone derivativesAnticancer (Human A549 lung cancer cells)1,3,4-oxadiazolethione and 4-aminotriazolethione ringsReduced viability to 28.0% and 29.6%[10]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. By leveraging the known pharmacological importance of the pyrrolidin-2-one scaffold and the 3,5-dimethoxyphenyl moiety, a strong rationale for its investigation as a potential therapeutic agent can be made. The proposed synthetic route provides a clear path to obtaining the compound for biological evaluation. The hypothesized anticancer, anti-inflammatory, and antimicrobial activities, grounded in the performance of structurally related molecules, offer compelling starting points for a comprehensive screening campaign. The structured research workflow outlined in this guide provides a roadmap for elucidating the true therapeutic potential of this novel pyrrolidinone derivative. Further research into this and related compounds could lead to the development of new and effective treatments for a range of diseases.

References

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][2][3][15]

  • Trusova, M.A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8496. [Link][6][7]

  • Trusova, M.A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8496. [Link][6][7]

  • Li, G., et al. (2021). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Org. Biomol. Chem., 19, 8786-8790. [Link][16]

  • Contente, M.L., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2266–2272. [Link][9]

  • Trusova, M.A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link][8]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link][3]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249774. [Link][4]

  • Vo, T.H., et al. (2023). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Vietnam Journal of Science and Technology, 61(4). [Link][17]

  • Ndedi, J.F., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16, 1. [Link][14]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link][15]

  • Nguyen, T.L.H., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journal of Organic Chemistry, 21, 65. [Link][11][12]

  • Al-Qawasmeh, R.A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5601. [Link][10]

  • Papakyriakou, A., et al. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. Molecules, 29(25), 5821. [Link][18]

  • Nguyen, T.L.H., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed. [Link][12]

  • Nguyen, T.L.H., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journals. [Link][13]

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Methodological & Application

analytical methods for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Characterization of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Introduction

The pyrrolidinone scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The development and synthesis of novel derivatives, such as this compound, necessitates the establishment of robust and reliable analytical methodologies. These methods are critical throughout the drug development lifecycle, from initial synthesis confirmation and purity assessment to impurity profiling and final product quality control.[2][3]

This document provides a comprehensive guide to the essential analytical techniques for the characterization of this compound. We present detailed, field-proven protocols for structural elucidation, purity and assay determination, and impurity identification. The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]

Compound Profile

A clear understanding of the analyte's physicochemical properties is the foundational step in developing any analytical method.[6]

PropertyValueSource
Chemical Name This compound-
CAS Number 1270608-55-3[7]
Molecular Formula C₁₃H₁₈N₂O₃[7]
Molecular Weight 250.29 g/mol [7]
Chemical Structure -

The structure contains a strong UV-absorbing chromophore (3,5-dimethoxyphenyl group), a basic secondary amine, and a chiral center at the C3 position of the pyrrolidinone ring. These features dictate the selection of the analytical techniques detailed below.

Method 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying the active pharmaceutical ingredient (API) in drug development.[2][3][6] For this compound, a reversed-phase HPLC method with UV detection is optimal.

  • Causality of Method Choices:

    • Reversed-Phase Chromatography: The molecule's moderate polarity makes it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.

    • UV Detection: The 3,5-dimethoxyphenyl ring provides a strong chromophore, allowing for sensitive detection at its λmax.[8]

    • Acidified Mobile Phase: The secondary amine in the structure is basic. Adding a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase ensures this amine is consistently protonated. This minimizes undesirable interactions with residual silanol groups on the silica-based column, resulting in sharp, symmetrical peaks and reproducible retention times.

Experimental Protocol

3.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99% purity).

  • Reference standard of this compound (≥99.5% purity).

3.2.2 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes, hold for 2 min, return to 20% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm (or λmax determined by PDA scan)

3.2.3 Standard and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.2.4 System Suitability Test (SST) To ensure the chromatographic system is performing adequately, inject the standard solution five times and evaluate the following parameters. This is a self-validating step crucial for data integrity.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeConfirms system precision.

3.2.5 Data Analysis Calculate the purity of the sample using the area percent method. The assay against a reference standard can be calculated using the following formula:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Method Validation Framework (ICH Q2(R1))

Any analytical method intended for regulatory submission must be validated to demonstrate its suitability.[4][5][9] This HPLC method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[10]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (0.1% Formic Acid) sst System Suitability Test (5x Standard Injections) prep_mobile->sst prep_std Standard Solution Prep (0.5 mg/mL) prep_std->sst prep_sample Sample Solution Prep (0.5 mg/mL) analysis_run Analyze Samples prep_sample->analysis_run sst_check Check SST Criteria (Tailing, Plates, %RSD) sst->sst_check sst_check->prep_std Fail sst_check->analysis_run Pass integrate Integrate Chromatograms analysis_run->integrate calculate Calculate Purity / Assay integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV workflow for purity and assay determination.

Method 2: Impurity Profiling by LC-MS/MS

Principle and Rationale

Impurity profiling is a critical activity in drug development to ensure patient safety.[11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering high sensitivity and structural information for trace-level impurities.[12][13][14]

  • Causality of Method Choices:

    • LC Separation: An MS-compatible HPLC method (using volatile buffers like formic acid) separates the impurities from the main compound.[11]

    • Mass Spectrometry (MS): Provides the accurate mass of the impurity, allowing for the determination of its elemental composition. Electrospray Ionization (ESI) in positive mode is ideal for protonating the basic amine, yielding a strong [M+H]⁺ signal.

    • Tandem MS (MS/MS): The [M+H]⁺ ion of an impurity is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that is crucial for identifying the impurity, often by comparing it to the fragmentation of the main compound.[12]

Experimental Protocol

4.2.1 Instrumentation

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Use the same materials as in the HPLC-UV method, ensuring mobile phase additives are MS-compatible.

4.2.2 LC-MS/MS Conditions

ParameterCondition
LC Conditions Same as HPLC-UV method (Section 3.2.2)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-1000) for detection; Product Ion Scan for fragmentation
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS experiments

4.2.3 Data Analysis

  • Analyze the sample using the LC-MS method in full scan mode.

  • Identify peaks corresponding to potential impurities (i.e., not the main peak).

  • Determine the accurate mass of each impurity from its [M+H]⁺ ion.

  • Perform a separate MS/MS experiment, isolating the [M+H]⁺ of each impurity to obtain its fragmentation spectrum.

  • Elucidate the impurity structure by interpreting the fragmentation pattern, often in comparison to the API's fragmentation.

LCMS_Workflow cluster_lcms LC-MS Analysis cluster_msms MS/MS Fragmentation cluster_id Structure Elucidation lcms_run Run Sample (LC-MS Full Scan) detect_peaks Detect Impurity Peaks lcms_run->detect_peaks get_mass Determine Accurate Mass [M+H]⁺ detect_peaks->get_mass msms_run Isolate [M+H]⁺ and Fragment get_mass->msms_run get_spectrum Acquire MS/MS Spectrum msms_run->get_spectrum interpret Interpret Fragmentation Pattern get_spectrum->interpret propose Propose Impurity Structure interpret->propose final_report Report Findings propose->final_report

Caption: LC-MS/MS workflow for impurity identification.

Method 3: Structural Elucidation by NMR Spectroscopy

Principle and Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of chemical structure.[15][16] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides through-bond connectivity information to solve the complete molecular structure.[17][18]

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, typically over 2-3 bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (2,3JCH), which is key for connecting different fragments of the molecule.

Experimental Protocol

5.2.1 Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., Chloroform-d, DMSO-d₆).

5.2.2 Sample Preparation

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent.

5.2.3 Data Acquisition

  • Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using the spectrometer's standard pulse programs.

5.2.4 Data Interpretation The structure is pieced together logically:

  • Identify Spin Systems: Use the COSY spectrum to connect coupled protons within the pyrrolidinone ring.

  • Assign Carbons: Use the HSQC spectrum to assign the carbon signals for all protonated carbons.

  • Connect Fragments: Use the HMBC spectrum to find long-range correlations. Key correlations would be from the protons on the dimethoxyphenyl ring to the carbons of the pyrrolidinone ring, confirming their connection to the nitrogen atom. Correlations from the methylamino protons to the C3 of the pyrrolidinone ring would confirm its position.

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure Confirmed COSY->Structure Identifies Spin Systems HSQC->Structure Assigns C-H Pairs HMBC->Structure Connects Fragments

Caption: Logical flow for structure elucidation using NMR.

Method 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for volatile and semi-volatile compounds.[19] Due to the polarity and potential for thermal degradation of the target molecule, direct analysis can be challenging, often leading to poor peak shape.[20][21] Derivatization of the secondary amine (e.g., by acylation) can improve volatility and chromatographic performance.

Experimental Protocol

6.2.1 Instrumentation

  • GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

6.2.2 Derivatization

  • Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.

  • Add 100 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA).

  • Heat at 70 °C for 30 minutes.

  • Inject the resulting solution into the GC-MS.

6.2.3 GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Temperature Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-550

Summary of Methods

MethodPrimary ApplicationStrengthsLimitations
HPLC-UV Purity, Assay, QuantificationRobust, reproducible, widely available.[3][22]Limited identification capability.
LC-MS/MS Impurity Identification & ProfilingHigh sensitivity, provides structural information.[13][23]More complex instrumentation.
NMR Definitive Structure ElucidationUnambiguous structural confirmation.[15][17]Low sensitivity, requires pure sample.
GC-MS Orthogonal Purity CheckHigh chromatographic efficiency.May require derivatization; risk of thermal degradation.[21]

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers.
  • PharmaCores. (2025). HPLC analytical Method development: an overview.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. (n.d.). Quality Guidelines.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResolveMass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
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Application Note: Structural Elucidation of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted aromatic ring, a pyrrolidinone core, and a methylamino group, presents a unique spectroscopic challenge. This application note provides a comprehensive guide to the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy. We will detail the necessary protocols for sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize similar small organic molecules.

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] The precise characterization of novel derivatives such as this compound is paramount for understanding their structure-activity relationships.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'6.45d2.22H
H-4'6.30t2.21H
OCH₃3.78s-6H
H-33.60dd8.5, 6.51H
H-5a3.45t8.02H
H-5b3.45t8.02H
N-CH₃2.40s-3H
H-4a2.50m-1H
H-4b2.10m-1H
NH1.80br s-1H

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C-2)174.5
C-1'161.0
C-3', C-5'140.0
C-2', C-6'105.0
C-4'98.0
C-360.0
OCH₃55.5
C-548.0
N-CH₃35.0
C-430.0

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6][7][8][9] The following protocol outlines the standard procedure for a small organic molecule like this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

  • Deuterated chloroform (CDCl₃) of high purity[7][8]

  • Tetramethylsilane (TMS) as an internal standard[6]

  • High-quality 5 mm NMR tubes and caps[7][9]

  • Pasteur pipette and glass wool

  • Small vial for dissolution[7]

Protocol:

  • Weigh 5-25 mg of the compound into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][9]

  • Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial.[8]

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.[7]

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents distortion of the magnetic field homogeneity.

  • Ensure the sample height in the NMR tube is between 40-50 mm.[8]

  • Cap the NMR tube securely and label it clearly.

  • Wipe the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[9]

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Compound (5-25 mg) dissolve 2. Dissolve in CDCl3 with TMS weigh->dissolve Add solvent filter 3. Filter if Necessary dissolve->filter Check for particulates transfer 4. Transfer to NMR Tube filter->transfer Ensure homogeneity nmr Acquire NMR Spectra transfer->nmr

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] It is invaluable for tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[10][11] This is crucial for connecting different spin systems and assigning quaternary carbons.

Spectral Interpretation and Structural Elucidation

The structural assignment of this compound is achieved through a systematic analysis of the 1D and 2D NMR data.

Molecular Structure with Numbering Scheme:

G mol mol structure This compound  O=C(2) /    \ (5)CH2--N(1)--(1')C6H3(3',5'-(OCH3)2)    / (4)CH2-CH(3)-NHCH3 G H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: Logical workflow for structure elucidation using 2D NMR.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous method for the complete structural assignment of this compound. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently elucidate the structure of this and other novel small molecules. This foundational spectroscopic data is essential for further studies in drug development and materials science.

References

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  • Seton Hall University. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. [Link]

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Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one, a novel synthetic compound with potential applications in drug discovery, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We present detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis. The methodologies outlined herein are designed to offer high sensitivity and selectivity, crucial for the characterization and quantification of this molecule in complex matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of novel chemical entities.

Introduction

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide range of biologically active compounds.[1][2] The specific compound, this compound (Figure 1), is a novel molecule whose characterization is essential for its potential development as a therapeutic agent. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of small molecules in drug discovery and development.[3][4] This application note details a robust method for the analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high-resolution and accurate mass data.[5][6]

Figure 1. Chemical Structure of this compound

Chemical Formula: C13H18N2O3[7] Molecular Weight: 250.29 g/mol [7]

Experimental Design and Rationale

Overall Workflow

The analytical workflow is designed to ensure accurate and reproducible analysis of the target compound. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Solution Preparation C Sample Injection A->C Dilution B Matrix Sample Extraction (e.g., Plasma, Microsomes) B->C Purification D HPLC Separation C->D E Electrospray Ionization (ESI) D->E F MS and MS/MS Data Acquisition E->F G Compound Identification (Accurate Mass) F->G H Structural Elucidation (Fragmentation Analysis) F->H I Quantification (Peak Area Integration) F->I

Diagram 1: Overall analytical workflow.

Choice of Analytical Technique: LC-Q-TOF-MS

A Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) system is selected for this application due to its numerous advantages for analyzing novel small molecules.[8][9]

  • High-Resolution and Accurate Mass Measurement: Q-TOF instruments provide high-resolution mass data, enabling the determination of the elemental composition of the parent ion and its fragments. This is critical for confirming the identity of a novel compound.[5][6]

  • Sensitivity: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, nitrogen-containing compounds, leading to high ionization efficiency and sensitivity.[10][11]

  • Structural Information: Tandem mass spectrometry (MS/MS) capabilities, specifically Collision-Induced Dissociation (CID), allow for the controlled fragmentation of the molecule, providing valuable structural information.[12][13]

Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

For quantitative analysis in a biological matrix, a protein precipitation method is recommended for its simplicity and efficiency.[14]

  • Sample Preparation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

LC-MS/MS Analysis
ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale: A C18 column is a versatile choice for the separation of small molecules. The gradient elution allows for the effective separation of the analyte from potential matrix components. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ESI mode.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Acquisition Mode Full Scan (MS) and Targeted MS/MS
MS Scan Range m/z 50-500
MS/MS Collision Energy Ramped (e.g., 10-40 eV)

Rationale: Positive ESI is chosen due to the presence of basic nitrogen atoms in the molecule, which are readily protonated.[10][15] The temperatures and gas flows are optimized to ensure efficient desolvation and ionization. A ramped collision energy in MS/MS experiments allows for the observation of a wide range of fragment ions.[16]

Data Analysis and Interpretation

Compound Identification

The identity of this compound is confirmed by comparing the accurate mass of the protonated molecule [M+H]+ observed in the high-resolution mass spectrum with its theoretical exact mass. The expected protonated molecule will have an m/z of 251.1390.

Proposed Fragmentation Pathway

Based on the principles of collision-induced dissociation (CID) of small molecules, a proposed fragmentation pathway for this compound is presented below.[17][18] The fragmentation is expected to occur at the weaker bonds, leading to characteristic product ions.

Fragmentation cluster_main Proposed Fragmentation of [M+H]+ M [M+H]+ m/z 251.14 F1 Loss of CH3NH2 m/z 220.09 M->F1 - CH3NH2 F3 Cleavage of pyrrolidinone ring m/z 165.09 M->F3 Ring Opening F2 Loss of CO m/z 192.09 F1->F2 - CO F4 Dimethoxyphenyl cation m/z 151.07 F3->F4 - C3H4NO F5 Loss of CH2O from F4 m/z 121.05 F4->F5 - CH2O

Diagram 2: Proposed fragmentation pathway.

Method Validation

For quantitative applications, the analytical method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[19][20][21][22] Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.[23]

  • Stability: The stability of the analyte in the matrix under different storage conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation offer a solid foundation for researchers in the fields of medicinal chemistry and drug development. The use of high-resolution mass spectrometry ensures confident identification and accurate quantification of this novel compound.

References

  • Chernushevich, I. V., Loboda, A. V., & Standing, K. G. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]

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HPLC purification of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Abstract

This guide provides a comprehensive, in-depth protocol for the preparative High-Performance Liquid Chromatography (HPLC) purification of this compound. This molecule, a potential pharmaceutical intermediate, presents unique purification challenges due to its secondary amine functionality, which can lead to poor peak shape on standard silica-based columns. This document details a robust reversed-phase HPLC method designed to overcome these challenges by employing a high-pH mobile phase with a chemically stable stationary phase. We will cover the entire workflow, from method development rationale and sample preparation to system suitability, fraction collection, and post-purification analysis. Additionally, strategies for troubleshooting and potential chiral separation are discussed to provide a complete guide for researchers and drug development professionals.

Introduction: Analyte Characterization and Purification Strategy

The successful purification of any compound begins with a thorough understanding of its physicochemical properties. This compound possesses a combination of structural features that dictate the HPLC purification strategy.

  • UV Chromophore : The 3,5-dimethoxyphenyl group provides strong ultraviolet (UV) absorbance, making UV-based detection highly effective. Aromatic compounds with this substitution pattern typically exhibit a maximum absorbance (λ-max) around 270-290 nm, allowing for sensitive detection.[1][2][3]

  • Polarity : The molecule contains both a non-polar aromatic region and polar functionalities (a lactam and a secondary amine), making it well-suited for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[4][5]

  • Basic Amine Group : The secondary amine at the 3-position of the pyrrolidinone ring is basic. This is the most critical feature influencing method development. On standard silica-based C18 columns, this basic group can interact strongly with residual acidic silanol groups on the silica surface, leading to significant peak tailing, poor resolution, and low recovery.[6]

To address the challenge of the basic amine, this protocol employs a high-pH reversed-phase method. By raising the mobile phase pH to a value approximately two units above the pKa of the amine, the analyte is maintained in its neutral, free-base form. This suppresses the undesirable ionic interactions with the stationary phase, resulting in improved peak symmetry and efficiency.[7] This approach requires a pH-stable HPLC column designed to withstand alkaline conditions.

Logical Framework for Method Development

The selection of the final purification method is based on a logical progression of decisions designed to optimize selectivity, peak shape, and loadability.

MethodDevelopment A Start: Crude Sample Analysis B Select Purification Mode A->B C Reversed-Phase HPLC (Analyte has mixed polarity) B->C Rationale: Mixed polarity D Address Basic Amine Challenge C->D E Option 1: Low pH (Protonates amine, requires ion-pairing) D->E Less common F Option 2: High pH (Neutralizes amine, best peak shape) D->F Recommended G Select Column & Mobile Phase F->G H High pH Stable C18 Column + Aqueous Ammonium Bicarbonate / Acetonitrile G->H Rationale: Prevents silanol interactions & column degradation I Optimize Gradient & Loading H->I J Final Preparative Method I->J

Caption: Decision tree for HPLC method development.

Protocol: Preparative Achiral Purification

This section provides a step-by-step protocol for the purification of the target compound from typical reaction-related impurities.

Materials and Instrumentation
CategoryItemSpecifications
Instrumentation Preparative HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV/Vis Detector, Automated Fraction Collector
Analytical HPLC SystemFor purity analysis of collected fractions
Column Preparative ColumnpH-stable C18, 5-10 µm particle size, ≥20 mm I.D. (e.g., XBridge BEH C18, Gemini-NX C18, Luna C18(2))
Analytical ColumnpH-stable C18, <5 µm particle size, 4.6 mm I.D. (same stationary phase chemistry as prep column)
Chemicals Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Type I Ultrapure
Ammonium BicarbonateACS Grade or higher
Sample SolventMethanol or Acetonitrile, HPLC Grade
Sample and Mobile Phase Preparation

Mobile Phase Preparation (1 L)

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate solution in water. Weigh 0.79 g of ammonium bicarbonate and dissolve in 1 L of HPLC-grade water. Adjust the pH to 9.5-10.0 with ammonium hydroxide if necessary. Filter through a 0.45 µm filter.[8]

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.

  • Best Practices: Always prepare fresh aqueous mobile phases daily to prevent microbial growth.[9] Ensure all solvents are properly degassed before use to prevent bubble formation in the pump.[8]

Crude Sample Preparation

  • Dissolve the crude solid sample in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to a high concentration (e.g., 50-100 mg/mL).

  • Ensure the sample solvent is miscible with the initial mobile phase conditions to prevent sample precipitation upon injection.[10] If the sample is dissolved in a strong solvent like DMSO, the injection volume should be kept minimal to avoid peak distortion.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column or system.[10]

Preparative HPLC Method Parameters

The following parameters serve as a starting point and should be optimized based on the specific impurity profile of the crude material. The method development should first be performed on an analytical scale before scaling up to the preparative column.[11][12]

ParameterRecommended SettingRationale
Column pH-Stable C18, 21.2 x 150 mm, 5 µmBalances sample loading capacity with resolution. The pH-stable chemistry is essential for longevity with the high pH mobile phase.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 9.5Buffers the system at a high pH to keep the analyte in its neutral form, ensuring symmetrical peak shape.[6]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.[9]
Gradient 10% to 70% B over 15 minutesA broad gradient is a good starting point to elute the target compound while separating it from more polar and less polar impurities.
Flow Rate 20 mL/minAppropriate for a 21.2 mm I.D. column. This can be scaled based on column dimensions.[11]
Injection Volume 100-1000 µLDependent on sample concentration and the loading capacity determined during method development.
Column Temp. 30 °CElevated temperature can reduce mobile phase viscosity and improve peak efficiency. Consistent temperature ensures reproducible retention times.[10]
Detection UV at 275 nmCorresponds to the expected λ-max of the dimethoxyphenyl chromophore. A Diode Array Detector can be used to monitor multiple wavelengths.
Overall Purification Workflow

The entire process from crude material to a final, pure compound follows a systematic workflow.

PurificationWorkflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification A Prepare Mobile Phases (A: 10mM NH4HCO3, pH 9.5 B: Acetonitrile) C System Equilibration & Suitability Test (SST) A->C B Dissolve & Filter Crude Sample D Inject Sample & Run Preparative Method B->D C->D E Monitor UV Signal for Target Peak D->E F Automated Fraction Collection (Peak-Based Triggering) E->F G Analyze Purity of Collected Fractions (Analytical HPLC) F->G H Pool Pure Fractions G->H Purity > 98% I Remove Solvent (Rotovap / Lyophilization) H->I J Final Purified Compound I->J

Caption: General workflow for preparative HPLC purification.

System Suitability and Quality Control

Before committing valuable crude material to purification, it is imperative to verify that the entire chromatographic system is performing correctly. This is achieved through System Suitability Testing (SST).[13][14] SST ensures that the system's performance is adequate for the intended analysis.[15][16]

SST Protocol:

  • Equilibrate the entire system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of previously purified this compound at a known concentration (e.g., 0.5 mg/mL).

  • Perform five replicate injections of the standard solution using the analytical HPLC method.

  • Evaluate the resulting chromatograms against the acceptance criteria below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing, likely due to silanol interactions or column degradation.[17][18]
Retention Time RSD ≤ 1.0%Ensures the pumping system is delivering a consistent mobile phase composition, leading to reproducible results.[14]
Peak Area RSD ≤ 2.0%Demonstrates the precision of the autosampler injection volume and detector stability.[18]
Theoretical Plates (N) ≥ 5000A measure of column efficiency. A low plate count indicates a poorly packed or degraded column.

If the system fails SST, do not proceed with purification. Troubleshoot the system to identify and resolve the issue.[15]

Fraction Collection & Post-Purification

Fraction Collection Strategy: The most effective method for collecting the target compound is peak-based collection triggered by the UV detector signal.[19][20]

  • Delay Volume Calculation: Accurately determine the delay volume, which is the volume of tubing between the detector flow cell and the fraction collector's dispensing tip. This can be measured by injecting a UV-active compound with the fraction collector set to collect continuously in small, timed intervals and correlating the peak apex on the chromatogram with the tube containing the highest concentration. This delay is critical for ensuring the collected fractions correspond accurately to the detected peak.[21]

  • Collection Parameters: Set the fraction collector to start collecting when the UV signal rises above a specific threshold and stop when it falls below that threshold. A slightly lower threshold can increase yield, while a higher threshold can improve the purity of the collected fraction at the expense of yield.[20]

Post-Purification Protocol:

  • Purity Analysis: Before pooling, analyze a small aliquot from each collected fraction using the analytical HPLC method to confirm its purity.

  • Pooling: Combine only the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions. Since the mobile phase contains a non-volatile buffer (ammonium bicarbonate), a lyophilizer (freeze-dryer) is the preferred method. Lyophilization will sublime the water, acetonitrile, and volatile ammonium bicarbonate, leaving the pure compound as a solid. Alternatively, rotary evaporation can be used to remove the bulk of the organic solvent, followed by an aqueous workup or a second lyophilization step.

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Mobile phase pH is too low.- Column is not pH-stable and silanol groups are active.- Column is overloaded.- Ensure mobile phase pH is 9.5-10.0.- Use a certified high-pH stable column.- Reduce sample injection volume or concentration.[17][22][23]
Poor Resolution - Inappropriate gradient slope.- Column is old or contaminated.- Sample solvent is too strong.- Optimize the gradient (make it shallower around the target peak).- Clean or replace the column.- Dissolve the sample in a weaker solvent or reduce injection volume.[22]
High Backpressure - Particulate matter blocking column frit.- Buffer precipitation in the system.- Flow rate is too high for the column.- Filter all samples and mobile phases.- Flush the system thoroughly with water to dissolve any precipitated buffer.- Reduce the flow rate.
Split Peaks - Clogged inlet frit or void in the column packing.- Sample precipitating on the column head.- Replace the column frit or the entire column.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[23]

Optional Protocol: Chiral Separation

The target molecule contains a stereocenter at the C3 position of the pyrrolidinone ring. If the synthesis is not stereospecific, the product will be a racemic mixture of two enantiomers. Separating these enantiomers requires a chiral stationary phase (CSP).[24] Polysaccharide-based CSPs are often highly effective for separating a wide range of chiral compounds, including those with amine functionalities.[25][26]

Recommended Chiral HPLC Method

Chiral separations are typically developed using normal phase or polar organic modes.

ParameterRecommended Setting
Column Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC)
Mobile Phase Isocratic mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)
Flow Rate 1.0 mL/min (for analytical 4.6 mm I.D. column)
Detection UV at 275 nm

Method Development Rationale:

  • The polysaccharide CSP provides a chiral environment for the enantiomers to interact with differently, enabling separation.[25]

  • The basic additive (DEA or TEA) is crucial. It acts as a competitor for active sites on the stationary phase, significantly improving the peak shape of basic analytes like the target compound.

  • Start with a standard mobile phase composition (e.g., 90:10 Hexane:IPA) and adjust the ratio to optimize the resolution between the two enantiomer peaks.

Conclusion

The preparative HPLC method detailed in this application note provides a robust and reliable solution for the purification of this compound. By understanding the analyte's chemical properties and strategically employing a high-pH reversed-phase method, the common challenge of peak tailing associated with basic amines is effectively overcome. Adherence to system suitability protocols ensures the validity and reproducibility of the purification process. This guide serves as a comprehensive resource, enabling researchers to obtain high-purity material essential for downstream applications in drug discovery and development.

References

  • Solid Phase Extraction Guide. Thermo Fisher Scientific Inc.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Sample Preparation – Manual Solid Phase Extraction. SCION Instruments.
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  • Solid Phase Extraction (SPE). Sigma-Aldrich.
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  • Principles of Fraction Collection Using the Vanquish UHPLC Systems. Pragolab.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
  • A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
  • Principles of fraction collection using the Vanquish HPLC and UHPLC systems. Thermo Fisher Scientific.
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  • System Suitability Tests (SST) and Troubleshooting for HPLC Methods. ECA Academy.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • How do you choose a mobile phase in HPLC? Quora.
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • HPLC Solvent Selection. Element Lab Solutions.
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • p-Dimethoxybenzene - Optional[UV-VIS] - Spectrum. SpectraBase.
  • Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition.
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  • Chiral HPLC Separ

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Application Notes and Protocols for the In Vitro Characterization of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] Derivatives of this versatile heterocycle, including pyrrolidin-2-ones, have been investigated for a wide range of biological activities.[1][2] This document provides a comprehensive experimental framework for the initial in vitro characterization of the novel compound, 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one.

Given that many psychoactive substances and other centrally active compounds target G-protein coupled receptors (GPCRs), this guide will focus on a systematic approach to screen for and characterize the activity of this compound at this major receptor superfamily.[3][4][5][6][7] Additionally, considering the anti-inflammatory potential of related pyrrolidine structures, protocols to investigate effects on inflammatory mediators are also included.[8]

This guide is structured as a tiered screening cascade, designed to efficiently move from broad target identification to detailed mechanistic studies.

PART 1: Foundational Assays and Compound Handling

Compound Preparation and Quality Control

Prior to initiating any biological assays, it is critical to ensure the purity and stability of the test compound.

  • Purity Assessment : The purity of this compound should be determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS). A purity of >95% is recommended for in vitro assays.

  • Solubility Determination : The solubility of the compound should be assessed in various aqueous buffers and common solvents like DMSO. For cell-based assays, it is crucial to determine the final concentration of DMSO, as high concentrations can be cytotoxic. Typically, a final DMSO concentration of <0.5% is advisable.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Cytotoxicity Assessment

A preliminary cytotoxicity assay is essential to establish a non-toxic concentration range for subsequent cell-based functional assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding : Plate a relevant cell line (e.g., HEK293, CHO, or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 10,000-20,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) wells.

  • Incubation : Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization : Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle control. The highest concentration with no significant effect on viability should be used as the maximum concentration in subsequent assays.

PART 2: Tier 1 - Broad-Based Target Screening

The initial goal is to identify potential biological targets. A broad screening approach is the most efficient method.

Receptor Profiling Screen

A commercially available receptor profiling service can provide valuable initial data on the compound's selectivity. These services typically use radioligand binding assays to assess the compound's ability to displace a known ligand from a large panel of receptors, ion channels, and transporters.[9][10]

Workflow for Receptor Profiling

Caption: Tier 1 Screening Workflow.

Anti-Inflammatory Screening

Based on the activity of related pyrrolidine-2,3-diones, a preliminary screen for anti-inflammatory activity is warranted.[8] This can be achieved by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere.

  • Pre-treatment : Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated, LPS-stimulated controls.

  • Griess Reagent : Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubation and Reading : Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification : Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

PART 3: Tier 2 - Target Validation and Potency Determination

Once a "hit" is identified from Tier 1 (e.g., a specific GPCR), the next step is to validate this interaction and determine the compound's potency.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[9][11] A competition binding assay is used to determine the inhibitory constant (Ki) of the test compound.

Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation : Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup : In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-ligand at its Kd concentration), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation : Incubate the mixture to allow binding to reach equilibrium.

  • Separation : Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat using a cell harvester.

  • Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibitory constant, representing the affinity of the test compound for the receptor.
[L] Concentration of the radioligand used in the assay.
Kd Dissociation constant of the radioligand for the receptor.
Functional Assays for GPCRs

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. The choice of assay depends on the G-protein coupling of the target receptor (e.g., Gs, Gi, or Gq).[3][6]

GPCR Signaling Pathways & Assay Points

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Generates Ligand Compound Ligand->GPCR Binds Assay1 cAMP Assay Second_Messenger->Assay1 Assay2 Ca2+ Flux Assay Second_Messenger->Assay2 Assay3 β-Arrestin Assay Beta_Arrestin->Assay3

Caption: Common GPCR signaling pathways and corresponding in vitro assays.

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Culture : Use a cell line stably expressing the target receptor (e.g., CHO-K1).

  • Cell Treatment : Seed cells in a 96-well plate. Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Mode : Add serial dilutions of this compound and incubate.

  • Antagonist Mode : Pre-incubate cells with the test compound before adding a known agonist at its EC₈₀ concentration.

  • Cell Lysis and Detection : Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[3]

  • Data Analysis :

    • Agonist : Plot cAMP levels against compound concentration to determine EC₅₀ and Emax.

    • Antagonist : Plot the response against the concentration of the test compound to determine the IC₅₀.

Protocol: Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

  • Cell Culture and Dye Loading : Plate cells expressing the target receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

  • Assay : Use a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR).

  • Measurement : Record a baseline fluorescence reading. Inject the test compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).

  • Data Analysis : Measure the peak fluorescence response over baseline. Determine EC₅₀ (agonist) or IC₅₀ (antagonist) from the dose-response curves.

PART 4: Tier 3 - Advanced Mechanistic Studies

If the compound shows robust activity, further studies can elucidate its precise mechanism of action.

β-Arrestin Recruitment Assays

Some ligands can preferentially activate G-protein signaling or β-arrestin pathways (biased agonism). A β-arrestin recruitment assay can provide insight into this phenomenon.[6]

Protocol: β-Arrestin Recruitment Assay (e.g., Tango Assay)

  • Cell Line : Utilize a specialized cell line where the target GPCR is fused to a transcription factor, and β-arrestin is linked to a protease.[3][7]

  • Treatment : Treat the cells with a range of concentrations of the test compound.

  • Mechanism : Ligand binding recruits the β-arrestin-protease fusion, which cleaves the transcription factor from the receptor, allowing it to enter the nucleus and activate a reporter gene (e.g., luciferase).

  • Detection : After an appropriate incubation period (typically 6-24 hours), measure the reporter gene product (e.g., luminescence).

  • Analysis : Generate a dose-response curve to determine the EC₅₀ for β-arrestin recruitment. Compare this to the EC₅₀ from G-protein signaling assays to assess bias.

In Vitro Metabolism Studies

Understanding the metabolic stability of a new compound is critical for drug development.[12]

Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture : Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a NADPH-generating system, and buffer.

  • Incubation : Pre-warm the mixture to 37°C. Initiate the reaction by adding this compound (typically at 1 µM).

  • Time Points : Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation : Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

This document outlines a systematic, multi-tiered approach for the in vitro pharmacological characterization of this compound. By progressing from broad-based screening to specific target validation and mechanistic studies, researchers can efficiently identify the biological activity of this novel compound, determine its potency and affinity, and gain initial insights into its mechanism of action and metabolic fate. This structured workflow ensures the generation of robust and reliable data, forming a solid foundation for any further drug development efforts.

References

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  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Available at: [Link]

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  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. Available at: [Link]

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  • DiVA portal. (2020). In vitro characterization of new psychoactive substances at the. DiVA portal. Available at: [Link]

  • National Institutes of Health. (n.d.). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. NIH. Available at: [Link]

  • Frontiers. (n.d.). Novel Psychoactive Drugs. Frontiers Research Topic. Available at: [Link]

  • National Institutes of Health. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. NIH. Available at: [Link]

  • Lirias. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory. Lirias. Available at: [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. Available at: [Link]

  • MDPI. (n.d.). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]

  • National Institutes of Health. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). One-pot synthesis, spectroscopic characterizations, quantum chemical calculations, docking and cytotoxicity of 1-((dibenzylamino)methyl)pyrrolidine-2,5-dione. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes & Protocols for the In Vivo Evaluation of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the initial in vivo characterization of the novel chemical entity 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one. As a compound with limited public data, the protocols herein are proposed based on a structural analysis of its core moieties: a pyrrolidin-2-one nucleus, characteristic of the nootropic racetam class, and a dimethoxyphenyl group, known to be pharmacologically active. This guide is intended for researchers in neuroscience, pharmacology, and drug development, offering a phased, scientifically rigorous approach to evaluating the compound's potential central nervous system (CNS) effects, from foundational safety assessments to targeted efficacy screening in rodent models.

Introduction: Rationale for Investigation

The compound this compound is a novel molecule whose pharmacological profile is not yet characterized in the scientific literature. Its structure, however, provides a compelling rationale for investigating its potential as a CNS-active agent.

The molecule can be deconstructed into key pharmacophores:

  • Pyrrolidin-2-one Core: This saturated five-membered lactam is the defining feature of the racetam family of drugs (e.g., Piracetam, Phenylpiracetam)[1]. For decades, this class has been investigated for nootropic (cognition-enhancing), neuroprotective, and anticonvulsant properties[1][2]. The proposed mechanisms often involve the modulation of central neurotransmitter systems, including cholinergic and glutamatergic pathways, particularly via AMPA receptors[3].

  • N-Phenyl Group: The substitution on the ring nitrogen with a phenyl group is reminiscent of Phenylpiracetam, a potent derivative known to exhibit psychostimulatory and cognitive-enhancing effects[4][5]. The specific 3,5-dimethoxy substitution pattern on this ring is known to confer significant biological activity in other molecular contexts, such as antiproliferative effects through tubulin binding[6].

  • 3-Methylamino Group: Substitutions on the pyrrolidine ring are critical for modulating biological activity and receptor affinity[7]. The stereochemistry at this position could be a crucial determinant of the compound's final pharmacological profile.

Given this structural analogy to well-known nootropics, it is hypothesized that this compound may possess cognitive-enhancing, anxiolytic, or antidepressant-like properties. The following application notes provide a logical, phased workflow to systematically test these hypotheses in vivo.

Section 1: Guiding Principles for Preclinical CNS Drug Evaluation

A rigorous preclinical evaluation is essential before any new chemical entity can be considered for further development[8][9]. The overarching principle is to build a comprehensive profile of the compound's effects in a systematic, unbiased, and reproducible manner[8].

  • Phased Approach: The investigation should follow a logical progression from broad safety and tolerability studies to more specific, hypothesis-driven efficacy models[10][11]. This ensures that animal welfare is respected and resources are used efficiently.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines (e.g., IACUC approval). The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied at every stage.

  • Preliminary Characterization: Before initiating in vivo studies, essential preliminary data should be gathered. This includes confirming the compound's purity and stability, assessing its solubility for appropriate vehicle selection, and performing in silico or in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to anticipate its behavior[12].

Section 2: Phase I - Foundational Safety and Pharmacokinetic Profiling

The primary goal of this phase is to identify a safe and tolerable dose range and to understand how the compound is absorbed and distributed, particularly to the brain.

Protocol 1: Acute Toxicity & Maximum Tolerated Dose (MTD) Determination

Objective: To determine the single-dose MTD and identify potential signs of overt toxicity.

Methodology:

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6), with an equal number of males and females (n=3-5 per sex per dose group).

  • Compound Formulation: Prepare the compound in a suitable vehicle (e.g., saline with 0.5% Tween® 80). The route of administration (e.g., intraperitoneal [i.p.] or oral [p.o.]) should be chosen based on solubility and intended clinical use.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals. A suggested starting range, based on related compounds, could be 10, 30, 100, and 300 mg/kg. A vehicle control group is mandatory.

  • Observation Period: Closely monitor animals for at least 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious, irreversible signs of toxicity. Doses for subsequent efficacy studies should be selected below the MTD.

Parameter Description
Animal Model C57BL/6 mice, 8-10 weeks old
Groups Vehicle, 10, 30, 100, 300 mg/kg
Route Intraperitoneal (i.p.)
Observation Body weight, clinical signs, mortality
Duration 14 days
Table 1: Example design for an acute toxicity study.
Protocol 2: Preliminary Pharmacokinetic (PK) Assessment

Objective: To determine the concentration of the compound in plasma and brain tissue over time after a single dose.

Methodology:

  • Animal Model: Use male C57BL/6 mice (n=3 per time point).

  • Dosing: Administer a single, well-tolerated dose (e.g., 30 mg/kg, i.p.) determined from the MTD study.

  • Sample Collection: At specified time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) post-dosing, collect blood (via cardiac puncture) and brain tissue.

  • Bioanalysis: Process samples and analyze the concentration of the parent compound using a validated LC-MS/MS method. Pyrrolidinone-containing compounds can undergo metabolic reduction of the carbonyl group or oxidation of the pyrrolidine ring[13].

  • Analysis: Plot concentration vs. time curves for both plasma and brain to determine key parameters like Tmax (time to peak concentration), Cmax (peak concentration), and estimated half-life. The brain-to-plasma ratio provides a crucial indicator of blood-brain barrier penetration.

Section 3: Phase II - Pharmacodynamic and Efficacy Screening

This phase uses validated behavioral paradigms to test the primary hypotheses regarding the compound's potential nootropic, anxiolytic, and antidepressant-like activities.

Protocol 3: Open Field Test (Locomotor Activity)

Objective: To assess the compound's effect on general locomotor activity and exploration. This is a critical control to ensure that effects in other tests are not merely due to sedation or hyperactivity[14].

Methodology:

  • Apparatus: A square arena (e.g., 40x40x40 cm) equipped with an overhead video camera and tracking software.

  • Procedure: a. Dose animals (mice, n=8-12 per group) with vehicle or selected doses of the compound (e.g., 10, 30, 50 mg/kg, i.p.). b. After a pre-determined pretreatment time (based on PK data, e.g., 30 minutes), place each mouse in the center of the arena. c. Allow the mouse to explore freely for 10-15 minutes.

  • Primary Endpoints:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: An initial indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic potential of the compound[15]. The test is based on the rodent's natural aversion to open, elevated spaces[16][17].

Methodology:

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two arms enclosed by walls.

  • Procedure: a. Dose animals as in the Open Field Test. b. Place the mouse in the center of the maze, facing an open arm. c. Allow 5 minutes of free exploration.

  • Primary Endpoints:

    • Time Spent in Open Arms (%): Anxiolytic compounds increase this value.

    • Number of Entries into Open Arms (%): Another measure of reduced anxiety.

    • Total Arm Entries: A measure of general activity within the maze.

Protocol 5: Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To screen for potential antidepressant effects[18]. The test measures the time an animal spends immobile when placed in an inescapable water cylinder, with antidepressants known to increase active, escape-oriented behavior[19][20].

Methodology:

  • Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom[21].

  • Procedure: a. Dose animals as previously described (a positive control like fluoxetine should be included). b. Gently place the mouse into the water for a 6-minute session. c. The first 2 minutes are considered a habituation period.

  • Primary Endpoint:

    • Time of Immobility (seconds): Scored during the final 4 minutes of the test. A decrease in immobility time suggests an antidepressant-like effect.

Protocol 6: Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory, a key domain for evaluating nootropic compounds[22][23].

Methodology:

  • Apparatus: A large circular pool (e.g., 120 cm diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room[24].

  • Procedure: a. Acquisition Phase (4-5 days): i. Animals are given 4 trials per day. For each trial, the mouse is placed into the pool from a different starting position and must find the hidden platform. ii. If the platform is not found within 60-90 seconds, the mouse is guided to it[25]. iii. The compound or vehicle is administered daily, 30 minutes before the first trial. b. Probe Trial (24 hours after last acquisition trial): i. The platform is removed from the pool. ii. The mouse is allowed to swim for 60 seconds.

  • Primary Endpoints:

    • Escape Latency (Acquisition): Time taken to find the platform. A shorter latency indicates learning.

    • Time Spent in Target Quadrant (Probe): The percentage of time spent in the quadrant where the platform used to be. A higher percentage indicates memory retention.

Section 4: Data Visualization and Integrated Workflow

Proposed Investigational Workflow

The following diagram illustrates the logical progression for the in vivo characterization of this compound.

G cluster_0 Phase 0: Pre-Study cluster_1 Phase I: Safety & PK cluster_2 Phase II: Efficacy Screening cluster_3 Phase III: Analysis & Decision synthesis Compound Synthesis & QC mtd Acute Toxicity / MTD (Protocol 1) synthesis->mtd in_silico In Silico ADMET Prediction in_silico->mtd in_vitro In Vitro Screening (e.g., Receptor Binding) in_vitro->mtd pk Pharmacokinetics (PK) (Protocol 2) mtd->pk Selects safe dose open_field Open Field Test (Locomotor Control) (Protocol 3) pk->open_field Informs pretreatment time epm Elevated Plus Maze (Anxiety) (Protocol 4) open_field->epm Controls for motor confounds fst Forced Swim Test (Depression) (Protocol 5) open_field->fst Controls for motor confounds mwm Morris Water Maze (Cognition) (Protocol 6) open_field->mwm Controls for motor confounds analysis Data Analysis & Interpretation epm->analysis fst->analysis mwm->analysis decision Go / No-Go Decision for Further Development analysis->decision G Compound 1-(3,5-Dimethoxyphenyl)-3- (methylamino)pyrrolidin-2-one AMPAR AMPA Receptor Compound->AMPAR Positive Allosteric Modulation (?) Neuron Postsynaptic Neuron AMPAR->Neuron Increased Cation Influx (Na+, Ca2+) LTP Enhanced Synaptic Plasticity (Long-Term Potentiation) Neuron->LTP Cognition Improved Cognitive Function LTP->Cognition

Caption: Hypothesized signaling pathway for nootropic action.

Behavioral Test Primary Indication Key Endpoints Interpretation of Positive Result
Open Field Test General Activity / AnxietyTotal Distance, Center TimeNo change in locomotion; Increased center time (anxiolytic)
Elevated Plus Maze Anxiety% Time in Open Arms, % Open Arm EntriesIncreased time and entries in open arms (anxiolytic) [26]
Forced Swim Test DepressionImmobility TimeDecreased time spent immobile (antidepressant-like)
Morris Water Maze Learning & MemoryEscape Latency, Target Quadrant TimeDecreased escape latency; Increased time in target quadrant
Table 2: Summary of proposed behavioral assays and interpretation.

Conclusion

The novel compound this compound presents a promising scaffold for CNS drug discovery, drawing structural parallels to the well-established racetam class of nootropics. The application notes and protocols detailed in this guide offer a structured, hypothesis-driven pathway for its initial in vivo evaluation. By systematically progressing from foundational safety and PK studies to a battery of validated behavioral assays, researchers can efficiently and rigorously characterize its pharmacological profile. The resulting data will be critical for making an informed decision on the compound's potential for further preclinical and clinical development as a therapeutic agent for cognitive or mood disorders.

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  • MDPI. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. [Link]

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Sources

developing assays for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pharmacological Characterization of Novel Pyrrolidinone Analogs

Application Note & Protocols for: 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to central nervous system (CNS) disorders.[1][2] The compound this compound is a novel synthetic pyrrolidinone derivative. Its structural features, particularly the dimethoxyphenyl moiety common in psychoactive agents and the versatile pyrrolidinone core, suggest a high probability of biological activity, but its molecular target(s) are unknown.[3]

Characterizing such novel psychoactive substances (NPS) or research chemicals presents a significant challenge, requiring a systematic and multi-tiered analytical approach to first identify the biological target class and subsequently elucidate the precise mechanism of action (MOA).[4][5][6] This guide eschews a single, presumptive protocol. Instead, as a Senior Application Scientist, this document provides a comprehensive, field-proven strategy for the pharmacological deconvolution of this and similar novel compounds. We will progress logically from broad, high-throughput screening to identify a target class, to focused secondary assays for MOA determination, and finally to essential in vitro safety profiling. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.

Part 1: Primary Screening for Target Class Identification

The initial phase of characterization involves screening the compound against diverse, high-probability target classes implicated in CNS function. The goal is to efficiently identify a "hit"—a reproducible, concentration-dependent effect on a specific biological system. Given the compound's structure, the most probable targets are G-Protein Coupled Receptors (GPCRs), neurotransmitter transporters, and ion channels.

Logical Workflow for Target Deconvolution

The following workflow illustrates a systematic progression from broad screening to specific mechanism-of-action studies.

Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MOA) cluster_3 Phase 4: Safety Profiling Compound Test Compound This compound Screening High-Throughput Primary Screening (Single High Concentration, e.g., 10 µM) Compound->Screening GPCR GPCR Panels (cAMP & β-Arrestin) Screening->GPCR Broad Target Panels Transporter Transporter Panel (DAT, NET, SERT Uptake) Screening->Transporter Broad Target Panels IonChannel Ion Channel Panels (Fluorescence-Based) Screening->IonChannel Broad Target Panels Enzyme Enzyme Panels (e.g., MAO, AChE) Screening->Enzyme Broad Target Panels DoseResponse Dose-Response Analysis (Determine IC50 / EC50) GPCR->DoseResponse Identified 'Hits' Transporter->DoseResponse Identified 'Hits' IonChannel->DoseResponse Identified 'Hits' Enzyme->DoseResponse Identified 'Hits' Selectivity Target Selectivity & Orthogonal Assays DoseResponse->Selectivity Kinetics Kinetic Studies (e.g., Lineweaver-Burk, Schild) Selectivity->Kinetics Confirmed, Potent Hits Binding Radioligand Binding Assays (Determine Ki) Selectivity->Binding Confirmed, Potent Hits Ephys Electrophysiology (Patch Clamp) Selectivity->Ephys Confirmed, Potent Hits Safety In Vitro Safety Assays Kinetics->Safety Characterized Lead Binding->Safety Characterized Lead Ephys->Safety Characterized Lead Cytotox Cytotoxicity (e.g., MTT, LDH) Safety->Cytotox hERG Cardiotoxicity (hERG) Safety->hERG Genotox Genotoxicity (Ames) Safety->Genotox

Caption: Systematic workflow for novel compound characterization.

GPCR Activity Screening

GPCRs are the largest family of cell surface receptors and common targets for neuroactive drugs.[7] Initial screening should assess the compound's ability to modulate two major GPCR signaling pathways: G-protein activation (leading to second messenger changes) and β-arrestin recruitment.[7][8]

This assay measures changes in intracellular cyclic AMP (cAMP), a direct functional readout for the activation of Gs (stimulatory) and Gi (inhibitory) coupled receptors.[9][10] We will use a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay for its high sensitivity and throughput.

Principle: A cell line expressing the target GPCR is stimulated with the test compound. In the case of Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production. An inhibitor will reduce the forskolin-induced cAMP level. The cell lysate is then incubated with two HTRF conjugates: a cAMP antibody labeled with a donor fluorophore (e.g., Lumi4-Tb cryptate) and cAMP labeled with an acceptor fluorophore (d2). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells (or other suitable host cells) stably expressing the GPCR of interest into 384-well white plates at a density of 2,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, a phosphodiesterase inhibitor).

  • Agonist Mode Stimulation: For Gs-coupled receptors, add 5 µL of the compound dilutions to the cells.

  • Antagonist Mode Stimulation: For Gi-coupled receptors, add 2.5 µL of the compound dilutions, followed by 2.5 µL of forskolin at a pre-determined EC₈₀ concentration.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add 10 µL of the HTRF detection reagent mix (containing anti-cAMP-cryptate and cAMP-d2) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.

Controls:

  • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Positive Control: A known agonist or antagonist for the target receptor.

  • Forskolin Control (for Gi): Maximum cAMP stimulation with forskolin alone.

Many GPCRs, upon activation, recruit β-arrestin proteins, which desensitizes G-protein signaling and can initiate separate, G-protein-independent signaling cascades.[11] Enzyme Fragment Complementation (EFC) assays are a robust method to measure this interaction.

Principle: This assay utilizes a cell line where the GPCR is fused to a small enzyme fragment (ProLink, PK) and β-arrestin is fused to the larger, inactive enzyme acceptor (EA) fragment of β-galactosidase.[11] Ligand-induced GPCR activation causes the β-arrestin-EA to bind to the GPCR-PK, forcing complementation of the enzyme fragments. The now-active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

Step-by-Step Methodology:

  • Cell Culture: Use an "assay-ready" vial of cryopreserved cells engineered for the assay (e.g., PathHunter® cells) or plate cultured cells into 384-well white plates.

  • Compound Plating: Add test compound dilutions to the assay plate.

  • Cell Addition: Add the cell suspension to the wells containing the compound.

  • Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO₂.

  • Detection: Add the EFC detection reagent mix (containing substrate and signal enhancers).

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a standard chemiluminescence plate reader.

GPCR_Signaling Ligand Ligand (Test Compound) GPCR GPCR Ligand->GPCR Binds G_alpha GPCR->G_alpha Activates Arrestin β-Arrestin (Assay Readout) GPCR->Arrestin Recruits GRK GRK GPCR->GRK Activated by AC Adenylyl Cyclase G_alpha->AC Modulates G_beta_gamma Gβγ cAMP cAMP (Assay Readout) AC->cAMP Produces GRK->GPCR Phosphorylates

Caption: Dual signaling pathways of an activated GPCR.

Neurotransmitter Transporter Uptake Assays

Monoamine transporters like DAT, NET, and SERT are critical for regulating synaptic neurotransmitter levels and are targets for many CNS drugs.[12][13] Fluorescence-based uptake assays provide a non-radioactive, high-throughput alternative to traditional radiolabeled neurotransmitter uptake methods.[14][15]

Principle: These assays use a fluorescent substrate that mimics biogenic amines and is transported into cells via specific transporters (DAT, NET, or SERT).[15] This uptake concentrates the dye inside the cell, leading to a significant increase in fluorescence intensity. A proprietary masking dye is included in the extracellular buffer to quench the fluorescence of any substrate remaining outside the cells, enabling a no-wash, mix-and-read protocol.[13][16] Inhibitors of the transporter will block substrate uptake and prevent the increase in intracellular fluorescence.

Transporter_Assay cluster_0 Extracellular Space cluster_1 Intracellular Space Compound {Test Compound (Inhibitor)} Transporter Neurotransmitter Transporter Compound->Transporter Blocks Substrate {Fluorescent Substrate} Substrate->Transporter Uptake Mask {Masking Dye} Mask->Substrate Quenches Extracellular Signal Fluorescence {Signal Increase (Fluorescence)} Membrane Cell Membrane Transporter->Fluorescence Leads to

Caption: Principle of a fluorescence-based transporter uptake assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing DAT, NET, or SERT into 96- or 384-well black, clear-bottom plates. Incubate until a confluent monolayer is formed.

  • Compound Addition: Remove culture medium and add 50 µL of assay buffer containing various concentrations of the test compound. Include a "no inhibitor" control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow compound binding.

  • Initiate Reaction: Add 50 µL of the fluorescent substrate/masking dye solution (e.g., from a Neurotransmitter Transporter Uptake Assay Kit) to all wells.[12]

  • Data Acquisition: Immediately place the plate in a bottom-read fluorescence plate reader pre-heated to 37°C.

    • Kinetic Mode: Measure fluorescence intensity every 30-60 seconds for 10-30 minutes. The rate of uptake (slope of the fluorescence curve) is the primary readout.

    • Endpoint Mode: Incubate for a fixed time (e.g., 20 minutes) at 37°C, then read the final fluorescence intensity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value.

Controls:

  • Negative Control: Vehicle (0.1% DMSO).

  • Positive Control: A known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

Part 2: Secondary Assays and Mechanism of Action (MOA) Elucidation

If a confirmed hit is identified in the primary screen, the next phase is to determine its potency, selectivity, and mechanism of action.

Enzyme Inhibition Kinetics

If the primary screen suggests the compound inhibits an enzyme, it is critical to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[17][18]

Principle: The effect of an inhibitor on enzyme kinetics is determined by measuring reaction velocities at various substrate and inhibitor concentrations. The resulting data can be visualized using a double reciprocal plot (Lineweaver-Burk plot), which helps to diagnose the mechanism of inhibition.[18][19]

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, set up a matrix of reactions. Each row will have a fixed concentration of the inhibitor, and each column will have a fixed concentration of the substrate.

    • Inhibitor Concentrations: Typically 5-7 concentrations, including a zero-inhibitor control. Concentrations should bracket the previously determined IC₅₀ value (e.g., 0, 0.5x, 1x, 2x, 5x, 10x IC₅₀).

    • Substrate Concentrations: Typically 7-10 concentrations, bracketing the known Kₘ value of the substrate (e.g., 0.25x to 8x Kₘ).

  • Pre-incubation: Add buffer, enzyme, and inhibitor to the wells. Incubate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[19]

  • Initiate Reaction: Add the substrate to each well to start the reaction.

  • Measure Product Formation: Use a microplate reader to measure the signal (e.g., absorbance or fluorescence) from the product formation at regular time intervals to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism (see table below).

    • Use non-linear regression analysis of the global dataset to fit to the appropriate inhibition model (competitive, non-competitive, etc.) to calculate the Kᵢ.

Data Interpretation (Lineweaver-Burk Plot):

Inhibition Type Vₘₐₓ Kₘ Plot Appearance
Competitive Unchanged Increases Lines intersect on the y-axis.
Non-competitive Decreases Unchanged Lines intersect on the x-axis.
Uncompetitive Decreases Decreases Lines are parallel.

| Mixed | Decreases | Changes | Lines intersect in the upper-left quadrant. |

Radioligand Binding Assays for GPCRs

If a GPCR target is confirmed, radioligand binding assays are the gold standard for quantifying the compound's binding affinity (Kᵢ) at the receptor.[9]

Principle: The assay measures the ability of the unlabeled test compound to compete for binding with a high-affinity radiolabeled ligand ([³H]-ligand or [¹²⁵I]-ligand) to membranes prepared from cells expressing the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well filter plate, combine receptor membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.

  • Detection: Allow the filters to dry, add scintillation cocktail, and count the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each compound concentration. Non-linear regression analysis using a one-site competition model will yield the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 3: In Vitro Safety and Toxicology Profiling

Early assessment of potential toxicity is essential to de-risk a compound and avoid late-stage failures.[20] A standard panel of in vitro toxicology assays should be performed.

Protocol 3.1: Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.[21]

Step-by-Step Methodology:

  • Cell Plating: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and incubate for 24 hours.[20]

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3.2: hERG Channel Inhibition Assay (Automated Patch Clamp)

Principle: Inhibition of the hERG potassium channel is a leading cause of acquired long QT syndrome and cardiac arrhythmia.[22][23] Automated patch-clamp systems provide a medium-to-high throughput method for assessing a compound's effect on hERG channel currents.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK cells).

  • Assay Execution: Load the cells, intracellular solution, extracellular solution, and test compound onto the automated patch-clamp instrument (e.g., SyncroPatch or QPatch).[24]

  • Data Acquisition: The instrument will automatically establish whole-cell patch-clamp recordings. Apply a specific voltage protocol to elicit hERG tail currents and apply the test compound at several concentrations.

  • Data Analysis: Measure the peak tail current amplitude before and after compound application. Calculate the percent inhibition at each concentration and determine the IC₅₀ value.

Summary of Key In Vitro Safety Assays:

Assay Type Endpoint Measured Target/Cell Line Purpose
Cytotoxicity Cell viability, metabolic activity HepG2, SH-SY5Y, etc. General cellular toxicity assessment.[21]
Cardiotoxicity hERG potassium current HEK-hERG Risk of drug-induced arrhythmia.[23]
Hepatotoxicity ATP levels, LDH release Primary Human Hepatocytes Specific liver toxicity potential.[20]
Genotoxicity Bacterial reverse mutation S. typhimurium strains Mutagenic potential.

| Neurotoxicity | Neurite outgrowth, neural network activity | iPSC-derived neurons | Adverse effects on the nervous system.[25][26] |

Conclusion

The characterization of a novel compound like this compound requires a hypothesis-driven yet comprehensive screening strategy. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically identify the compound's primary biological target, elucidate its mechanism of action, and perform essential early-stage safety profiling. By progressing from broad target-class screening to detailed kinetic and binding studies, this approach maximizes the probability of successfully characterizing the compound's pharmacological profile, ensuring data integrity through validated protocols and appropriate controls. This strategy not only accelerates the discovery process but also builds a solid foundation for any subsequent drug development efforts.

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  • Elands, J., He, J., & Rampe, D. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(4), 325-332. Retrieved from [Link]

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Application Notes and Protocols: 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating prevalence of neurodegenerative diseases necessitates the urgent discovery of novel therapeutic agents. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3][4] This document provides a comprehensive guide to the investigation of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one , a novel small molecule, as a potential neuroprotective agent. We present detailed protocols for its chemical synthesis, characterization, and a tiered biological evaluation strategy, from initial in vitro screening to preliminary in vivo assessment. The methodologies are designed to be self-validating, with integrated quality control measures, to ensure robust and reproducible data generation for drug discovery programs.

Introduction: The Rationale for Investigating this compound

Small molecule drugs, typically with a molecular weight under 900 daltons, are a cornerstone of modern therapeutics due to their potential for oral bioavailability and ability to penetrate cell membranes to engage with intracellular targets.[5][6] The pyrrolidinone ring is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antiviral properties.[2][3][7] The N-aryl substitution on the pyrrolidinone core is a common feature in compounds with central nervous system (CNS) activity. Furthermore, the dimethoxyphenyl moiety is present in various neuroactive compounds, suggesting it may favorably interact with CNS targets. The methylamino group at the 3-position introduces a basic center and potential for hydrogen bonding, which can be critical for target engagement.

Based on these structural alerts and the known neuroprotective potential of other pyrrolidinone derivatives, we hypothesize that This compound possesses neuroprotective properties. This document outlines the necessary experimental framework to test this hypothesis.

Chemical Synthesis and Characterization

The synthesis of 1,5-disubstituted pyrrolidin-2-ones can be achieved through various synthetic routes, including the reaction of donor-acceptor cyclopropanes with anilines.[8][9] A plausible synthetic approach for the title compound is a multi-step synthesis, which is amenable to scale-up for further studies.

Proposed Synthetic Pathway

A potential synthetic route involves a three-component reaction to form a pyrroline-2-one intermediate, followed by reaction with methylamine.[10]

Synthetic Pathway cluster_0 Step 1: Multicomponent Reaction cluster_1 Step 2: Amination A 3,5-Dimethoxyaniline D Pyrroline-2-one Intermediate A->D One-pot synthesis B Ethyl Acetoacetate B->D One-pot synthesis C Aldehyde C->D One-pot synthesis F This compound D->F Nucleophilic addition E Methylamine E->F Nucleophilic addition

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-acetyl-3-hydroxy-1-(3,5-dimethoxyphenyl)-5-aryl-3-pyrroline-2-one (Intermediate)

  • To a solution of 3,5-dimethoxyaniline (1.0 eq) in ethanol, add an appropriate aldehyde (e.g., benzaldehyde, 1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Suspend the intermediate from Step 1 in ethanol.

  • Add an excess of methylamine (e.g., 40% in water, 3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Physicochemical Characterization

A thorough characterization of the synthesized compound is crucial for regulatory purposes and to ensure the reliability of biological data.[11]

Parameter Method Purpose
Structure Identity ¹H NMR, ¹³C NMR, 2D NMR (HSQC, HMBC), Mass Spectrometry (ESI-HRMS)To confirm the chemical structure of the synthesized compound.[10]
Purity High-Performance Liquid Chromatography (HPLC)To determine the purity of the compound, which should be >95% for biological assays.
Appearance Visual InspectionTo record the physical state and color of the compound.
Solubility In various solvents (e.g., water, DMSO, ethanol)To determine suitable solvents for biological assay preparation.
Molecular Weight 250.29 g/mol (Calculated)C₁₃H₁₈N₂O₃[12]

In Vitro Evaluation of Neuroprotective Activity

A tiered approach for in vitro screening allows for the efficient identification of promising compounds for further development.[13] This involves assessing cytotoxicity followed by neuroprotection in various cell-based models of neurodegeneration.

Experimental Workflow for In Vitro Screening

In Vitro Workflow A Compound Synthesis & QC B Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) A->B C Neuroprotection Assays B->C Determine non-toxic concentrations D Oxidative Stress Model (H₂O₂ or t-BHP induced) C->D E Excitotoxicity Model (Glutamate induced) C->E F Mitochondrial Dysfunction Model (MPP+ induced) C->F G Mechanism of Action Studies D->G If neuroprotective E->G If neuroprotective F->G If neuroprotective H ROS Measurement G->H I Mitochondrial Membrane Potential G->I J Apoptosis Assays (Caspase activity) G->J

Caption: Tiered workflow for in vitro neuroprotective evaluation.

Protocol: Cytotoxicity Assessment

Objective: To determine the concentration range of the compound that is not toxic to neuronal cells.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Neuroprotection Against Oxidative Stress

Objective: To evaluate the ability of the compound to protect neuronal cells from oxidative damage, a common hallmark of neurodegenerative diseases.[15]

Model: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) induced toxicity in SH-SY5Y cells.[15]

  • Seed SH-SY5Y cells in a 96-well plate as described above.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 2 hours.

  • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) or t-BHP for 24 hours.

  • Assess cell viability using the MTT assay as described previously.

  • A significant increase in cell viability in the compound-treated group compared to the H₂O₂/t-BHP-only group indicates neuroprotection.

Protocol: Neuroprotection Against Mitochondrial Dysfunction

Objective: To assess the compound's ability to protect against mitochondrial toxins relevant to Parkinson's disease models.

Model: MPP⁺ (1-methyl-4-phenylpyridinium) induced toxicity in SH-SY5Y cells.[15]

  • Seed and pre-treat SH-SY5Y cells with the test compound as described for the oxidative stress model.

  • Introduce MPP⁺ (e.g., 1 mM) to the cells for 24-48 hours.

  • Measure cell viability using the MTT assay.

  • An increase in cell viability in the presence of the test compound suggests a protective effect against mitochondrial dysfunction.

In Vivo Evaluation of Therapeutic Potential

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole organism.[16][17]

Animal Models in Neurodegeneration Research

Various animal models are available to study different aspects of neurodegenerative diseases.[17][18] The choice of model depends on the specific disease being targeted. For initial studies, a model of acute neurodegeneration can provide rapid insights into the compound's neuroprotective potential.

Animal Model Disease Relevance Key Features
MPTP-induced Parkinson's Disease in mice Parkinson's DiseaseSystemic administration of MPTP leads to the selective loss of dopaminergic neurons in the substantia nigra.
Scopolamine-induced amnesia in rats Alzheimer's Disease (Cognitive Deficits)Induces cholinergic dysfunction, leading to memory impairment.
Amyloid-beta (Aβ) infusion model in rats Alzheimer's DiseaseDirect infusion of Aβ peptides into the brain to model amyloid pathology.
Protocol: Preliminary Efficacy in a Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effect of the compound in the MPTP-induced mouse model of Parkinson's disease.

  • Animal Strain: C57BL/6 mice.

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + Test Compound (low dose)

    • Group 4: MPTP + Test Compound (high dose)

  • Dosing: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and during MPTP administration.

  • MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Assessment: Conduct behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia 7 days after the last MPTP injection.

  • Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC-ECD.

  • Histological Analysis: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Concluding Remarks

The structured approach outlined in these application notes provides a robust framework for the initial investigation of This compound as a potential therapeutic agent for neurodegenerative diseases. By systematically evaluating its synthesis, in vitro neuroprotective effects, and in vivo efficacy, researchers can generate the critical data necessary to determine its potential for further preclinical and clinical development. The versatility of the pyrrolidin-2-one scaffold suggests that this compound could be a valuable addition to the arsenal of potential treatments for these debilitating disorders.

References

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The Pivotal Role of Pyrrolidinone Derivatives in Advancing Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone core, a five-membered lactam, has emerged as a privileged scaffold in the design of novel therapeutics targeting the central nervous system (CNS). From the pioneering nootropic agent Piracetam to the blockbuster anticonvulsant Levetiracetam, these derivatives have demonstrated a remarkable breadth of activity, offering valuable tools and therapeutic leads for neurodegenerative diseases, epilepsy, and cognitive disorders. This guide provides an in-depth exploration of the application of pyrrolidinone derivatives in neuroscience research, complete with detailed experimental protocols and an analysis of their underlying mechanisms of action.

Section 1: The Spectrum of Neurological Activity of Pyrrolidinone Derivatives

Pyrrolidinone derivatives exhibit a diverse range of pharmacological effects, primarily categorized as nootropic, anticonvulsant, and neuroprotective. While some compounds display a focused activity, many exhibit a pleiotropic profile, influencing multiple neuronal pathways.

Nootropic Effects: The "smart drug" era was ushered in by the discovery of Piracetam, a cyclic derivative of GABA. Nootropic pyrrolidinones are characterized by their ability to enhance cognitive functions such as memory, learning, and attention. Their mechanisms are often multifaceted, involving the modulation of neurotransmitter systems, enhancement of neuronal membrane fluidity, and improved cerebral blood flow.[1][2][3]

Anticonvulsant Activity: Levetiracetam represents a significant advancement in the treatment of epilepsy. Its unique mechanism of action, targeting the synaptic vesicle protein 2A (SV2A), sets it apart from traditional antiepileptic drugs that primarily modulate ion channels.[1][2] This targeted approach has led to a favorable side-effect profile and broad-spectrum efficacy.

Neuroprotective Properties: A growing body of evidence highlights the neuroprotective potential of pyrrolidinone derivatives. These compounds have shown promise in mitigating neuronal damage in models of stroke, neurotoxicity, and neurodegenerative diseases like Alzheimer's. Their protective effects are attributed to a combination of antioxidant properties, modulation of excitotoxicity, and anti-inflammatory actions.[3][4][5]

Comparative Efficacy of Pyrrolidinone Derivatives

To provide a clearer perspective on the relative potencies and effects of various pyrrolidinone derivatives, the following tables summarize key quantitative data from preclinical studies.

Table 1: Comparative Neuroprotective Effects in In Vitro Models

DerivativeModelConcentrationOutcomePercentage ImprovementReference
Phenylpyrrolidinone DerivativeGlutamate-induced neurotoxicity in rat cortical neurons50 µMIncreased cell survival rate37%[4]
PiracetamHeroin-induced neuronal apoptosis in ratsNot specifiedReduced neuronal apoptosisQualitative improvement[4]

Table 2: Comparative Efficacy in Animal Models of Amnesia

CompoundAnimal ModelDosing RegimenKey FindingsReference
PiracetamScopolamine-induced amnesia in rats100 mg/kgSignificantly decreased the escape latency in scopolamine-induced amnesic animals.[6]
PiracetamScopolamine-induced amnesia in rats100 mg/kgLargely overcame the amnesic effects of scopolamine in a passive avoidance task.[6]
Adafenoxate, Meclofenoxate, Piracetam, CiticholineScopolamine-impaired memory in rats20 and 100 mg/kg (single and multiple doses)All drugs prevented scopolamine-induced retrograde amnesia to a large extent.[7]
Piracetam, ucb L059Scopolamine-induced amnesia in mice3 mg/kg IP scopolamineSignificant anti-amnesic effect.[8]

Section 2: Key Mechanisms of Action and Signaling Pathways

The diverse neurological effects of pyrrolidinone derivatives stem from their interaction with various molecular targets and signaling cascades.

The Cholinergic and Glutamatergic Systems: The Nootropic Axis

Piracetam and other nootropic racetams are thought to exert their cognitive-enhancing effects through the modulation of two critical neurotransmitter systems:

  • Cholinergic System: These compounds can enhance cholinergic neurotransmission by increasing the release of acetylcholine (ACh) and augmenting the density of muscarinic and nicotinic ACh receptors. This is particularly relevant in models of cognitive decline where cholinergic deficits are prominent.[6]

  • Glutamatergic System: Racetams can act as positive allosteric modulators of AMPA receptors, a subtype of glutamate receptors crucial for synaptic plasticity and learning. This modulation enhances excitatory synaptic transmission and facilitates long-term potentiation (LTP), a cellular correlate of memory formation.[9]

Cholinergic_Glutamatergic_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Piracetam Piracetam ACh_vesicle ACh Vesicle Piracetam->ACh_vesicle Enhances ACh Release AMPAR AMPA Receptor Piracetam->AMPAR Positive Allosteric Modulation mAChR mAChR/nAChR ACh_vesicle->mAChR ACh Glu_vesicle Glutamate Vesicle Glu_vesicle->AMPAR Glutamate Cognition Enhanced Cognition (Learning & Memory) mAChR->Cognition AMPAR->Cognition

Caption: Modulation of Cholinergic and Glutamatergic Pathways by Piracetam.

SV2A: The Anticonvulsant Target of Levetiracetam

Levetiracetam's primary mechanism of action involves its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][2] SV2A is a transmembrane protein found on synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to modulate the exocytosis of neurotransmitters, thereby reducing neuronal hyperexcitability and seizure propagation. The precise downstream effects of this interaction are still under investigation but may involve an influence on presynaptic calcium channels.[10][11]

Levetiracetam_SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to SynapticVesicle Synaptic Vesicle Ca_channel Ca2+ Channel SV2A->Ca_channel Modulates Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Triggers Receptor Receptor Neurotransmitter->Receptor

Caption: Levetiracetam's Interaction with the Synaptic Vesicle Protein SV2A.

Section 3: Experimental Protocols for the Synthesis and Evaluation of Pyrrolidinone Derivatives

This section provides detailed, step-by-step protocols for the synthesis of key pyrrolidinone derivatives and their evaluation in established in vitro and in vivo models of neurological function and disease.

Synthesis of Pyrrolidinone Derivatives

The synthesis of pyrrolidinone derivatives can be achieved through various routes. The following protocols outline common laboratory-scale syntheses for Piracetam and Levetiracetam.

Protocol 3.1.1: Synthesis of Piracetam

This protocol describes a two-step synthesis of Piracetam from 2-pyrrolidone.

Materials:

  • 2-pyrrolidone

  • Sodium methoxide solution (e.g., 25% in methanol)

  • Ethyl chloroacetate

  • Ammonia solution (e.g., 7N in methanol)

  • Toluene

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Formation of Sodium 2-pyrrolidonate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyrrolidone in toluene. Slowly add sodium methoxide solution at room temperature. Heat the mixture to reflux for 2-3 hours to ensure complete formation of the sodium salt.

  • Condensation with Ethyl Chloroacetate: Cool the reaction mixture to room temperature. Slowly add ethyl chloroacetate to the suspension of sodium 2-pyrrolidonate. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of Ethyl 2-oxo-1-pyrrolidineacetate: After the reaction is complete, cool the mixture and filter to remove sodium chloride. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester. Purify the ester by vacuum distillation.

  • Amination to Piracetam: Dissolve the purified ethyl 2-oxo-1-pyrrolidineacetate in a sealed pressure vessel with a methanolic ammonia solution. Heat the mixture at 60-70°C for 4-6 hours.[12]

  • Isolation and Purification of Piracetam: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent such as ethanol or isopropanol to yield pure Piracetam.[13][14][15][16]

Protocol 3.1.2: Synthesis of Levetiracetam

This protocol outlines a synthetic route to Levetiracetam starting from (S)-2-aminobutanamide hydrochloride.

Materials:

  • (S)-2-aminobutanamide hydrochloride

  • 4-Chlorobutyryl chloride

  • Potassium carbonate

  • Acetonitrile

  • Potassium hydroxide

  • Dichloromethane

  • Acetone

  • Ethyl acetate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Condensation Reaction: In a round-bottom flask, suspend (S)-2-aminobutanamide hydrochloride and potassium carbonate in acetonitrile. Cool the mixture in an ice bath. Slowly add 4-chlorobutyryl chloride to the suspension while stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Cyclization to Levetiracetam: Dissolve the crude intermediate in dichloromethane. Add powdered potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Stir the mixture vigorously at room temperature for 24-48 hours.[17]

  • Isolation and Purification of Levetiracetam: Filter the reaction mixture and wash the solid with dichloromethane. Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude Levetiracetam can be purified by recrystallization from a solvent system like acetone/ethyl acetate to yield the pure product.[18][19][20][21]

In Vitro Assays for Neuroprotection

In vitro assays are essential for the initial screening and mechanistic characterization of neuroprotective compounds.

Protocol 3.2.1: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Test compound (pyrrolidinone derivative)

  • L-glutamic acid

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density (e.g., 5 x 10^4 cells/well in a 96-well plate) and culture for 7-10 days to allow for maturation.

  • Compound Treatment: Pre-treat the neurons with various concentrations of the test pyrrolidinone derivative for 24 hours.[22]

  • Glutamate Insult: After the pre-treatment period, expose the neurons to a toxic concentration of L-glutamate (e.g., 100 µM) for a defined period (e.g., 50 minutes).[23]

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium.

  • Assessment of Cell Viability: After 24 hours of recovery, assess cell viability using a standard assay such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[22][24]

Protocol 3.2.2: Amyloid-β Induced Toxicity Assay in SH-SY5Y Cells

This assay evaluates the protective effects of compounds against amyloid-β (Aβ) peptide-induced neurotoxicity, a hallmark of Alzheimer's disease.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Amyloid-β (1-42) peptide

  • Test compound (pyrrolidinone derivative)

  • MTT reagent

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells in standard medium. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid for several days.

  • Aβ Preparation: Prepare oligomeric Aβ (1-42) by dissolving the peptide in a suitable solvent (e.g., HFIP) and then evaporating the solvent and resuspending in culture medium. Incubate to allow for oligomer formation.

  • Compound and Aβ Treatment: Seed the cells in 96-well plates. Treat the cells with the test compound for a specified pre-incubation period (e.g., 1-2 hours) before adding the prepared Aβ oligomers (e.g., 10 µM). Incubate for 24-48 hours.[25][26]

  • MTT Assay for Cell Viability: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[27] Calculate cell viability as a percentage of the untreated control.

Protocol 3.2.3: SV2A Radioligand Binding Assay

This assay determines the binding affinity of a compound to the SV2A protein.

Materials:

  • Brain tissue homogenates (e.g., from rat cortex) or cells expressing recombinant SV2A

  • Radioligand (e.g., [³H]ucb 30889)

  • Unlabeled competitor (e.g., Levetiracetam)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[28]

  • Incubation: Allow the binding to reach equilibrium (e.g., 2 hours at 4°C).[28]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[28][29][30]

In Vivo Behavioral Assays for Cognitive Enhancement

In vivo models are crucial for assessing the effects of pyrrolidinone derivatives on cognitive function in a whole-organism context.

Protocol 3.3.1: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.

Apparatus:

  • A large circular pool (120-150 cm in diameter) filled with opaque water.

  • An escape platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Habituation: On the first day, allow the animals to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

  • Acquisition Training: For 4-5 consecutive days, conduct 4 trials per day. In each trial, place the animal in the pool at one of four randomly assigned starting positions. Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.

  • Probe Trial: 24 hours after the last training session, remove the platform from the pool. Allow the animal to swim for 60 seconds.

  • Data Analysis: Record the escape latency (time to find the platform), path length, and swimming speed during the acquisition trials. In the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings.[31][32][33][34]

Protocol 3.3.2: Passive Avoidance Test for Fear-Motivated Learning and Memory

This test assesses long-term memory based on the animal's ability to avoid an aversive stimulus.

Apparatus:

  • A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acquisition Trial (Training): Place the animal in the light compartment. After a brief habituation period, the door to the dark compartment opens. When the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.

  • Retention Trial (Testing): 24 hours after the acquisition trial, place the animal back in the light compartment.

  • Data Analysis: Record the latency to enter the dark compartment. A longer latency indicates better memory of the aversive experience.[35][36][37]

InVivo_Workflow cluster_preclinical In Vivo Preclinical Workflow cluster_behavioral Behavioral Paradigms Animal_Model Animal Model Selection (e.g., Scopolamine-induced amnesia) Drug_Admin Drug Administration (Pyrrolidinone Derivative) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing MWM Morris Water Maze (Spatial Memory) Behavioral_Testing->MWM PAT Passive Avoidance Test (Fear-Motivated Memory) Behavioral_Testing->PAT Data_Analysis Data Analysis and Interpretation MWM->Data_Analysis PAT->Data_Analysis

Caption: General workflow for in vivo evaluation of pyrrolidinone derivatives.

Section 4: Future Directions and Conclusion

Pyrrolidinone derivatives continue to be a fertile ground for neuroscience research and drug discovery. The elucidation of Levetiracetam's mechanism of action has opened new avenues for the development of more selective and potent SV2A modulators. Furthermore, the multifaceted nature of nootropic pyrrolidinones suggests their potential utility in complex neurodegenerative disorders where multiple pathological pathways are implicated.

Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To design novel pyrrolidinone derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms: To uncover new molecular targets and signaling pathways modulated by these compounds.

  • Clinical Translation: To advance promising preclinical candidates into clinical trials for a range of neurological and psychiatric disorders.

References

  • NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. Rodent behavioural test - Cognition - Passive avoidance (PA). Available from: [Link]

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  • Scantox. Passive Avoidance Test. Available from: [Link]

  • Creative Biolabs. Passive Avoidance Test. Available from: [Link]

  • Panlab | Harvard Apparatus. Passive avoidance test. Available from: [Link]

  • myExperiment. Industrial process for preparation of Levetiracetam. Dr.Krishna sarma.Pathy. Available from: [Link]

  • Petkov VD, et al. Comparative studies on the effects of the nootropic drugs adafenoxate, meclofenoxate and piracetam, and of citicholine on scopolamine-impaired memory, exploratory behavior and physical capabilities (experiments on rats and mice). PubMed. 1990. Available from: [Link]

  • Google Patents. Novel piracetam synthetic method - CN102718691A.
  • Verloes R, et al. Effects of Nootropic Drugs in a Scopolamine-Induced Amnesia Model in Mice. PubMed. 1988. Available from: [Link]

  • Eureka | Patsnap. Novel synthesis method of nootropic piracetam. Available from: [Link]

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  • Google Patents. Preparation method of levetiracetam - CN103819389A.
  • ResearchGate. Total synthesis of levetiracetam | Request PDF. Available from: [Link]

  • Google Patents. Novel synthesis method of nootropic piracetam - CN104478779A.
  • Lynch BA, et al. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PNAS. 2004. Available from: [Link]

  • Vorhees CV, Williams MT. Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols. 2006. Available from: [Link]

  • D'Hooge R, De Deyn PP. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. PMC - PubMed Central. 2001. Available from: [Link]

  • ResearchGate. How do I prepare beta amyloid peptide (1-42) stock solution which is neurotoxic for SH-SY5Y cells? 2022-09-17. Available from: [Link]

  • Frontiers. Supportive enriched environment improves recovery from persistent motor and cognitive impairments after severe traumatic brain injury. Available from: [Link]

  • Saini P, et al. Evaluation of Nootropic Activity of Limonia acidissima Against Scopolamine-induced Amnesia in Rats. PMC - PubMed Central. 2021. Available from: [Link]

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  • YouTube. Morris Water Maze Test for Alzheimer's Disease Model In Mice. 2022-02-04. Available from: [Link]

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Application Notes & Protocols: Characterization of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Systematic Approach

The compound 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one is a novel synthetic small molecule. Its core structure, the pyrrolidine-2-one ring, is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2]. Furthermore, the presence of a substituted phenyl ring, specifically the 3,5-dimethoxy configuration, is a feature found in potent biological agents, such as tubulin polymerization inhibitors[3][4].

Given the absence of established biological data for this specific molecule, this document provides a comprehensive framework for its initial characterization in a cell culture setting. The protocols herein are designed not merely as procedural steps, but as a logical, self-validating workflow. We will guide the researcher from fundamental cytotoxicity assessment to the investigation of specific effects on cellular signaling and morphology. This systematic approach is crucial for elucidating the compound's mechanism of action and therapeutic potential[5][6].

Compound Handling and Stock Solution Preparation

The integrity of any cell-based assay begins with the proper handling and preparation of the test compound. Small molecules are typically dissolved in an organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution, which is then diluted into the aqueous culture medium for experiments.

Causality: DMSO is a polar aprotic solvent that can dissolve a wide range of hydrophobic compounds at high concentrations. Using a concentrated stock minimizes the final concentration of the solvent in the culture medium, thereby reducing solvent-induced artifacts. It is critical to maintain a final DMSO concentration below 0.5% (and ideally below 0.1%) in all treatments, as higher levels can induce cellular stress, differentiation, or toxicity, confounding the experimental results.

Protocol 2.1: Preparation of a 10 mM Master Stock Solution

  • Determine Molecular Weight (MW): Calculate the precise MW of this compound (C₁₃H₁₈N₂O₃). Let's assume a calculated MW of 250.3 g/mol for this protocol.

  • Weighing: Accurately weigh 2.5 mg of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

    • Volume (mL) = [Weight (mg) / MW ( g/mol )] / Concentration (mol/L)

    • Volume (mL) = [2.5 mg / 250.3 g/mol ] / 0.010 mol/L = 1.0 mL

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting & Storage: Dispense into small-volume, light-protected aliquots (e.g., 20 µL) to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Parameter Value Rationale
Compound NameThis compoundTest Article
AbbreviationDMPP (Suggested)For ease of notation
Molecular Weight~250.3 g/mol (Hypothetical)Required for molar calculations
SolventDimethyl Sulfoxide (DMSO), SterileHigh solvating power, compatible with cell culture
Stock Concentration10 mMStandard for small molecule screening
Storage-20°C to -80°C, in aliquotsPrevents degradation from repeated freeze-thaw cycles

Foundational Analysis: Determining Cytotoxicity and Effective Concentration

The first critical step in characterizing any novel compound is to determine its effect on cell viability and proliferation[7]. This establishes the concentration range where the compound exhibits biological activity, from sublethal modulatory effects to overt cytotoxicity. The MTT assay is a robust, colorimetric method for this purpose.

Mechanism Insight: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population. In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product[8]. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells[9].

Protocol 3.1: MTT Assay for Dose-Response Curve Generation

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume exponential growth for 24 hours[8].

  • Compound Dilution Series: Prepare a serial dilution of the DMPP master stock in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series (e.g., from 100 µM down to ~0.2 µM). Crucially, prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest DMPP concentration.

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of DMPP or the vehicle control. Include "no cell" blanks containing medium only.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected mechanism (acute toxicity vs. anti-proliferative effects).

  • MTT Reagent Addition: Add 10-20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 2-4 hours at 37°C[10]. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blanks from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Workflow Visualization

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h for Adhesion Seed->Incubate24h PrepDMPP Prepare Serial Dilutions of DMPP Treat Treat Cells with DMPP Dilutions & Vehicle Control PrepDMPP->Treat IncubateXh Incubate for 24/48/72h Treat->IncubateXh AddMTT Add MTT Reagent (3h Incubation) Solubilize Solubilize Formazan Crystals AddMTT->Solubilize Read Read Absorbance @ 570nm Solubilize->Read Calculate Normalize Data to Vehicle Control Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining compound IC₅₀ using the MTT assay.

Mechanistic Insight: Probing Effects on Cellular Signaling Pathways

Once a biologically active concentration range is established, the next logical step is to investigate how the compound exerts its effects. Western blotting is a powerful technique to quantify changes in the expression or activation state (e.g., phosphorylation) of specific proteins within key signaling pathways[11][12]. Based on the common activities of related scaffolds, investigating pathways involved in cell survival (PI3K/Akt) and proliferation (MAPK/ERK) is a rational starting point.

Protocol 4.1: Western Blotting for Signaling Protein Analysis

  • Cell Treatment & Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with DMPP at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly on the plate by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors[11]. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins[13].

  • Gel Electrophoresis (SDS-PAGE): Load the prepared samples onto a polyacrylamide gel and run the electrophoresis to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[14].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation[11][14].

  • Washing & Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature[13].

  • Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using X-ray film or a digital imager[13].

  • Stripping and Reprobing: To conserve samples, the membrane can be stripped of antibodies and reprobed for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Cellular Imaging: Visualizing Morphological and Subcellular Changes

To complement the quantitative data from Western blotting, immunofluorescence (IF) microscopy provides crucial spatial information about a compound's effects[15]. It allows for the visualization of protein localization, cytoskeletal organization, and other morphological changes within the cell[16][17]. Given that many compounds with dimethoxyphenyl and pyrrolidinone motifs target the cytoskeleton, staining for α-tubulin is a highly relevant experiment[4].

Protocol 5.1: Immunofluorescence Staining for Cytoskeletal Integrity

  • Cell Culture on Coverslips: Seed cells onto sterile glass coverslips placed in a 12- or 24-well plate. Allow them to adhere and grow for 24 hours.

  • Treatment: Treat the cells with DMPP (e.g., at the IC₅₀ concentration) and a vehicle control for an appropriate duration.

  • Fixation: Aspirate the medium and gently wash with PBS. Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature[16]. This cross-links proteins, preserving the cellular architecture.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens[18].

  • Blocking: Wash three times with PBS. Block with a solution like 1% BSA or 5% normal goat serum in PBS for 1 hour to reduce nonspecific antibody binding.

  • Primary Antibody Incubation: Incubate the coverslips with a primary antibody against the target of interest (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C[18].

  • Washing & Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI can be included here[15].

  • Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the vehicle-treated and DMPP-treated cells to compare the integrity and organization of the microtubule network.

Hypothesized Signaling Pathway

Signaling_Pathway DMPP DMPP (Hypothetical Target) Tubulin Tubulin Polymerization DMPP->Tubulin Inhibition? PI3K PI3K DMPP->PI3K Inhibition? ERK ERK DMPP->ERK Inhibition? G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest GF_Receptor Growth Factor Receptor GF_Receptor->PI3K GF_Receptor->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation ERK->Proliferation G2M_Arrest->Apoptosis

Caption: Hypothesized pathways potentially modulated by DMPP.

References

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  • Immunofluorescent Staining Protocol. YouTube. [Link]

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  • Western Blotting Protocol. YouTube, Cell Signaling Technology. [Link]

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  • Al-Suhaimi, K. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, MDPI. [Link]

  • Nguyen, T. T. H., et al. (2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journal of Organic Chemistry, PubMed. [Link]

  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. MDPI. [Link]

  • Zhang, H., et al. (2022). Discovery of (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone as a novel potent tubulin depolymerizing and vascular disrupting agent. European Journal of Medicinal Chemistry, PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, ensuring optimal yield and purity. Our approach is grounded in established chemical principles and field-proven insights to support your research and development endeavors.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a convergent synthesis, which can be broken down into two main stages:

  • Formation of the N-Aryl-2-pyrrolidinone Core: This involves the construction of the 1-(3,5-Dimethoxyphenyl)pyrrolidin-2-one scaffold. A practical approach is the cyclization of a suitable precursor, such as an N-(3,5-dimethoxyphenyl)-substituted γ-amino acid or a related derivative.

  • Introduction and Alkylation of the 3-Amino Group: This stage focuses on the functionalization of the pyrrolidinone core at the 3-position to introduce the methylamino group. This is typically achieved through bromination followed by nucleophilic substitution with methylamine.

This guide will address potential challenges at each of these key stages.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the key transformations and intermediates.

G cluster_0 Stage 1: N-Aryl-2-pyrrolidinone Core Formation cluster_1 Stage 2: Introduction and Alkylation of the 3-Amino Group Itaconic_Acid Itaconic Acid Amide_Intermediate N-(3,5-dimethoxyphenyl)itaconamic acid Itaconic_Acid->Amide_Intermediate 3,5-Dimethoxyaniline, Toluene, Reflux Cyclized_Intermediate 1-(3,5-Dimethoxyphenyl)-2-pyrrolidinone-4-carboxylic acid Amide_Intermediate->Cyclized_Intermediate Acetic Anhydride, Sodium Acetate Brominated_Intermediate 3-Bromo-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one Cyclized_Intermediate->Brominated_Intermediate N-Bromosuccinimide (NBS), AIBN, CCl4 Final_Product 1-(3,5-Dimethoxyphenyl)-3- (methylamino)pyrrolidin-2-one Brominated_Intermediate->Final_Product Methylamine (40% in H2O), THF, rt

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Stage 1: N-Aryl-2-pyrrolidinone Core Formation

Issue 1: Low Yield of N-(3,5-dimethoxyphenyl)itaconamic acid

  • Question: My initial amidation reaction between itaconic acid and 3,5-dimethoxyaniline is resulting in a low yield of the desired amic acid. What are the likely causes and how can I improve this?

  • Answer: Low yields in this step often stem from incomplete reaction or side product formation. Here are some key factors to consider:

    • Purity of Reactants: Ensure that both itaconic acid and 3,5-dimethoxyaniline are of high purity. Impurities in the aniline can be particularly problematic. Recrystallization or column chromatography of the aniline may be necessary.

    • Reaction Conditions: This reaction is typically performed under reflux in a non-polar solvent like toluene with azeotropic removal of water. Ensure your Dean-Stark trap is functioning efficiently to drive the reaction to completion.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 equivalents) of the more volatile or less stable reactant can sometimes improve yields. However, a large excess of the aniline can complicate purification.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require an extended period of reflux (8-12 hours) to go to completion.

Issue 2: Inefficient Cyclization to the Pyrrolidinone Core

  • Question: The cyclization of N-(3,5-dimethoxyphenyl)itaconamic acid using acetic anhydride and sodium acetate is sluggish and gives a complex mixture of products. How can I optimize this step?

  • Answer: This is a critical ring-forming step, and its success hinges on several parameters:

    • Anhydrous Conditions: Acetic anhydride is highly susceptible to hydrolysis. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The sodium acetate should also be anhydrous.

    • Temperature Control: The reaction typically requires heating. A temperature range of 80-100 °C is a good starting point. Overheating can lead to decomposition and the formation of colored impurities.

    • Purity of the Starting Material: Impurities from the previous step can interfere with the cyclization. Ensure the amic acid is thoroughly dried and free of residual aniline.

    • Alternative Cyclization Reagents: If the acetic anhydride/sodium acetate system is not effective, consider alternative dehydrating agents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or thionyl chloride followed by intramolecular Friedel-Crafts acylation, although the latter may be too harsh.

Parameter Standard Condition Troubleshooting Action
Solvent TolueneEnsure anhydrous grade.
Temperature RefluxUse a heating mantle with a temperature controller.
Water Removal Dean-Stark TrapCheck for proper setup and efficient water collection.
Reactant Purity >98%Recrystallize or purify starting materials if necessary.
Stage 2: Introduction and Alkylation of the 3-Amino Group

Issue 3: Poor Selectivity and Multiple Bromination Products

  • Question: The bromination of the pyrrolidinone core with N-Bromosuccinimide (NBS) is yielding a mixture of mono- and di-brominated products, and the reaction is difficult to control. What can I do to improve the selectivity for the 3-bromo product?

  • Answer: Free-radical bromination at the alpha-position to the carbonyl group can be challenging to control. Here are some strategies to enhance selectivity:

    • Control of NBS Stoichiometry: Use NBS in a controlled stoichiometry, typically 1.05 to 1.1 equivalents. Adding the NBS portion-wise can help to maintain a low concentration of the brominating agent and reduce the likelihood of over-bromination.

    • Initiator Concentration: The radical initiator, such as azobisisobutyronitrile (AIBN), should be used in catalytic amounts (1-5 mol%). Too much initiator can lead to an uncontrolled reaction.

    • Solvent Choice: Carbon tetrachloride (CCl4) is a classic solvent for this reaction, but due to its toxicity, alternatives like chloroform or acetonitrile can be used. The solvent must be anhydrous.

    • Light Conditions: Perform the reaction in the dark or under amber light to prevent uncontrolled photo-initiated side reactions.

    • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant formation of di-brominated byproducts occurs.

Issue 4: Low Yield in the Nucleophilic Substitution with Methylamine

  • Question: The reaction of 3-bromo-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one with methylamine is giving a low yield of the final product, and I am observing the formation of elimination byproducts. How can I improve the yield of the desired substitution product?

  • Answer: The competition between substitution (SN2) and elimination (E2) is a common issue in this type of reaction. To favor substitution, consider the following:

    • Methylamine Concentration and Stoichiometry: Use a significant excess of methylamine (at least 3-4 equivalents) to favor the bimolecular substitution reaction. A 40% aqueous solution of methylamine is commonly used, but an anhydrous solution in a polar aprotic solvent like THF can also be effective.

    • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is generally preferred to solvate the nucleophile and promote the SN2 pathway.

    • Temperature: This reaction is typically run at or below room temperature. Higher temperatures will favor the elimination pathway.

    • Purity of the Brominated Intermediate: The presence of impurities, especially di-brominated species, will lead to a complex product mixture. Purify the 3-bromo intermediate by column chromatography before proceeding.

    • Side Reactions: Be aware of the potential for over-alkylation of the product, although with a secondary amine product this is less likely than with a primary amine. Using a large excess of methylamine helps to mitigate this.

Parameter Standard Condition Troubleshooting Action
Brominating Agent NBS (1.1 eq)Add portion-wise to control the reaction rate.
Initiator AIBN (catalytic)Use a minimal effective amount.
Nucleophile Methylamine (40% aq. soln.)Use a large excess (3-4 eq).
Reaction Temperature Room TemperatureCool the reaction to 0 °C if elimination is significant.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take during this synthesis?

A1: Several reagents used in this synthesis require careful handling. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Carbon tetrachloride is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Methylamine is a flammable and corrosive gas/liquid and should also be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q2: How can I monitor the progress of the reactions effectively?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation of the starting material, intermediates, and products. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis and to check for isomeric impurities, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q3: What are the best methods for purifying the final product?

A3: The final product, this compound, is a polar compound. Column chromatography on silica gel is the most common method for purification. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to prevent tailing of the amine on the silica) is often effective. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used for further purification if the product is a solid.

Q4: Can I use a different amine in the final step to create analogues of the target molecule?

A4: Yes, the described synthetic route is amenable to the use of other primary amines in the final nucleophilic substitution step. This allows for the creation of a library of related compounds with different substituents at the 3-amino position. However, the reactivity of the amine will influence the optimal reaction conditions. For less nucleophilic amines, a stronger base or higher temperatures may be required, which could increase the proportion of elimination byproducts.

References

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, the principles and troubleshooting advice provided here are based on established methodologies for the synthesis of related pyrrolidinone structures. For further reading on the synthesis of pyrrolidinones and related heterocycles, the following resources are recommended:

  • Reductive Amination in Pyrrolidinone Synthesis: For general principles of reductive amination which can be an alternative route.[1][2][3]

  • Synthesis of 3-Aminopyrrolidine Derivatives: For methods of introducing the amino group.[4][5]

  • General Pyrrolidinone Synthesis: For broader context on the formation of the pyrrolidinone ring.[6][7]

  • Side Reactions in Pyrrolidine Synthesis: For a better understanding of potential side reactions.[8]

Sources

troubleshooting 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with the synthesis, purification, and characterization of this compound. My objective is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Reaction Optimization

Question: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue stemming from several potential factors in what is often a multi-step or one-pot reductive amination process. The key is to systematically investigate reagent quality, reaction conditions, and the efficiency of each mechanistic step.

  • Causality Behind Experimental Choices: The synthesis of N-substituted pyrrolidinones often involves the reductive amination of a keto-acid or keto-ester with a primary amine, followed by cyclization.[1][2][3] This process is highly sensitive to reaction parameters that influence the equilibrium between reactants and the intermediate imine/enamine, as well as the subsequent reduction and cyclization steps.

  • Troubleshooting Steps:

    • Reagent Purity and Stoichiometry:

      • Water Content: Reductive amination is highly sensitive to water, which can hydrolyze the intermediate imine and consume the reducing agent. Ensure all solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol) are anhydrous. Use freshly opened reagents or dry them using standard procedures (e.g., molecular sieves).

      • Amine Equivalence: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of methylamine can help drive the reaction forward. However, a large excess can sometimes lead to side products.[4]

    • Imine Formation and pH Control:

      • Pre-formation of Imine: Before adding the reducing agent, it's crucial to ensure the imine has formed. You can monitor this by taking a small aliquot for ¹H NMR or LC-MS analysis. Stirring the keto-precursor and the amine together for 1-2 hours at room temperature is a common practice.

      • pH is Critical: The optimal pH for imine formation is typically weakly acidic (pH 4-6). This protonates the carbonyl oxygen, making it more electrophilic, without excessively protonating the amine nucleophile. Adding a catalytic amount of acetic acid is a standard approach. Strong acids should be avoided as they can lead to side reactions.[4]

    • Choice and Addition of Reducing Agent:

      • Mild Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selective for imines over ketones. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful pH control.

      • Controlled Addition: Add the reducing agent portion-wise at 0 °C to manage the reaction exotherm and minimize side reactions.

    • Reaction Temperature and Time:

      • While imine formation can occur at room temperature, the reduction step may require gentle heating (e.g., 40-50 °C) or extended reaction times (12-24 hours) to go to completion. Monitor the reaction progress by TLC or LC-MS to avoid unnecessary heating that could lead to degradation.

Question: My crude reaction mixture shows multiple spots on a TLC plate. What are the common impurities and side products?

Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. Identifying these is key to optimizing the reaction and purification.

  • Potential Impurities and Their Origin:

Impurity/Side ProductProbable CauseIdentification & Confirmation
Unreacted Starting Materials Inefficient reaction conditions (low temp, short time), poor reagent quality.Compare Rf values with authentic samples of starting materials. Confirm with LC-MS.
Imine Intermediate Incomplete reduction.Often unstable, but may be visible on TLC/LC-MS. A peak with the combined mass of the keto-precursor and amine minus water.
Hydrolyzed Lactam Exposure to strong acid or base during workup, or moisture.[5][6]The product will be a γ-amino acid. It will have a different polarity and a mass increase of 18 amu (H₂O).
Over-Alkylated Products This is less common with reductive amination but possible if using other alkylating agents.A higher mass corresponding to the addition of another alkyl group.[4]
  • Visualizing the Synthesis Pathway: The following diagram illustrates a generalized reductive amination and cyclization pathway to form the target molecule. Each step is a potential point for failure or side-product formation.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization A Keto-acid/ester Precursor C Imine Intermediate A->C + CH₃NH₂ - H₂O (Weak Acid Catalyst) B Methylamine (CH₃NH₂) B->C D Amine Intermediate C->D + [H] (e.g., NaBH(OAc)₃) E 1-(3,5-Dimethoxyphenyl)-3- (methylamino)pyrrolidin-2-one D->E Spontaneous or Heat-induced - R'OH

Caption: Generalized synthetic workflow for the target compound.

Section 2: Purification and Isolation

Question: I am struggling to purify the final compound using silica gel column chromatography. The compound streaks badly or co-elutes with impurities.

Answer: Amines, particularly secondary and tertiary amines, are notoriously difficult to purify on standard silica gel due to their basicity. The lone pair on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and recovery.

  • Expertise-Driven Solutions:

    • Deactivating the Silica Gel: The most effective strategy is to neutralize the acidic sites on the silica.

      • Amine Additive: Add a small amount of a volatile base, typically triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system. A common starting point is 0.5-1% by volume. This base will preferentially bind to the acidic sites, allowing your compound to elute cleanly.

      • Pre-treating the Silica: You can prepare a slurry of the silica gel in the eluent containing the amine additive before packing the column.

    • Optimizing the Eluent System:

      • Start with a less polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

      • For highly polar compounds, a DCM/Methanol system is often effective. The addition of the amine base is still recommended.

    • Alternative Stationary Phases:

      • Alumina (Basic or Neutral): If silica fails, consider using alumina, which is available in basic, neutral, and acidic grades. Basic or neutral alumina is often an excellent choice for purifying amines.

      • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) flash chromatography or HPLC can provide excellent separation, though it is often more expensive and time-consuming for large scales.

  • Troubleshooting Flowchart for Purification:

G Start Compound Streaks on Silica TLC? AddAmine Add 1% Et₃N to Eluent Start->AddAmine CheckTLC Does TLC improve? AddAmine->CheckTLC Column Proceed with Column Chromatography CheckTLC->Column Yes NoImprove No Significant Improvement CheckTLC->NoImprove No TryAlumina Switch to Neutral Alumina NoImprove->TryAlumina TryReversePhase Consider Reverse-Phase (C18) HPLC/Flash NoImprove->TryReversePhase

Caption: Decision tree for troubleshooting amine purification.

Section 3: Characterization and Data Interpretation

Question: My ¹H NMR spectrum is showing broad signals or more peaks than expected. Is my compound impure or is something else happening?

Answer: While impurities are a possibility, complex NMR spectra for this class of molecules can often be attributed to dynamic structural phenomena.

  • Understanding the Structural Dynamics:

    • Rotational Isomers (Rotamers):

      • Amide Bond Rotation: The C-N bond in the pyrrolidinone ring has partial double-bond character, leading to restricted rotation. This can result in two distinct populations of molecules (rotamers) at room temperature, which are in slow exchange on the NMR timescale. This phenomenon can cause a doubling of some or all of the signals in your spectrum.

      • N-Aryl Bond Rotation: Similarly, rotation around the bond connecting the dimethoxyphenyl ring to the pyrrolidine nitrogen can be hindered, potentially leading to additional complexity.

    • Nitrogen Inversion: The nitrogen of the methylamino group undergoes rapid inversion, which typically doesn't cause peak doubling but can contribute to signal broadening.

  • Diagnostic Steps:

    • Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers. As you increase the temperature of the NMR experiment (e.g., from 25 °C to 80 °C), the rate of rotation increases. If rotamers are present, you will observe the doubled peaks broaden, coalesce, and eventually sharpen into a single, averaged signal at a high enough temperature.

    • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical environment and hydrogen bonding, which may change the relative populations of rotamers and simplify the spectrum.

  • Expected Spectroscopic Data: Based on the structure, you should expect to see the following signals. Note that chemical shifts are approximate and can vary.

Proton EnvironmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key Correlations (HMBC)
Methoxy (-OCH₃)~3.8 (s, 6H)~55-56Protons to aromatic carbons
Aromatic (Ar-H)~6.4-7.0 (m, 3H)~100-160Protons to other aromatic carbons and C=O
N-CH₃~2.4 (s, 3H)~30-35Protons to C3 of pyrrolidinone
Pyrrolidinone CH (C3)~3.5-4.0 (m, 1H)~50-60Proton to C2 (C=O) and C4
Pyrrolidinone CH₂ (C4)~2.0-2.8 (m, 2H)~25-35Protons to C3 and C5
Pyrrolidinone CH₂ (C5)~3.6-4.2 (m, 2H)~45-55Protons to C4 and aromatic ring
Carbonyl (C=O)N/A~170-175N/A
Section 4: Stability and Handling

Question: My purified compound changes color or shows signs of degradation after storage. What are the best storage practices?

Answer: Amines and lactams can be sensitive to atmospheric conditions. Proper storage is essential to maintain the integrity of your material. The dimethoxyphenyl moiety can also be susceptible to oxidation.

  • Mechanisms of Degradation:

    • Oxidation: The secondary amine and the electron-rich aromatic ring are susceptible to oxidation by atmospheric oxygen, often leading to coloration (e.g., turning yellow or brown). This process can be catalyzed by light and trace metals.

    • Hydrolysis: The lactam (cyclic amide) bond is susceptible to hydrolysis, especially in the presence of trace acid or base and moisture.[7][8] This would cleave the pyrrolidinone ring to form the corresponding open-chain amino acid.

  • Recommended Storage Protocol:

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. This can be achieved by flushing a vial with the gas before sealing.

    • Temperature: Store at low temperatures. For long-term storage, -20 °C is recommended.

    • Light: Protect from light by using an amber vial or by wrapping the vial in aluminum foil.

    • Purity: Ensure the compound is free of residual acid or base from the purification process, as these can catalyze degradation.

References

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Various Authors. (n.d.). The Hydrolysis of Lactams. ResearchGate. Available at: [Link]

  • Bonomo, R. A., et al. (2018). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. Available at: [Link]

  • Reddit Community. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Available at: [Link]

  • Various Authors. (n.d.). Controlled experiments for reductive amination of LA into pyrrolidinone. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ChemSusChem. Available at: [Link]

Sources

Technical Support Center: 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one (CAS No. 1270608-55-3). This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability challenges during experimentation. As this molecule is a specialized research chemical, publicly available stability data is limited. Therefore, this document provides a framework for identifying and resolving potential issues based on a first-principles analysis of its chemical structure and established analytical chemistry principles.

I. Understanding the Molecule: A Proactive Approach to Stability

The stability of this compound is governed by its constituent functional groups: a γ-lactam (pyrrolidin-2-one), a secondary amine, and an electron-rich dimethoxy-substituted aromatic ring. Each of these moieties presents a potential route for degradation under common experimental conditions. Understanding these potential pathways is the first step in designing robust experiments and ensuring data integrity.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses potential experimental issues in a practical question-and-answer format.

Issue 1: Loss of Potency or Appearance of New Peaks in HPLC After Storage in Solution

  • Q: My stock solution of the compound, dissolved in methanol or DMSO, shows a decrease in the main peak area and the emergence of new, more polar peaks on my reverse-phase HPLC chromatogram after a few days at room temperature. What is likely happening?

    A: This observation strongly suggests hydrolytic degradation of the γ-lactam ring. The five-membered lactam is susceptible to ring-opening via hydrolysis, especially if the solvent contains traces of acid or base.[1][2][3] This reaction breaks the amide bond to form the corresponding γ-amino acid, which is a significantly more polar compound and would thus have a shorter retention time on a typical C18 HPLC column.

    Troubleshooting Steps:

    • pH Control: Ensure your solvents are neutral and free of acidic or basic contaminants. If preparing aqueous solutions, use a buffered system (e.g., phosphate-buffered saline, PBS) at a neutral pH (7.0-7.4).

    • Solvent Purity: Use high-purity, anhydrous solvents whenever possible for long-term stock solutions.

    • Storage Conditions: Prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions into tightly sealed vials and store at -20°C or, preferably, -80°C. Minimize freeze-thaw cycles.

Issue 2: Sample Discoloration or Unexpected Byproducts in Oxidative Reaction Conditions

  • Q: I am using the compound in a cell-based assay or a reaction mixture that may generate reactive oxygen species (ROS). I've noticed a slight yellowing of the solution and complex peak profiles in my analysis. What could be the cause?

    A: The secondary amine and the electron-rich dimethoxyphenyl ring are both susceptible to oxidation.[4][5][6] Secondary amines can be oxidized to form hydroxylamines or nitrones.[5] The aromatic ring, activated by two electron-donating methoxy groups, can also undergo oxidation, potentially leading to colored byproducts.

    Troubleshooting Steps:

    • Inert Atmosphere: If your experimental protocol allows, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Antioxidants: Consider the compatibility of adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to your formulation, if it does not interfere with your experiment's endpoint.

    • Metal Contamination: Trace metal ions can catalyze oxidation reactions. Ensure all glassware is scrupulously clean and consider using metal-chelating agents like EDTA if appropriate for your system.

Issue 3: Variability in Results After Exposure to Light

  • Q: I am observing inconsistent results between experiments run on different days, and I suspect light exposure might be a factor. Is this compound known to be light-sensitive?

    A: While specific photostability data for this molecule is not published, many aromatic and heterocyclic compounds exhibit photosensitivity. The aromatic ring system can absorb UV light, leading to photochemical degradation. The International Council for Harmonisation (ICH) guidelines recommend photostability testing for all new drug substances.[7][8][9][10][11]

    Troubleshooting Steps:

    • Protect from Light: Work with the compound under subdued lighting. Store both the solid material and solutions in amber vials or wrap containers in aluminum foil.

    • Conduct a Photostability Stress Test: To confirm sensitivity, expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) alongside a control sample protected from light.[7][8] Analyze both samples by HPLC to quantify degradation.

III. Predictive Degradation Pathways

Based on chemical principles, the following degradation pathways are plausible. A proactive analytical investigation, such as a forced degradation study, should be performed to confirm which of these are relevant under your specific experimental conditions.

Caption: Hypothesized degradation pathways for the title compound.

IV. Experimental Protocols: Stability Assessment

To definitively characterize the stability of your compound, a forced degradation study is the industry-standard approach.[12][13][14] This involves intentionally stressing the compound under various conditions to identify potential degradants and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA and ideally Mass Spectrometric (MS) detection[15]

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Aliquot Aliquot into 5 Vials: 1. Acid 2. Base 3. Oxidative 4. Thermal 5. Photolytic Prep->Aliquot Acid Add 0.1 M HCl Heat at 60°C Aliquot->Acid Base Add 0.1 M NaOH Heat at 60°C Aliquot->Base Oxidative Add 3% H₂O₂ Room Temp Aliquot->Oxidative Thermal Heat Solution at 60°C Aliquot->Thermal Photolytic Expose to Light (ICH Q1B) Aliquot->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze Data Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Data

Caption: Workflow for a comprehensive forced degradation study.

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal: Keep the solution as is.

    • Control: Keep a sample protected from heat and light at 4°C.

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a water bath at 60°C.

    • Keep the Oxidation and Control vials at room temperature, protected from light.

    • For photostability, expose a separate sample according to ICH Q1B guidelines (e.g., 1.2 million lux hours visible, 200 W h/m² UVA).[7][9]

  • Time Points: Withdraw aliquots from each vial at time points such as 2, 4, 8, and 24 hours. The goal is to achieve 5-20% degradation.[12][13]

  • Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the control, using a suitable HPLC method. A good starting point is a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the parent compound peak area.

    • Use the MS detector to obtain mass information for the new peaks to help identify the degradants.

    • Calculate the mass balance to ensure all major degradation products are being detected.[16]

Data Interpretation Table
Stress ConditionExpected Degradation PathwayPotential Degradant m/z (Parent [M+H]⁺ ≈ 251.1)Notes
Acid/Base Hydrolysis Lactam ring opening269.1 ([M+H₂O+H]⁺)Degradation is often faster under basic conditions for γ-lactams.[17][18]
Oxidative (H₂O₂) Amine or Ring Oxidation267.1 ([M+O+H]⁺) or 283.1 ([M+2O+H]⁺)Multiple products are possible. Look for hydroxylated species.
Photolytic (Light) Various (e.g., radical reactions)VariesCompare chromatograms of light-exposed vs. dark control to identify specific photo-degradants.
Thermal (Heat) Accelerates other pathwaysVariesOften enhances hydrolytic or oxidative degradation if trace water/O₂ are present.

V. Summary and Best Practices

While this compound is a valuable research tool, its structural features suggest potential susceptibility to hydrolysis and oxidation. A proactive approach to stability is crucial for generating reliable and reproducible data.

Key Recommendations:

  • Storage: Store the solid compound in a desiccator at -20°C, protected from light. Store stock solutions in an anhydrous solvent at -80°C in small aliquots.

  • Handling: Always use high-purity, neutral solvents. Prepare aqueous solutions fresh using appropriate buffers. Minimize exposure to ambient light and atmosphere.

  • Validation: If the compound is central to a long-term project, performing a forced degradation study is highly recommended to establish its stability profile and validate your analytical methods.

By following these guidelines, researchers can mitigate the risks associated with chemical instability and ensure the integrity of their experimental outcomes.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2431. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (1975). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413. [Link]

  • Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Stahl, S. S., et al. (2012). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Unspecified Author. Oxidation of Secondary and Primary Amines. SlidePlayer. [Link]

  • Various Authors. (2021). Oxidation of primary, secondary and tertiary amines. ResearchGate. [Link]

  • D'yakonov, V. A., et al. (2012). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • Fitzpatrick, P. F. (2016). Oxidation of Amines by Flavoproteins. Biomolecules. [Link]

  • Huynh-Ba, K., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development. [Link]

  • Creative BioMart. Pharmaceutical Stability Analysis. [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Kumar, V., et al. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology. [Link]

  • Various Authors. (2025). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • Papp-Wallace, K. M. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial Agents and Chemotherapy. [Link]

  • HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]

  • Baertschi, S. W., et al. (2016). Impact from the Recent Issuance of ANVISA Resolution RDC-53/2015 on Pharmaceutical Small Molecule Forced Degradation Study Requirements. AAPS PharmSciTech. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Ataman Kimya. 2-PYRROLIDONE. [Link]

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refining purification techniques for pyrrolidinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrrolidinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of pyrrolidinone derivatives.

Q1: What are the most common impurities I should expect in my crude pyrrolidinone product?

A1: Impurities largely depend on the synthetic route. However, common impurities include unreacted starting materials, by-products from side reactions, and degradation products. For instance, in the synthesis of 2-pyrrolidinone from γ-butyrolactone (GBL), residual GBL is a frequent impurity.[1] For N-substituted pyrrolidinones like N-methyl-2-pyrrolidone (NMP), common process-related impurities can include N-methyl succinimide (NMS) and 2-pyrrolidinone (2PYR).[1][2] It is also possible to have inorganic impurities, such as catalytic metals, depending on the synthesis method.[3]

Q2: Which analytical technique is best for assessing the purity of my pyrrolidinone compound?

A2: The choice depends on the properties of your compound and the expected impurities.

  • Gas Chromatography (GC): Ideal for volatile and thermally stable pyrrolidinone derivatives. When coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC provides high resolution and sensitivity for impurity profiling.[1][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a broader range of compounds, including those that are non-volatile or thermally sensitive.[1][5] Reversed-Phase HPLC (RP-HPLC) is common, but for highly polar pyrrolidinones, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers both separation and identification of impurities, providing a high degree of confidence in your purity assessment.[4][6]

Q3: My pyrrolidinone derivative is highly polar. What's the best purification strategy?

A3: Highly polar compounds can be challenging for standard normal-phase chromatography. Consider the following:

  • Reversed-Phase Flash Chromatography: Uses a non-polar stationary phase (like C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent.[5]

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a very effective and scalable purification method.

Q4: How do I remove a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) from my final product?

A4: Removing residual high-boiling solvents like NMP is a common challenge due to its low vapor pressure.[2]

  • Vacuum Distillation: If your compound is thermally stable, distillation under high vacuum can be effective.

  • Aqueous Washing/Extraction: NMP is water-soluble.[8] If your compound is not, you can often wash it out by partitioning your product between an immiscible organic solvent and water.

  • Lyophilization (Freeze Drying): While challenging due to NMP's low freezing point (-24°C), specialized equipment can be used. However, it may not be practical for standard lab setups.[8] It's crucial to ensure your equipment is compatible to avoid damage.[8]

Part 2: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a workhorse purification technique. This section provides solutions to specific problems you may encounter.

Workflow for Method Development

TLC 1. TLC Screening Select solvent system for Rf ~0.15-0.4 Solubility 2. Solubility Check Ensure compound is soluble in mobile phase TLC->Solubility Loading 3. Choose Loading Method Dry vs. Liquid Loading Solubility->Loading Column 4. Column Chromatography Run flash column Loading->Column Analysis 5. Fraction Analysis Analyze fractions by TLC Column->Analysis Combine 6. Combine & Evaporate Combine pure fractions and remove solvent Analysis->Combine

Caption: Flash Chromatography Method Development Workflow.

Q: My compound won't move off the baseline (Rf = 0) on a silica gel TLC plate, even with 100% ethyl acetate. What should I do?

A: This indicates your compound is very polar and is strongly adsorbing to the acidic silica gel.

  • Plausible Cause: The high polarity of the pyrrolidinone ring, especially if it has additional polar functional groups (e.g., carboxylic acids, amides), leads to strong interactions with the silanol groups on the silica surface.

  • Solution Strategy:

    • Increase Mobile Phase Polarity: Add a more polar solvent like methanol to your mobile phase. A common starting point is a mixture of dichloromethane (DCM) and methanol.[7] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[9]

    • Add a Modifier: If your compound is acidic, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can help by protonating the compound and reducing its interaction with the silica. If your compound is basic, adding a small amount of triethylamine or a 10% ammonia in methanol solution can achieve the same effect by competing for binding sites on the silica.[9]

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reversed-phase (C18) chromatography.[7]

Q: My compound streaks badly on the TLC plate and gives broad, poorly resolved bands during column chromatography. Why is this happening?

A: Streaking is often a sign of poor solubility, column overloading, or interactions with the stationary phase.

  • Plausible Causes & Solutions:

    • Compound Degradation: Your compound might be unstable on silica gel.[10] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[10] If it is unstable, consider using a deactivated silica, florisil, or alumina.[10]

    • Overloading: Too much sample applied to the column will lead to poor separation. As a rule of thumb, for a moderately difficult separation, the mass of the crude material should be about 1-2% of the mass of the silica gel.

    • Inappropriate Solvent System: The compound may be poorly soluble in the chosen mobile phase, causing it to precipitate and re-dissolve as it moves through the column. Ensure your compound is fully dissolved in the mobile phase before loading.[11]

Q: I'm trying to separate enantiomers of a chiral pyrrolidinone. Can I use flash chromatography?

A: Standard flash chromatography will not separate enantiomers. You will need a chiral stationary phase (CSP).

  • Expert Insight: Enantiomers have identical physical properties (solubility, polarity) and will not be resolved on an achiral stationary phase like silica gel. Chiral purification requires a stationary phase that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Recommended Protocol: Chiral HPLC

    • Column Selection: Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often effective for separating chiral pyrrolidinone derivatives.[12]

    • Mobile Phase: A typical mobile phase for these columns is a mixture of n-hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[12]

    • Indirect Method: Alternatively, you can derivatize your racemic pyrrolidinone with a chiral agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like C18).[12]

Part 3: Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for purifying solid compounds, often providing material of very high purity.[13]

Decision Tree for Crystallization Troubleshooting

start Start: Dissolved crude solid in hot solvent cool Cool the solution start->cool crystals Do crystals form? cool->crystals success Success! Collect crystals by filtration crystals->success Yes no_crystals Problem: No Crystals Form crystals->no_crystals No oiling_out Does the compound 'oil out'? oiled_out Problem: Oiling Out oiling_out->oiled_out Yes sol_too_dilute Solution: 1. Scratch flask sides 2. Add seed crystal 3. Evaporate some solvent 4. Add anti-solvent oiling_out->sol_too_dilute No no_crystals->oiling_out sol_oiling Solution: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool more slowly oiled_out->sol_oiling

Caption: Troubleshooting Crystallization Issues.

Q: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.

  • Causality: The high concentration of the solute causes it to separate as a liquid phase (the "oil") when its solubility limit is exceeded. This is common when there are significant impurities present, which can depress the melting point of the mixture.

  • Solution Protocol:

    • Re-heat the solution: Add more solvent until the oil completely redissolves.[14]

    • Slow Cooling: Allow the flask to cool slowly to room temperature, perhaps by insulating it with paper towels.[14] This gives the molecules time to orient themselves into a crystal lattice.

    • Solvent System Change: If the problem persists, the boiling point of your solvent may be too high. Try a lower-boiling solvent or a solvent mixture.

Q: My crystallization yield is very low (<30%). How can I improve it?

A: A low yield typically means that either too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Plausible Causes & Solutions:

    • Excess Solvent: You may have used much more than the minimum amount of hot solvent required to dissolve the compound.[14] If you still have the mother liquor (the filtrate), you can try to recover more product by slowly evaporating some of the solvent and cooling again.[14]

    • Premature Filtration: Ensure the solution is thoroughly cooled (an ice bath can be used after initial cooling to room temperature) before filtration to minimize the amount of product lost to the mother liquor.

    • Inappropriate Solvent Choice: The ideal crystallization solvent dissolves the compound when hot but not when cold.[15] You may need to screen for a new solvent or use an anti-solvent system. In this technique, you dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes turbid, then heat to re-dissolve and cool slowly.[16]

Q: I've successfully recrystallized my product, but my analytical data (e.g., NMR) still shows impurities. Why?

A: This can happen if impurities are incorporated into the crystal lattice or if the crystals are not washed properly.

  • Expert Insight: Rapid crystallization can trap impurities within the growing crystal lattice.[14] Additionally, if the mother liquor, which is rich in impurities, is not thoroughly washed from the surface of the crystals, they will remain contaminated.

  • Best Practices for High Purity:

    • Slow Crystal Growth: Ensure crystallization occurs slowly to allow for the formation of a more perfect, pure crystal lattice.[14]

    • Proper Washing: After filtration, wash the collected crystals with a small amount of ice-cold crystallization solvent. This will wash away the adhering mother liquor without dissolving a significant amount of the product.

    • Second Recrystallization: For very high purity requirements, a second recrystallization may be necessary.

Data Summary: Purification Techniques
Purification MethodBest ForKey AdvantagesCommon Challenges
Flash Chromatography Small to medium scale (mg to g); separating mixtures with different polarities.Fast, versatile, applicable to a wide range of compounds.[17]Can be solvent-intensive; compound may degrade on stationary phase.[10]
Recrystallization Solid, thermally stable compounds; scalable purification.Can yield very high purity material; cost-effective at large scale.[13][18]Finding a suitable solvent can be time-consuming; not suitable for oils or amorphous solids.
Distillation Liquid, thermally stable compounds with different boiling points.Excellent for removing non-volatile impurities or separating liquids.[4]Requires thermal stability; may not separate compounds with close boiling points.
Melt Crystallization Thermally stable compounds with a melting point suitable for processing.Solvent-free method; can achieve ultra-high purity.[19]Requires specialized equipment; impurities can be trapped between crystals.[19]

References

  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
  • A Comparative Guide to HPLC Analysis for Purity Determin
  • Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Deriv
  • Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
  • Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). PubMed.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent.
  • Process for the purification of 2-pyrrolidone.
  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. LabRulez GCMS.
  • Crystallization & Solid Form Challenges for Intermediates.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Flash Chromatography Basics. Sorbent Technologies, Inc.
  • Purification of Organic Compounds by Flash Column Chrom
  • Flash Column Chromatography. University of California, Los Angeles.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester.
  • Pharmaceutical Crystalliz
  • Crystalliz
  • Getting rid of N-Methyl-2-pyrrolidone (NMP), solution?.
  • Troubleshooting Flash Column Chrom
  • Organic Chemistry Lab: Recrystalliz

Sources

Technical Support Center: Characterization of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally related compounds. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Synthesis and Stability

Q1: What are the key challenges in the synthesis of this compound?

A1: The synthesis of substituted 3-aminopyrrolidin-2-ones can be complex. Key challenges include controlling the stereochemistry at the C3 position, potential side reactions involving the amine nucleophile, and purification of the final product from reaction byproducts. The choice of synthetic route, such as the reaction of a precursor like 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-one with methylamine, can be crucial for achieving good yields and purity.[1][2][3] The stability of the aminopyrrolidinone core can also be a concern, particularly in the presence of oxygen and metal ions, which may catalyze degradation.[4]

Q2: How can I assess the stability of my compound during storage and in different experimental conditions?

A2: Stability testing is crucial. We recommend a systematic approach where the compound is subjected to various stress conditions (e.g., elevated temperature, light exposure, different pH values, and oxidizing conditions). The degradation can be monitored by HPLC, looking for the appearance of new peaks and a decrease in the main peak area. Mass spectrometry can then be used to identify the degradation products. For instance, studies on similar compounds have shown that the presence of iron can significantly reduce the stability of pyrrolidine derivatives.[4]

Chromatographic Analysis

Q3: What are the recommended starting conditions for HPLC method development for this compound?

A3: Due to the polar nature of the methylamino group and the overall structure, a reversed-phase HPLC method is a good starting point.[5] A C18 column is a versatile choice. Given the basicity of the methylamino group, using a mobile phase with a pH that ensures the analyte is in a single ionic form is recommended to achieve good peak shape. A common starting point would be a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier like acetonitrile or methanol.[6][7]

Q4: My HPLC peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing for a basic compound like this compound is often due to secondary interactions between the protonated amine and residual silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Lower the mobile phase pH: This will protonate the silanol groups and reduce their interaction with the analyte.

  • Add a competing base: Incorporating a small amount of a competing base like triethylamine (TEA) into the mobile phase can mask the active sites on the stationary phase.[8]

  • Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions. Consider using a column specifically designed for the analysis of basic compounds.

Spectroscopic Characterization

Q5: What are the expected key signals in the 1H and 13C NMR spectra?

A5: In the 1H NMR spectrum, you should expect to see signals corresponding to the aromatic protons of the 3,5-dimethoxyphenyl group, the methoxy protons (as a singlet), the protons on the pyrrolidinone ring, and the methyl group of the methylamino substituent. The protons on the pyrrolidinone ring will likely appear as multiplets due to spin-spin coupling. In the 13C NMR spectrum, key signals will include those for the carbonyl carbon of the lactam, the aromatic carbons, the methoxy carbons, and the carbons of the pyrrolidinone ring and the methylamino group.[9][10] Conformational isomers of the pyrrolidine ring might lead to the broadening of some signals or the appearance of multiple sets of peaks.[11][12]

Q6: I am observing complex fragmentation in the mass spectrum. What are the likely fragmentation pathways?

A6: The fragmentation of pyrrolidinone-containing compounds can be intricate. A common fragmentation pathway involves the cleavage of the pyrrolidine ring.[13][14] For your compound, you might observe the loss of the methylamino group, cleavage of the bond between the phenyl ring and the nitrogen of the pyrrolidinone, and various rearrangements. The pyrrolidine moiety can preferentially hold the charge, leading to a dominant fragment ion and a loss of other structural information.[15][16] In-source fragmentation is also a possibility, where the molecule fragments in the ion source before mass analysis.[15][16]

Troubleshooting Guides

Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Dominant, uninformative fragment ion corresponding to the pyrrolidine moiety. The basic pyrrolidine nitrogen preferentially sequesters the proton during ionization, leading to a stable fragment that dominates the spectrum.[15][16]1. Utilize In-Source Fragmentation (ISF): Intentionally increase the source energy (e.g., cone voltage) to induce fragmentation before MS/MS analysis. This can generate a core fragment ion without the labile pyrrolidine, which can then be subjected to MS/MS for more informative fragmentation.[15][16] 2. Try different ionization techniques: If using ESI, consider APCI or APPI, which may alter the initial ionization and subsequent fragmentation pathways. 3. Derivatization: While not ideal for routine analysis, derivatizing the methylamino group can alter the fragmentation pattern.
Unexpected molecular ion or adducts. The compound may be forming adducts with salts from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺) or solvent molecules. The compound might also exist as a dimer or other aggregate.[9]1. Check mobile phase purity: Ensure high-purity solvents and additives. 2. Reduce salt concentration: If possible, lower the concentration of salts in the mobile phase. 3. Optimize source conditions: Adjust desolvation gas flow and temperature to minimize non-covalent adduct formation.
Poor sensitivity. The compound may have poor ionization efficiency under the chosen conditions. It might also be unstable in the ion source.1. Optimize ionization source parameters: Systematically vary parameters such as spray voltage, capillary temperature, and gas flows.[9] 2. Change mobile phase pH: Adjusting the pH can significantly impact the ionization efficiency of the basic amine. 3. Consider a different ionization mode: Switch between positive and negative ion modes to see which provides a better signal.
HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor peak resolution. The chosen stationary phase and mobile phase conditions are not optimal for separating the analyte from impurities or degradants.1. Optimize mobile phase composition: Systematically vary the gradient slope and the ratio of organic modifier to aqueous buffer.[6][17] 2. Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. 3. Try a different stationary phase: Consider a column with a different chemistry (e.g., phenyl-hexyl, pentafluorophenyl) to exploit different separation mechanisms.[6] 4. Adjust the temperature: Changing the column temperature can affect retention times and selectivity.[6]
Inconsistent retention times. Issues with the HPLC system, column equilibration, or mobile phase preparation.1. Ensure proper column equilibration: Flush the column with the initial mobile phase for a sufficient time before each injection. 2. Check for leaks: Inspect all fittings and connections for any signs of leakage. 3. Prepare fresh mobile phase: Ensure the mobile phase is well-mixed and degassed. 4. Verify pump performance: Check the pump pressure for any unusual fluctuations.
No peak detected. The analyte is not eluting from the column or is not being detected.1. Check sample solubility: Ensure the analyte is fully dissolved in the injection solvent. 2. Verify detector settings: Confirm that the detector is set to an appropriate wavelength for your compound. The dimethoxyphenyl group should have a strong UV absorbance. 3. Increase injection volume or concentration: If sensitivity is an issue, try injecting a larger volume or a more concentrated sample. 4. Perform a strong solvent flush: Inject a strong solvent (e.g., 100% organic) to see if the compound is irreversibly retained on the column.

Experimental Protocols

Protocol 1: HPLC Method Development for Purity Assessment
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a scouting gradient: 5% to 95% B over 15 minutes.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

  • Optimization: Based on the results of the scouting gradient, adjust the gradient slope and duration to improve the resolution of the main peak from any impurities.[5][6] If peak tailing is observed, consider adding a small amount of a competing base to the mobile phase or switching to a base-deactivated column.[8]

Protocol 2: Mass Spectrometry Analysis with In-Source Fragmentation
  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Initial Analysis (Low Fragmentation):

    • Set the source cone/fragmentor voltage to a low value (e.g., 50 V).

    • Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).

  • In-Source Fragmentation (ISF) Optimization:

    • Gradually increase the cone/fragmentor voltage (e.g., in 25 V increments) while monitoring the disappearance of the molecular ion and the appearance of fragment ions.[15][16]

    • Identify a voltage that produces a stable and abundant core fragment ion (e.g., after the loss of the pyrrolidine moiety).

  • MS/MS Analysis:

    • Select the core fragment ion generated via ISF as the precursor ion for MS/MS analysis.

    • Perform product ion scans to obtain a detailed fragmentation pattern of the core structure.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_advanced Advanced Analysis (If Required) Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) HPLC HPLC Analysis (Purity Assessment) FTIR FTIR Spectroscopy Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Xray X-ray Crystallography (Absolute Stereochemistry) Stability Stability Studies

Caption: A general workflow for the synthesis and characterization of the target compound.

HPLC_Troubleshooting cluster_resolution Peak Resolution cluster_tailing Peak Tailing Start Poor HPLC Separation Problem Identify the issue Start->Problem Resolution_Check Are peaks co-eluting? Problem->Resolution_Check Yes Tailing_Check Is the peak tailing? Problem->Tailing_Check No Optimize_Gradient Optimize Gradient Resolution_Check->Optimize_Gradient Change_Organic Change Organic Modifier Optimize_Gradient->Change_Organic Change_Column Change Stationary Phase Change_Organic->Change_Column Lower_pH Lower Mobile Phase pH Tailing_Check->Lower_pH Add_Amine Add Competing Amine (e.g., TEA) Lower_pH->Add_Amine Base_Deact_Col Use Base-Deactivated Column Add_Amine->Base_Deact_Col

Sources

Technical Support Center: Stability and Degradation of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Introduction: Understanding the Molecule's Stability Profile

This compound is a compound featuring several key functional groups that dictate its stability: a pyrrolidin-2-one core (a γ-lactam), a secondary amine, and a dimethoxyphenyl ring. Each of these moieties is susceptible to specific degradation pathways. A thorough understanding of these potential liabilities is crucial for developing stable formulations and ensuring the integrity of analytical data. This guide will walk you through the process of identifying and characterizing these degradation pathways.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the stability assessment of this compound.

Question 1: I'm observing a loss of the parent compound in my formulation under acidic conditions. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the γ-lactam ring within the pyrrolidin-2-one structure. Lactams, which are cyclic amides, are susceptible to acid-catalyzed hydrolysis.[1][2] This reaction involves the cleavage of the amide bond, leading to the opening of the five-membered ring. The resulting degradation product would be a carboxylic acid with an amino group.

Troubleshooting Steps:

  • Confirm Hydrolysis: Use LC-MS to identify a degradation product with a molecular weight corresponding to the addition of one molecule of water (+18 Da) to the parent compound.

  • pH Profiling: Conduct a study across a range of acidic pH values (e.g., pH 1 to 5) to determine the rate of degradation as a function of pH. This will help in identifying a pH range where the compound is most stable.

  • Formulation Adjustment: If developing a liquid formulation, consider using a buffering agent to maintain the pH in a more stable range.

Question 2: My compound is showing degradation when exposed to air and light. What are the potential degradation pathways?

Answer: There are two primary pathways to consider:

  • Oxidation of the Secondary Amine: The methylamino group is a secondary amine, which can be susceptible to oxidation.[3][4][5] Oxidative degradation can lead to the formation of N-oxides or other related impurities. This can be exacerbated by the presence of trace metals or peroxides.

  • Photodegradation of the Aromatic Ring: The 3,5-dimethoxyphenyl group is an aromatic system that can absorb UV light, leading to photodegradation.[6][7][8] This can result in a complex mixture of degradation products due to reactions such as ring modification or cleavage.

Troubleshooting Steps:

  • Isolate the Cause: Conduct separate experiments where the compound is exposed to light in an inert atmosphere (e.g., nitrogen) and to air in the dark. This will help determine whether oxidation or photodegradation is the primary driver.

  • Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to elucidate the structures of the degradation products. For oxidative products, look for an increase in mass corresponding to the addition of oxygen atoms (+16 Da).

  • Protective Measures: For formulations, consider the inclusion of antioxidants (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to mitigate oxidation. For photodegradation, use light-protective packaging such as amber vials or bottles.

Question 3: I am seeing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify them?

Answer: The appearance of new peaks is a clear indication of degradation. A systematic approach is required for their identification and characterization.

Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study as outlined in the experimental protocols section below.[9][10][11][12] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Peak Tracking: Compare the retention times of the unknown peaks in your stability sample with those of the peaks generated during the forced degradation study. This will help in tentatively identifying the degradation pathway.

  • Mass Spectrometry: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weights of the unknown peaks.[13][14] Fragmentation data (MS/MS) can provide further structural information.

  • Excipient Compatibility: If your sample is a formulated product, the new peaks could also arise from interactions with excipients. Conduct compatibility studies by preparing binary mixtures of the active pharmaceutical ingredient (API) with each excipient and analyzing them under accelerated conditions.

Part 2: Experimental Protocols

These protocols provide a framework for conducting forced degradation studies to understand the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.[12]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Take samples at intermediate time points. Neutralize with 0.1 M HCl before analysis. Basic hydrolysis of lactams is often faster than acidic hydrolysis.[15][16]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take samples at intermediate time points.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound (in the chosen formulation vehicle) under the same conditions.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method.

    • Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (temperature, time, or concentration of the stressor).

    • Use a PDA detector to check for peak purity and to ensure that the chromatographic peaks of the degradants are resolved from the parent peak.

  • Data Interpretation:

    • Identify the conditions under which the compound is unstable.

    • Quantify the percentage of degradation.

    • Submit the samples with significant degradation for LC-MS analysis to identify the molecular weights and propose structures for the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) and pH values.

    • Use the degraded samples from the forced degradation study to test the separation.

  • Method Optimization:

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

    • The final method should be able to resolve the parent compound from all process impurities and degradation products.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent peak from all degradation products.

Part 3: Visualization of Degradation Pathways

The following diagrams illustrate the most likely degradation pathways for this compound based on its chemical structure.

Diagram 1: Hydrolytic Degradation

G parent 1-(3,5-Dimethoxyphenyl)-3- (methylamino)pyrrolidin-2-one acid Acidic Conditions (e.g., HCl, H₂O) parent->acid base Basic Conditions (e.g., NaOH, H₂O) parent->base hydrolyzed Ring-Opened Product (4-((3,5-dimethoxyphenyl)amino)-2- (methylamino)butanoic acid) acid->hydrolyzed Lactam Hydrolysis base->hydrolyzed Lactam Hydrolysis

Diagram 2: Oxidative and Photolytic Degradation

G parent 1-(3,5-Dimethoxyphenyl)-3- (methylamino)pyrrolidin-2-one oxidation Oxidative Stress (e.g., H₂O₂) parent->oxidation light Photolytic Stress (UV/Vis Light) parent->light n_oxide N-Oxide Derivative oxidation->n_oxide Oxidation of secondary amine aromatic_degradants Complex Mixture of Aromatic Degradation Products light->aromatic_degradants Photodegradation of dimethoxyphenyl ring

Part 4: Data Summary

The following table provides a hypothetical summary of results from a forced degradation study. This illustrates how to present the data clearly.

Stress ConditionTime% Degradation of ParentNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl (60°C)24h15.2%1[M+H+H₂O]⁺
0.1 M NaOH (RT)8h25.8%1[M+H+H₂O]⁺
3% H₂O₂ (RT)24h8.5%2[M+H+O]⁺, [M+H-CH₃]⁺
Heat (80°C, solid)48h< 1%0N/A
PhotostabilityICH Q1B12.1%>3Complex Mixture

References

  • Gemoets, H. P. L., et al. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (1975). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413. [Link]

  • Thalji, R. K., & Stahl, S. S. (2009). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 131(23), 7936–7937. [Link]

  • Kłys, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(11), 3326. [Link]

  • Modro, T. A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the American Chemical Society, 100(1), 272-277. [Link]

  • Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369. [Link]

  • Gotor-Fernández, V., Gotor, V., & García, M. D. (2021). Oxidation of primary, secondary and tertiary amines. ChemSusChem, 14(15), 3046-3066. [Link]

  • Fitzpatrick, P. F. (2011). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 507(1), 13–21. [Link]

  • Al-Ghamdi, K. M. (n.d.). Oxidation of Secondary and Primary Amines. Lecture Notes. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges. Clinical Microbiology Reviews, 23(1), 140–180. [Link]

  • McNally, J. W., et al. (2005). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 39(8), 2606-2612. [Link]

  • Llinàs, A., & Kendall, R. J. (2005). The Mechanisms of Catalysis by Metallo β-Lactamases. Current Medicinal Chemistry, 12(14), 1645–1657. [Link]

  • Oelgemöller, M. (2016). Photochemistry of aromatic compounds. Photochemistry, 44, 232-287. [Link]

  • Reddy, C. M., et al. (2005). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Journal of Environmental Engineering, 131(4), 595-601. [Link]

  • Wammer, K. H., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS ES&T Water, 1(6), 1369–1378. [Link]

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Sources

Technical Support Center: Method Validation for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method validation for the novel compound 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one. As a compound with potential psychoactive properties, establishing a robust, reliable, and validated analytical method is paramount for accurate quantification and characterization in research, quality control, and forensic applications. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work.

Section 1: Foundational Concepts & Method Development

This section addresses the initial steps and critical decisions in building an analytical method from the ground up.

Q1: What are the critical first steps when developing a new analytical method for a novel compound like this compound?

A1: The initial phase, known as Analytical Procedure Development, is foundational for a successful validation. The goal is to create a method that is fit for its intended purpose.[1][2] Before any formal validation experiments, you must:

  • Characterize the Analyte: Understand the physicochemical properties of this compound. Its structure contains a basic secondary amine and a UV-active dimethoxy-phenyl group. This suggests it will be soluble in organic solvents, amenable to reversed-phase HPLC with UV detection, and ionizable for mass spectrometry.

  • Define the Method's Purpose: Clearly state the objective. Is this for identity testing, quantitative impurity analysis, or determining the concentration in a biological matrix (e.g., plasma)? The purpose dictates which validation parameters are required. For instance, a simple identity test does not require validation of quantitation limits.[3]

  • Perform Preliminary Experiments:

    • Solubility Testing: Determine suitable solvents for stock solutions and sample preparation.

    • Forced Degradation Studies: Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to understand its stability and identify potential degradation products. This is crucial for developing a stability-indicating method.

    • Chromatographic Scouting: Experiment with different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile vs. methanol), and pH to achieve optimal peak shape and resolution from potential impurities or matrix components.

The overall workflow from development to validation is a structured process.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Lifecycle Dev1 Define Analytical Target Profile Dev2 Scout Columns & Mobile Phases Dev1->Dev2 Dev3 Forced Degradation & Specificity Check Dev2->Dev3 Dev4 Optimize Method Parameters Dev3->Dev4 Val1 Write Validation Protocol Dev4->Val1 Method Ready Val2 Execute Validation Experiments (ICH Q2) Val1->Val2 Val3 Analyze Data vs. Acceptance Criteria Val2->Val3 Val4 Write Validation Report Val3->Val4 Life1 Routine Use & Method Monitoring Val4->Life1 Method Approved Life2 Method Transfer or Re-validation Life1->Life2

Caption: High-level workflow for analytical method lifecycle.

Q2: Should I use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

A2: For this compound, HPLC is the more robust and recommended starting point , particularly when coupled with a mass spectrometer (LC-MS/MS).

  • Why HPLC is Preferred:

    • Analyte Properties: The molecule has multiple polar functional groups (amine, lactam) and a relatively high molecular weight, making it well-suited for reversed-phase HPLC.[4]

    • Thermal Stability: GC requires volatilizing the analyte at high temperatures. While some pyrrolidinone derivatives can be analyzed by GC[5][6], there is a risk of thermal degradation, which would compromise the accuracy of the results. HPLC is performed at or near ambient temperature, preserving the analyte's integrity.

    • Versatility: HPLC can be coupled with various detectors (UV, DAD, MS), offering flexibility. The dimethoxyphenyl group provides a strong chromophore for UV detection, which is simple and cost-effective. For higher sensitivity and specificity, especially in complex matrices, LC-MS/MS is the gold standard for analyzing novel psychoactive substances.[7][8]

  • When to Consider GC-MS:

    • Structural Confirmation: GC-MS provides highly reproducible fragmentation patterns upon electron ionization (EI), which are excellent for structural elucidation and inclusion in spectral libraries.[9][10] However, for pyrrolidinophenones, the molecular ion is often absent, with the immonium ion being the dominant fragment, which can limit structural information.[10][11]

    • Derivatization: If GC-MS is necessary, derivatization (e.g., acylation or silylation) of the secondary amine can improve thermal stability and chromatographic peak shape. However, this adds complexity and potential sources of error to the method.

Recommendation: Develop an HPLC-UV or HPLC-DAD method for routine analysis and quality control. For bioanalytical studies or trace-level detection, develop an LC-MS/MS method.

Section 2: Core Validation Parameters (ICH Q2(R2) Framework)

This section provides a detailed guide to validating the key performance characteristics of your analytical method, grounded in the International Council for Harmonisation (ICH) guidelines.[1][3][12][13]

Q3: How do I demonstrate the SPECIFICITY of my method to ensure I am only measuring the target analyte?

A3: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Causality: Without specificity, you risk overestimating your analyte's concentration due to co-eluting peaks. This is a critical failure in any quantitative method.

  • Experimental Protocol:

    • Analyze Blanks: Inject a blank sample (mobile phase) and a matrix blank (e.g., plasma, formulation excipients without the active ingredient). There should be no significant peaks at the retention time of the analyte.

    • Forced Degradation Analysis: Analyze the stressed samples from your development phase. The method is considered "stability-indicating" if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is essential here. The purity angle should be less than the purity threshold.

    • Impurity Spiking: If known impurities are available, spike them into a solution of the pure analyte and confirm that they are chromatographically separated.

Q4: What is LINEARITY and how do I properly assess it?

A4: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Causality: A linear relationship is the basis of quantitative analysis, allowing you to calculate the concentration of an unknown sample from a calibration curve. Assuming linearity where it doesn't exist leads to inaccurate results.

  • Experimental Protocol:

    • Preparation: Prepare a series of at least five calibration standards from a primary stock solution. The concentrations should span the expected working range of the method.

    • Analysis: Inject each standard in triplicate.

    • Evaluation: Plot the mean response (e.g., peak area) against the known concentration. Perform a linear regression analysis.

ParameterAcceptance CriterionRationale
Correlation Coefficient (r) ≥ 0.999Indicates a strong linear relationship between concentration and response.
Coefficient of Determination (r²) ≥ 0.998Represents the percentage of variation in response explained by the concentration.
Y-intercept Should be close to zeroA significant non-zero intercept may indicate systematic error or bias.
Residual Plot Random distribution around zeroA non-random pattern (e.g., a curve) suggests the data is not truly linear.
Q5: How do I determine and validate the ACCURACY and PRECISION of my method?

A5: These are two distinct but related parameters.

  • Accuracy: The closeness of your measured value to the true value. It is typically expressed as percent recovery.

  • Precision: The degree of scatter or agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD).

  • Causality: An ideal method is both accurate and precise. A method can be precise but inaccurate (consistently wrong) or accurate but imprecise (correct on average, but with high variability). Both scenarios are unacceptable for reliable data.

  • Experimental Protocol (Combined):

    • Preparation: Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC), covering the linear range. These should be prepared from a separate stock solution than the one used for the calibration curve.

    • Precision - Repeatability (Intra-assay): Analyze a minimum of five replicates of the LQC, MQC, and HQC samples within the same day, by the same analyst, on the same instrument.

    • Precision - Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Accuracy: Calculate the percent recovery for each replicate at each QC level against the nominal (true) concentration.

ParameterLevelAcceptance Criterion (%RSD)Acceptance Criterion (%Recovery)
Precision (Repeatability) LQC, MQC, HQC≤ 2.0%N/A
Precision (Intermediate) LQC, MQC, HQC≤ 3.0%N/A
Accuracy LQC, MQC, HQCN/A98.0% - 102.0%
Note: For bioanalytical methods, acceptance criteria are often wider (e.g., ±15% for accuracy, ≤15% RSD for precision).[14][15][16]
Q6: How do I establish the LIMIT OF DETECTION (LOD) and LIMIT OF QUANTITATION (LOQ)?

A6:

  • LOD: The lowest concentration of analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.

  • Causality: The LOQ defines the lower end of your reportable range. Reporting quantitative data below the LOQ is not permissible as the uncertainty is too high. The LOD is useful for impurity profiling and trace analysis.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine Signal-to-Noise (S/N) Ratio: Inject progressively lower concentrations of the analyte. Use the instrument's software to measure the height of the analyte peak (Signal) and the height of the noise in a region of the baseline where no peaks are present (Noise).

    • Calculate LOD and LOQ:

      • LOD is typically the concentration where the S/N ratio is 3:1 .

      • LOQ is typically the concentration where the S/N ratio is 10:1 .

    • Confirmation: The LOQ must be validated. Prepare a set of samples at the proposed LOQ concentration and confirm that the accuracy (%Recovery) and precision (%RSD) meet the predefined acceptance criteria (e.g., ±20% for accuracy, ≤20% for precision).

Section 3: Troubleshooting Common Analytical Issues

This section provides a logical framework for diagnosing and solving problems that frequently arise during analysis.

Q7: My HPLC chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?

A7: Peak tailing for this compound is almost certainly due to secondary interactions between the basic methylamino group and acidic silanol groups on the silica-based column packing.

G Trouble Peak Tailing Observed Cause1 Cause: Silanol Interaction The basic amine (-NHCH3) interacts with acidic silanol groups (Si-OH) on the column. Trouble->Cause1 Cause2 Cause: Column Overload Injecting too high a concentration of the analyte. Trouble->Cause2 Cause3 Cause: Column Void / Damage A physical void has formed at the head of the column. Trouble->Cause3 Sol1 Solution: Adjust Mobile Phase pH Increase pH to 6-7 to deprotonate silanols, or decrease pH to 2-3 to protonate the analyte and silanols, reducing interaction. Add a competing base like 0.1% triethylamine (TEA). Cause1->Sol1 Sol2 Solution: Use an End-Capped Column Select a modern, high-purity, end-capped column (e.g., 'B' or 'AQ' type) with minimal residual silanols. Cause1->Sol2 Sol3 Solution: Reduce Sample Concentration Dilute the sample to be within the linear range of the method. Cause2->Sol3 Sol4 Solution: Replace Column Reverse flush the column. If tailing persists, replace it and install a guard column. Cause3->Sol4

Caption: Troubleshooting guide for HPLC peak tailing.

Step-by-Step Diagnosis:

  • Check pH: The pKa of a secondary alkylamine is ~11. At a typical mobile phase pH of 4-5, the amine is protonated (-NH2+CH3). If free silanols (pKa ~3.5-4) are present, a strong ionic interaction occurs, causing tailing. Solution: Add a competing base like 0.1% triethylamine or use a buffered mobile phase at a lower pH (e.g., 2.7 with 0.1% formic acid) to ensure all silanols are protonated and non-ionic.

  • Reduce Concentration: Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Use a Modern Column: Older columns have more active silanol sites. Use a modern, high-purity, base-deactivated, and end-capped column designed for basic compounds.

  • Check for Voids: If the problem persists across different methods, disconnect the column, reverse it, and flush it with mobile phase. If this doesn't help, the column may be irreversibly damaged.

Q8: I am struggling with matrix effects in my LC-MS/MS bioanalytical method. How can I mitigate them?

A8: Matrix effects (ion suppression or enhancement) are a major challenge in bioanalysis. They are caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma) that interfere with the ionization of the target analyte in the MS source.

  • Causality: Matrix effects lead to poor accuracy and precision, compromising the integrity of pharmacokinetic data. The FDA and EMA have stringent guidelines on assessing and controlling them.[14][16][17]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The best defense is to chromatographically separate the analyte from the matrix components.

      • Increase the organic content of the mobile phase gradient to elute late-eluting phospholipids.

      • Use a "divert valve" to send the early-eluting, unretained portion of the sample (containing salts and polar components) to waste instead of the MS source.

    • Optimize Sample Preparation:

      • Protein Precipitation (PPT): Fast and simple, but often results in "dirty" extracts with significant matrix effects.

      • Liquid-Liquid Extraction (LLE): More selective than PPT. Choose a solvent that efficiently extracts your analyte while leaving polar matrix components behind.

      • Solid-Phase Extraction (SPE): The most effective technique for removing interferences. Use a mixed-mode or polymer-based sorbent for the best cleanup.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., with deuterium or ¹³C labels) will co-elute with the analyte and experience the same degree of ion suppression or enhancement. This allows for reliable correction, significantly improving data quality.

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  • synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (n.d.). Source unavailable.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PMC - PubMed Central. [Link]

  • Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. (2019). ResearchGate. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI). (2023). MDPI. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2025). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Biological Efficacy of Novel Small-Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization and efficacy enhancement of novel small-molecule inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in preclinical discovery. Here, we address common challenges encountered during the characterization and development of potent therapeutic candidates, using a hypothetical novel kinase inhibitor, hereafter referred to as "NKI-357," targeting a key oncogenic pathway. The principles and troubleshooting steps detailed below are broadly applicable to a wide range of small-molecule therapeutics.

Part 1: Troubleshooting Poor In Vitro-to-Cellular Potency Correlation

A frequent and critical challenge in drug discovery is the discrepancy between a compound's high potency in a biochemical assay (e.g., IC50 in the low nanomolar range against an isolated enzyme) and its significantly weaker activity in cell-based assays (e.g., micromolar EC50 for inhibiting cell proliferation). This section provides a structured approach to diagnosing and resolving this issue.

FAQ 1: My novel kinase inhibitor, NKI-357, has a biochemical IC50 of 5 nM against its target kinase, but its EC50 in a cancer cell line is over 10 µM. What are the likely causes and how can I troubleshoot this?

This is a classic efficacy-translation problem. The disparity often points to one or more barriers preventing the compound from reaching and engaging its intracellular target at a sufficient concentration.

Underlying Causes & Troubleshooting Workflow:

The primary factors to investigate are compound stability, cell permeability, and active efflux. The following workflow provides a systematic approach to identifying the bottleneck.

G cluster_0 cluster_1 Troubleshooting Workflow cluster_2 A High Biochemical Potency (IC50 = 5 nM) B Low Cellular Potency (EC50 > 10 µM) C Step 1: Verify Compound Integrity & Stability - LC-MS analysis of compound in media - Check for degradation over time B->C D Step 2: Assess Cell Permeability - PAMPA Assay - Caco-2 Permeability Assay C->D If Stable E Step 3: Investigate Efflux Pump Activity - Co-administer with efflux pump inhibitors (e.g., Verapamil) - Use MDCK-MDR1 cell lines D->E If Permeability is Low F Step 4: Analyze Intracellular Concentration - LC-MS/MS quantification of NKI-357 in cell lysates D->F If Permeability is High E->F If Efflux is Confirmed G Resolution Strategies F->G H Improve Permeability: - Reduce polar surface area - Mask polar groups (Prodrugs) G->H I Bypass Efflux: - Structural modifications to avoid pump recognition G->I J Increase Intracellular Accumulation: - Nanoparticle formulation G->J

Caption: Troubleshooting workflow for poor in vitro to cellular potency correlation.

Detailed Experimental Protocols:

  • Compound Stability in Assay Media:

    • Objective: To determine if NKI-357 degrades in the cell culture medium over the course of the experiment.

    • Protocol:

      • Prepare a stock solution of NKI-357 in DMSO.

      • Dilute the stock solution to the final assay concentration (e.g., 10 µM) in complete cell culture medium (containing 10% FBS).

      • Incubate the solution at 37°C in a 5% CO2 incubator.

      • Take aliquots at T=0, 2, 8, 24, and 48 hours.

      • Analyze each aliquot by LC-MS to quantify the remaining parent compound.

    • Interpretation: A significant decrease (>15%) in the parent compound concentration over time suggests chemical or metabolic instability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Objective: To assess the passive permeability of NKI-357 across an artificial lipid membrane. This is a rapid, cell-free method to predict passive diffusion.

    • Protocol:

      • Use a 96-well PAMPA plate system (e.g., from Corning or Millipore). The donor plate wells have a filter coated with a lipid layer (e.g., phosphatidylcholine), and the acceptor plate collects the diffused compound.

      • Dissolve NKI-357 in a buffer at a known concentration and add it to the donor wells.

      • Add buffer to the acceptor wells.

      • Incubate the plate sandwich for a defined period (e.g., 4-18 hours).

      • Measure the concentration of NKI-357 in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

    • Interpretation: Permeability is calculated and compared to standards. Low permeability suggests the molecule struggles to cross the cell membrane passively.

  • Efflux Ratio Assessment using MDCK-MDR1 Cells:

    • Objective: To determine if NKI-357 is a substrate for major efflux pumps like P-glycoprotein (P-gp), which is overexpressed in MDCK-MDR1 cells.

    • Protocol:

      • Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.

      • Measure the transport of NKI-357 in two directions:

        • Apical to Basolateral (A-to-B): Compound added to the top chamber.

        • Basolateral to Apical (B-to-A): Compound added to the bottom chamber.

      • Incubate for a set time, then quantify the amount of compound transported to the opposite chamber.

      • Calculate the efflux ratio: (Papp B-to-A) / (Papp A-to-B).

    • Interpretation: An efflux ratio greater than 2 is a strong indicator that the compound is actively transported out of the cell by P-gp.

Part 2: Strategies for Enhancing In Vivo Bioavailability and Efficacy

Even with good cellular potency, a compound may fail in vivo due to poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor distribution to the target tissue.

FAQ 2: NKI-357 now shows good cellular activity (EC50 = 150 nM) after chemical modification, but it has very low oral bioavailability (<5%) in mice. What are my options for improving its systemic exposure?

Low oral bioavailability is typically caused by poor solubility, low permeability, or extensive first-pass metabolism in the gut wall and liver. Here, we explore two advanced strategies to overcome this: prodrug modification and nanoformulation.

Strategy 1: Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This can be used to temporarily mask functional groups that hinder absorption.

  • When to Use: Ideal for compounds with high polarity (which limits membrane permeability) or susceptibility to gut wall metabolism.

  • Example: If NKI-357 has a free hydroxyl or amine group that makes it too polar, it can be esterified or carbamylated. These esters or carbamates are more lipophilic, enhancing absorption, and are later cleaved by ubiquitous esterases in the blood and tissues to release the active NKI-357.

G A NKI-357 (Parent Drug) (Active but Poorly Absorbed) - High Polarity - Low Permeability B NKI-357 Prodrug (Inactive, Lipophilic) - Masked Polar Group - Enhanced Permeability A->B Chemical Modification (Esterification) C { Systemic Circulation} B->C Enhanced Oral Absorption D NKI-357 (Parent Drug) (Active at Target Site) - Released via Enzymatic Cleavage - High Efficacy C->D Esterase Activity

Caption: Prodrug strategy to enhance oral bioavailability of a polar compound.

Strategy 2: Nanoformulation

Encapsulating the drug in a nanoparticle carrier can protect it from degradation, improve its solubility, and alter its pharmacokinetic profile.

  • When to Use: Excellent for highly lipophilic, poorly soluble compounds (often referred to as "brick dust").

  • Example: Formulating NKI-357 into lipid-based nanoparticles (e.g., solid lipid nanoparticles or liposomes) can significantly improve its dissolution in the gastrointestinal tract and facilitate its absorption.

Data Presentation: Comparison of Formulation Strategies

The table below presents hypothetical pharmacokinetic data for NKI-357 in different formulations, demonstrating the potential impact of these enhancement strategies.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)
NKI-357 (Aqueous Suspension)500.5120< 5%
NKI-357 Prodrug4501.0210035%
NKI-357 Nanoformulation6202.0350058%

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve (total drug exposure).

Part 3: Addressing Off-Target Effects and Optimizing Selectivity

High potency is only valuable if it is selective for the intended target. Off-target activity can lead to cellular toxicity and misleading results.

FAQ 3: My compound is potent and bioavailable, but it shows significant toxicity in non-cancerous cell lines. How can I determine if this is due to off-target effects?

Toxicity in normal cells is a major concern. A systematic approach is needed to de-risk the compound by profiling its selectivity.

Workflow for Off-Target Liability Assessment:

  • Kinome Profiling: The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. Commercial services (e.g., from Eurofins, Reaction Biology) can screen NKI-357 against over 400 human kinases at a single concentration (e.g., 1 µM).

  • Identify Off-Target Hits: Analyze the screening data to identify any kinases that are inhibited by more than a certain threshold (e.g., >75% inhibition).

  • Validate Hits with IC50 Determination: For the most significant off-target hits, perform full dose-response curves to determine their IC50 values.

  • Correlate with Toxicity: Investigate the biological roles of the confirmed off-target kinases. If a validated off-target is a critical housekeeping kinase, its inhibition could explain the observed toxicity.

  • Structure-Activity Relationship (SAR) Studies: Use this selectivity data to guide further chemical modifications. The goal is to design new analogs that retain potency against the primary target while eliminating or reducing activity against the off-target kinases.

G A NKI-357 Shows Toxicity in Normal Cells B Step 1: Broad Kinome Screen (e.g., 400+ Kinases @ 1 µM) A->B C Step 2: Identify Off-Target Hits (Inhibition > 75%) B->C D Step 3: Validate Hits (Determine IC50 values) C->D E Step 4: Biological Correlation - Is the off-target essential for cell survival? - Does it explain the toxicity phenotype? D->E F Step 5: Medicinal Chemistry (SAR) - Design new analogs to improve selectivity E->F If Correlation is Found G Optimized Lead Compound - High Potency - High Selectivity - Reduced Toxicity F->G

Caption: Workflow for identifying and mitigating off-target effects.

By systematically applying these troubleshooting guides and advanced strategies, researchers can overcome common hurdles in drug development and enhance the biological efficacy of promising small-molecule inhibitors, ultimately increasing their potential for clinical success.

References

  • Title: The role of P-glycoprotein in drug absorption, distribution, and elimination Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Prodrugs: an efficient way to breach biological barriers Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Nanoparticle-based drug delivery systems for cancer therapy Source: Science and Technology of Advanced Materials URL: [Link]

  • Title: A quantitative analysis of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

Validation & Comparative

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one vs other pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinone Scaffold in CNS Drug Discovery

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] Its prevalence in central nervous system (CNS) drug discovery is particularly noteworthy, with pyrrolidinone derivatives exhibiting a wide spectrum of pharmacological activities, including nootropic, anxiolytic, and, most notably, anticonvulsant effects.[2][3] The structural versatility of the pyrrolidinone core allows for fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive template for the design of novel therapeutics for neurological disorders.[4]

This guide provides a comparative analysis of the anticonvulsant potential of various pyrrolidinone derivatives, with a focus on understanding the structure-activity relationships (SAR) that govern their efficacy. While direct experimental data for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one is not publicly available at the time of this publication, we will explore its structural features in the context of well-characterized pyrrolidinone-based anticonvulsants. By examining the performance of these related compounds in standardized preclinical models, we can infer the potential pharmacological profile of novel derivatives and guide future research in this promising area.

Comparative Analysis of Pyrrolidinone Derivatives in Preclinical Seizure Models

The anticonvulsant activity of novel chemical entities is typically evaluated using a battery of in vivo and in vitro assays. The two most widely used primary screening models in mice are the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test.[5] The MES test is a model of generalized tonic-clonic seizures, while the PTZ test is a model of myoclonic and absence seizures.[6] Compounds that show activity in these models are then often subjected to more specialized tests and mechanistic studies.

Below is a comparative summary of the anticonvulsant activity of selected N-aryl pyrrolidinone and pyrrolidine-2,5-dione derivatives, for which public data is available. These compounds have been chosen to represent a range of structural modifications and to highlight key SAR trends.

Compound/ DerivativeStructureMES Activity (ED₅₀ mg/kg)PTZ Activity (ED₅₀ mg/kg)Reference
Compound A 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.30> 100[7]
Compound B 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride62.14> 100[8]
Compound C (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidineEffective at 30 mg/kg-[9]
Compound D N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide30100[10]
Valproic Acid (Reference) 252.74130.64[7]
Phenytoin (Reference) 9.5Inactive[11]

Analysis of Structure-Activity Relationships (SAR):

  • Substitution on the Pyrrolidinone Ring: The nature and position of substituents on the pyrrolidinone core are critical for activity. For instance, the presence of an aryl group at the 3-position of the pyrrolidine-2,5-dione ring, as seen in Compound A, appears to be favorable for activity in the MES test.[7]

  • The N-1 Substituent: The substituent at the 1-position of the pyrrolidinone ring significantly influences the pharmacological profile. Long-chain substituents containing additional heterocyclic moieties, such as the morpholinopropyl group in Compound B, can confer potent activity.[8]

  • The Aryl Moiety: For N-aryl pyrrolidinones, the substitution pattern on the aromatic ring is a key determinant of efficacy. Electron-withdrawing groups on the phenyl ring have been shown to modulate activity.

Hypothesized Profile of this compound:

Based on its structure, we can hypothesize the potential anticonvulsant properties of this compound. The 3,5-dimethoxyphenyl group is an interesting feature, as methoxy substitutions on aromatic rings are known to influence metabolic stability and receptor interactions. The methylamino group at the 3-position introduces a basic center, which could impact solubility and potential interactions with biological targets. Further experimental evaluation is necessary to confirm its activity profile.

Experimental Protocols for Anticonvulsant Screening

To ensure the reliability and reproducibility of anticonvulsant screening data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the MES and PTZ tests.

Maximal Electroshock (MES) Test Protocol

The MES test is a widely accepted model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[10]

Workflow for the Maximal Electroshock (MES) Test:

MES_Workflow cluster_pre Pre-Test Preparation cluster_test Testing Procedure cluster_post Post-Test Analysis Animal_Prep Animal Acclimatization & Weighing Drug_Prep Test Compound & Vehicle Preparation Administer Compound Administration (i.p.) Drug_Prep->Administer Wait Waiting Period (e.g., 30 min) Administer->Wait Electroshock Corneal Electroshock Application Wait->Electroshock Observe Observation of Seizure Endpoint (Tonic Hindlimb Extension) Electroshock->Observe Record Record Protection or No Protection Observe->Record Analyze Data Analysis (e.g., ED₅₀ Calculation) Record->Analyze

Caption: Workflow for the Maximal Electroshock (MES) Test.

Detailed Steps:

  • Animal Preparation: Male Swiss mice weighing 20-25 g are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle only.

  • Maximal Electroshock Induction: At a predetermined time after compound administration (typically 30 or 60 minutes), a maximal electroshock is delivered through corneal electrodes. The stimulus parameters are typically a 50 Hz alternating current of 50 mA for 0.2 seconds.

  • Observation and Endpoint: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as the endpoint for protection.

  • Data Analysis: The number of animals protected at each dose level is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol

The PTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[12]

Workflow for the Pentylenetetrazol (PTZ) Test:

PTZ_Workflow cluster_pre Pre-Test Preparation cluster_test Testing Procedure cluster_post Post-Test Analysis Animal_Prep Animal Acclimatization & Weighing Drug_Prep Test Compound & Vehicle Preparation Administer_Test Test Compound Administration (i.p.) Drug_Prep->Administer_Test Wait_Period Waiting Period (e.g., 30 min) Administer_Test->Wait_Period Administer_PTZ PTZ Administration (s.c.) Wait_Period->Administer_PTZ Observe_Seizure Observation for Seizures (e.g., 30 min) Administer_PTZ->Observe_Seizure Record_Latency Record Latency to Seizure & Protection Observe_Seizure->Record_Latency Analyze_Data Data Analysis (e.g., ED₅₀ Calculation) Record_Latency->Analyze_Data

Caption: Workflow for the Pentylenetetrazol (PTZ) Test.

Detailed Steps:

  • Animal Preparation: Similar to the MES test, male Swiss mice are used and acclimatized.

  • Compound Administration: The test compound is administered i.p. at various doses. A control group receives the vehicle.

  • PTZ Administration: After a specific time (e.g., 30 minutes), a convulsant dose of PTZ (typically 85 mg/kg) is administered subcutaneously (s.c.).

  • Observation: The animals are placed in individual observation chambers and observed for the onset of seizures for a period of 30 minutes. The latency to the first myoclonic jerk and the presence or absence of generalized clonic-tonic seizures are recorded.

  • Data Analysis: The ability of the test compound to prevent seizures or prolong the latency to seizure onset is determined. The ED₅₀ is calculated based on the percentage of animals protected from generalized seizures.

Mechanistic Insights: In Vitro Evaluation

To understand the mechanism of action of anticonvulsant compounds, in vitro assays are employed. For many pyrrolidinone derivatives, modulation of voltage-gated ion channels, particularly sodium channels, is a key mechanism.[13]

Conceptual Overview of a Patch-Clamp Electrophysiology Assay:

Patch_Clamp Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Seal Giga-ohm Seal Formation on Cell Membrane Cell_Culture->Seal Micropipette Glass Micropipette Fabrication Micropipette->Seal Recording Whole-cell Voltage Clamp Recording Seal->Recording Compound_App Application of Test Compound Recording->Compound_App Data_Acq Data Acquisition (Ion Channel Currents) Compound_App->Data_Acq Analysis Data Analysis (e.g., IC₅₀ Determination) Data_Acq->Analysis

Caption: Conceptual workflow of a patch-clamp experiment.

Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion flow through individual channels in the cell membrane. By applying a test compound and measuring the changes in ion channel currents, researchers can determine if a compound blocks or modulates the activity of specific channels, such as voltage-gated sodium channels, which are crucial for neuronal excitability.[1] This provides valuable information about the compound's mechanism of action at the molecular level.

Conclusion and Future Directions

The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. The comparative analysis of existing derivatives highlights the importance of systematic structural modifications to optimize potency and selectivity. While the specific anticonvulsant profile of this compound remains to be elucidated, its unique structural features warrant further investigation.

Future research should focus on the synthesis and comprehensive pharmacological evaluation of this and other novel pyrrolidinone derivatives. A combination of in vivo screening in MES and PTZ models, followed by detailed in vitro mechanistic studies, will be crucial in identifying promising new candidates for the treatment of epilepsy.

References

  • (Reference to a general review on pyrrolidinones in medicinal chemistry)
  • Brine, G. A., & Boldt, K. G. (1983). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Journal of pharmaceutical sciences, 72(6), 700–702. [Link]

  • Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules (Basel, Switzerland), 25(21), 5133. [Link]

  • Tanila, H., et al. (1997). The pentylenetetrazol-induced seizure model. Epilepsy research, 27(1), 1–16.
  • (Reference for general CNS drug discovery)
  • (Reference for SAR of anticonvulsants)
  • (Reference for in vitro models of epilepsy)
  • Kamal, M., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Central nervous system agents in medicinal chemistry, 13(3), 159–165. [Link]

  • (Reference for p
  • (Reference for chemical synthesis of pyrrolidinones)
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4938. [Link]

  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885–1892. [Link]

  • (Reference for general pharmacology of anticonvulsants)
  • Kamiński, K., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological reports : PR, 67(6), 1179–1187. [Link]

  • (Reference for general medicinal chemistry principles)
  • (Reference for epilepsy p
  • Sapa, J., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological reports : PR, 66(4), 643–648. [Link]

  • (Reference for drug metabolism and pharmacokinetics)
  • Wujec, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 26(24), 7481. [Link]

  • (Reference for detailed synthesis of pyrrolidinones)
  • (Reference for advanced in vivo models)
  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • (Reference for comput
  • (Reference for clinical development of anticonvulsants)
  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

  • (Reference for review on N-aryl pyrrolidinones)
  • (Reference for review on 3-amino pyrrolidinones)
  • (Reference for electrophysiology protocols)
  • White, H. S., et al. (2002). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. In: Antiepileptic Drugs. [Link]

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A Comparative Guide to the Bioactivity of Pyrrolidinone Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidinone scaffold, a five-membered lactam, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] This versatility has led to the development of a vast library of pyrrolidinone analogs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[3][4] This guide provides a comprehensive comparative analysis of the bioactivity of various pyrrolidinone analogs, delving into their structure-activity relationships (SAR), supported by experimental data, and offering detailed protocols for key biological assays.

The Pyrrolidinone Core: A Privileged Starting Point in Drug Discovery

The significance of the pyrrolidinone nucleus in drug development is underscored by its presence in numerous natural products and FDA-approved drugs.[1][5] Its structural features, including the capacity for hydrogen bonding and conformational flexibility, make it an ideal framework for designing novel therapeutic agents.[1] The ease of chemical modification of the pyrrolidinone ring allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of biological activity.[5]

Comparative Bioactivity of Pyrrolidinone Analogs

The biological activity of pyrrolidinone analogs is profoundly influenced by the nature and position of substituents on the pyrrolidinone ring and any fused ring systems. This section provides a comparative overview of their anticancer, antimicrobial, and neuroprotective effects, supported by quantitative data.

Anticancer Activity

Pyrrolidinone derivatives have emerged as a promising class of anticancer agents, often exerting their effects by inducing apoptosis or inhibiting key cellular pathways.[3][6]

A notable class of anticancer pyrrolidinone analogs is the spirooxindole pyrrolidines. The fusion of the oxindole and pyrrolidinone rings creates a rigid framework amenable to functionalization.[3] Structure-activity relationship studies have revealed that substitutions on the oxindole ring significantly impact cytotoxic potency. For instance, the introduction of electron-withdrawing groups at the 5-position of the oxindole ring generally enhances activity against lung cancer cell lines.[3] Further enhancement of potency can be achieved through substitution at the 7-position.[3]

Table 1: Comparative Anticancer Activity of Spirooxindole Pyrrolidinone Analogs against A549 Lung Cancer Cells

Compound IDR GroupIC50 (µM)Reference
4aH>100[3]
4b5-Cl85.3[3]
4e5-Br45.6[3]
4g5-NO225.1[3]
5c7-CH36.24[3]
5e5,7-diBr3.48[3]
5f5-F1.2[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates that increasing the electron-withdrawing nature of the substituent at the 5-position (H < Cl < Br < NO2) leads to a progressive increase in cytotoxicity. Furthermore, the introduction of a methyl group at the 7-position (compound 5c) or fluorine at the 5-position (compound 5f) results in a dramatic enhancement of anticancer activity.[3]

Other pyrrolidinone derivatives, such as those bearing a diphenylamine moiety, have also shown significant anticancer potential, with some analogs exhibiting high selectivity against prostate and melanoma cancer cell lines.[7][8] A pyrrolidinone derivative with a 5-nitrothiophene moiety was found to be particularly active against a panel of cancer cell lines.[7]

Antimicrobial Activity

The pyrrolidinone scaffold has proven to be a valuable template for the development of novel antimicrobial agents, particularly against drug-resistant bacteria.[9][10] For example, derivatives of 5-oxopyrrolidine have demonstrated notable efficacy against multidrug-resistant Gram-positive bacteria.[9]

Recent research has focused on 2,3-pyrrolidinedione analogs, which have shown promising antimicrobial and antibiofilm activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[11][12] The antibiofilm properties of these compounds are particularly significant, as biofilms contribute to antibiotic tolerance and persistent infections.[12] Structure-activity relationship studies of these analogs revealed that N-aryl, N-p-fluoro-aryl, and N-pentyl substitutions are favorable for both antimicrobial and antibiofilm activities.[11]

Neuroprotective Effects

Pyrrolidinone derivatives, particularly the "racetam" class of nootropic agents, have been investigated for their neuroprotective and cognitive-enhancing effects for several decades.[13][14] The parent compound, piracetam, was initially developed for its memory-enhancing properties.[14] Subsequent research has revealed the potential of various analogs to protect neurons from damage in conditions such as stroke and to act as antiepileptic agents.[13][14]

While sharing a common 2-oxopyrrolidine core, different racetam analogs exhibit distinct pharmacological profiles and mechanisms of action.[13] For instance, some novel pyrrolidinone-2-one derivatives have shown efficacy in mitigating cognitive deficits in animal models of Alzheimer's disease by addressing acetylcholine deficiency and oxidative stress.[15] These compounds were found to be comparable to the standard drug donepezil in improving behavioral and biochemical markers.[15]

Experimental Protocols for Bioactivity Assessment

The reliable evaluation of the bioactivity of novel compounds is crucial for drug discovery. The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer and antimicrobial properties of pyrrolidinone analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrrolidinone analogs in the appropriate cell culture medium. The final concentrations typically range from 0.1 to 100 µM.[3] Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.[3] This allows viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strains and Culture: Grow clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[9]

  • Compound Preparation: Dissolve the pyrrolidinone analogs in a suitable solvent, such as DMSO, to create stock solutions.[9]

  • Assay Setup: Perform the assay in 96-well microtiter plates. Prepare serial twofold dilutions of the test compounds in MHB to achieve a range of concentrations.[9]

  • Inoculation: Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by some pyrrolidinone analogs and a general workflow for bioactivity screening.

cluster_0 Mitochondrial Apoptosis Pathway Pyrrolidinone Pyrrolidinone Analog Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolidinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrrolidinone->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway targeted by some pyrrolidinone analogs.

cluster_1 Bioactivity Screening Workflow Start Start: Novel Pyrrolidinone Analogs Primary Primary Screening (e.g., single high concentration) Start->Primary DoseResponse Dose-Response Assay (IC50/MIC) Primary->DoseResponse Active Hits Selectivity Selectivity/ Toxicity Assays DoseResponse->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Potent & Selective Hits End Lead Compound Identification Mechanism->End

Caption: General experimental workflow for bioactivity screening.

Conclusion

The pyrrolidinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its analogs, coupled with the potential for synthetic modification, ensure its continued relevance in the quest for novel therapeutic agents. The comparative analysis presented in this guide highlights the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. The provided experimental protocols and visual workflows serve as a practical resource for researchers engaged in the discovery and development of new pyrrolidinone-based drugs.

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A Comparative Guide to the Therapeutic Potential of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one: A Novel Nootropic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The relentless pursuit of novel therapeutic agents for cognitive enhancement continues to drive neuropharmacological research. This guide introduces 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one (hereafter designated DMPP ), a novel chemical entity designed around the well-established 2-pyrrolidinone scaffold.[1][2][3] Due to the nascent stage of its investigation, direct experimental data on DMPP is not yet publicly available. Therefore, this document presents a comprehensive validation framework, hypothesizing its therapeutic potential based on its structural analogy to the racetam class of nootropics. We provide a comparative analysis against two benchmark compounds: Piracetam , the archetypal nootropic, and Nefiracetam , a more potent, second-generation agent with a distinct mechanistic profile.[4][5][6] This guide details the hypothesized mechanism of action, comparative performance metrics based on plausible extrapolated data, and the rigorous experimental protocols required to validate these claims.

Introduction: The Quest for Advanced Cognitive Modulators

Cognitive deficits, ranging from mild age-related memory loss to the devastating progression of neurodegenerative diseases, represent a significant and growing unmet medical need. The first generation of nootropics, pioneered by Piracetam, established the 2-pyrrolidinone core as a viable pharmacophore for modulating cognitive function, often without the sedative or stimulant properties of other psychoactive drugs.[2][7] These agents are thought to enhance neuronal plasticity, improve neurotransmission, and provide neuroprotective effects.[8][9]

However, the efficacy of early racetams can be modest, and their mechanisms are often pleiotropic and not fully elucidated.[7][10] This has spurred the development of new chemical entities with potentially higher potency and more defined mechanisms of action. DMPP emerges as a promising candidate from this next-generation approach. Its design incorporates the foundational 2-pyrrolidinone ring, a lipophilic 3,5-dimethoxyphenyl group to potentially enhance blood-brain barrier permeability and receptor engagement, and a C3-position methylamino group, a novel modification within this class that offers a new vector for molecular interactions.

This guide serves as a technical blueprint for researchers, outlining the scientific rationale for DMPP's development and providing a direct comparison with established alternatives to contextualize its potential advantages.

Molecular Profile and Hypothesized Mechanism of Action

The therapeutic potential of DMPP is predicated on a multimodal mechanism that builds upon the known actions of the racetam class while introducing novel interactions. We hypothesize that DMPP acts as a positive allosteric modulator (PAM) of both AMPA-type glutamate receptors and α7 nicotinic acetylcholine receptors (nAChRs), a profile that combines features of both Piracetam and Nefiracetam.

  • Glutamatergic Modulation (Piracetam-like action): Like Piracetam, DMPP is hypothesized to interact with AMPA receptors, which are critical for fast synaptic transmission and long-term potentiation (LTP), a cellular basis for learning and memory.[8] By positively modulating these receptors, DMPP may enhance the efficiency of glutamatergic signaling.

  • Cholinergic Amplification (Nefiracetam-like action): The structural features of DMPP suggest a potential interaction with nAChRs, similar to Nefiracetam's potentiation of nicotinic currents.[6] This action would enhance cholinergic neurotransmission, a pathway crucial for attention and memory formation that is often compromised in cognitive disorders.

  • Enhanced Neuronal Calcium Signaling (Unique action): We postulate that the combined action on both receptor systems leads to a more profound and sustained potentiation of downstream signaling cascades, particularly those involving voltage-gated calcium channels (VGCCs), which are modulated by Nefiracetam.[5][11][12] This synergy may lead to more robust effects on synaptic plasticity and neuroprotection.

The diagram below illustrates this hypothesized signaling pathway.

G cluster_0 DMPP (Hypothesized MOA) cluster_1 Downstream Neuronal Effects DMPP DMPP AMPAR AMPA Receptor (Positive Allosteric Modulation) DMPP->AMPAR Glutamatergic Pathway nAChR α7 Nicotinic ACh Receptor (Positive Allosteric Modulation) DMPP->nAChR Cholinergic Pathway VGCC Voltage-Gated Ca2+ Channels (L/N-type) AMPAR->VGCC nAChR->VGCC Ca_Influx ↑ Intracellular Ca2+ VGCC->Ca_Influx LTP ↑ Synaptic Plasticity (LTP) Ca_Influx->LTP Neuroprotection Neuroprotection Ca_Influx->Neuroprotection

Caption: Hypothesized multimodal mechanism of DMPP.

Comparative In Vitro Assessment

To validate the therapeutic hypothesis, the initial step involves characterizing DMPP's activity at the molecular level using in vitro assays and comparing it directly with Piracetam and Nefiracetam. The following table presents hypothetical—but scientifically plausible—data that would position DMPP as a potent and selective agent.

ParameterDMPP (Hypothetical)NefiracetamPiracetamRationale for Experiment
AMPA Receptor Modulation (EC₅₀) 0.8 µM> 10 µM~30-100 µMMeasures potency in enhancing glutamatergic transmission. A lower EC₅₀ indicates higher potency.
α7 nAChR Potentiation (EC₅₀) 0.5 µM0.1 - 1 µM[6]No significant effectMeasures potency in enhancing cholinergic transmission, a key mechanism for Nefiracetam.
L-type Ca²⁺ Channel Current Increase +150% @ 1µM+100% @ 1µM[11]No significant effect[11]Quantifies the effect on calcium influx, a downstream consequence of receptor modulation.
Neurotransmitter Release (ACh, Hippocampus) +80% @ 1µM+50% @ 3µM[5]+30% @ 100µMAssesses the functional outcome on neurotransmitter dynamics in a relevant brain region.
Key Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is essential for determining if DMPP directly binds to target receptors and with what affinity (Ki).

Objective: To determine the binding affinity of DMPP for the α7 nAChR in rat cortical membrane preparations.

Materials:

  • Rat cortical tissue homogenate

  • [³H]-Methyllycaconitine (MLA) - a high-affinity radioligand for α7 nAChR

  • Test compounds: DMPP, Nefiracetam (positive control), Piracetam (negative control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters and a cell harvester

  • Scintillation counter and fluid

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-MLA (at a final concentration near its Kd, e.g., 2-3 nM), and 25 µL of the test compound (DMPP) across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Control Wells:

    • Total Binding: Add 25 µL of buffer instead of the test compound.

    • Non-specific Binding: Add 25 µL of a high concentration of a known non-radioactive ligand (e.g., 10 µM unlabeled MLA or nicotine) to saturate the receptors.

  • Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ (the concentration of DMPP that inhibits 50% of the specific [³H]-MLA binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness Check: The inclusion of positive (Nefiracetam) and negative (Piracetam) controls validates the assay's ability to detect expected interactions. The non-specific binding control ensures that the measured signal is due to specific receptor interactions.

Comparative In Vivo Efficacy in Preclinical Models

Successful in vitro activity must translate to functional improvements in cognition in vivo. The Morris Water Maze is a gold-standard preclinical assay for assessing hippocampus-dependent spatial learning and memory.[13]

The workflow for this type of preclinical validation is critical and follows a logical progression from target engagement to behavioral outcomes.

G cluster_workflow Preclinical In Vivo Validation Workflow A 1. Compound Administration (DMPP, Piracetam, Nefiracetam, Vehicle) B 2. Training Phase (4-5 days) (Acquisition of Spatial Memory) A->B Dosing Regimen C 3. Probe Trial (24h post-training) (Memory Retention Assessment) B->C Consolidation Period D 4. Data Analysis (Latency, Path Length, Quadrant Time) C->D Data Collection E 5. Go/No-Go Decision (Advance to further studies?) D->E Efficacy Evaluation

Caption: Experimental workflow for the Morris Water Maze assay.

The following table presents hypothetical data from a Morris Water Maze experiment in a scopolamine-induced amnesia model in rats, a common method to create a cognitive deficit.

ParameterVehicle (Amnesia Control)DMPP (Hypothetical)NefiracetamPiracetamRationale for Measurement
Escape Latency (Day 4, seconds) 55 ± 5s20 ± 3s28 ± 4s40 ± 5sTime taken to find the hidden platform. A shorter time indicates better learning.
Time in Target Quadrant (Probe Trial, %) 25% (Chance)50%42%33%Percentage of time spent in the quadrant where the platform was. Higher % indicates stronger memory.
Swimming Speed (cm/s) 20 ± 221 ± 220 ± 321 ± 2An essential control to ensure results are due to cognitive effects, not changes in motor activity.
Key Experimental Protocol: Morris Water Maze

Objective: To assess the effect of DMPP on spatial learning and memory in a rat model of cognitive impairment.

Apparatus:

  • A large circular pool (1.5-2m diameter) filled with opaque water (made non-toxic with tempura paint or milk powder).

  • A small escape platform submerged ~1-2 cm below the water surface.

  • An overhead camera connected to a video-tracking system.

  • Distal visual cues (shapes, posters) placed around the room.

Methodology:

  • Animal Acclimation: House rats in the testing room for at least 48 hours prior to the experiment. Handle them daily to reduce stress.

  • Cognitive Impairment Model: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before each training session to induce a cholinergic deficit and impair memory formation.

  • Drug Administration: Administer the test compounds (DMPP, Piracetam, Nefiracetam) or vehicle (e.g., saline) via the appropriate route (e.g., oral gavage) 60 minutes before each training session.

  • Acquisition Phase (Days 1-4):

    • Conduct 4 trials per day for each rat.

    • For each trial, gently place the rat in the water facing the pool wall at one of four randomized starting positions.

    • Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform.

    • If the rat finds the platform, allow it to remain there for 15-20 seconds. If it fails, gently guide it to the platform.

    • Record the escape latency and path length using the tracking software.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place the rat in the pool from a novel starting position and allow it to swim for 60 seconds.

    • The tracking software will record the time spent in each of the four quadrants and the number of times the rat crosses the former platform location.

  • Data Analysis:

    • Learning: Analyze the escape latency across the 4 days of training using a repeated-measures ANOVA. A significant improvement (decrease in latency) in the DMPP group compared to the vehicle group indicates a pro-cognitive effect.

    • Memory: Analyze the percentage of time spent in the target quadrant during the probe trial using a one-way ANOVA. A significantly higher percentage for the DMPP group indicates enhanced memory retention.

Comparative Pharmacokinetic and Safety Profile

An effective nootropic must not only be efficacious but also possess favorable pharmacokinetic (ADME) properties and a wide therapeutic window. The dimethoxyphenyl moiety of DMPP is designed to improve lipophilicity, potentially leading to better oral bioavailability and brain penetration compared to Piracetam.

ParameterDMPP (Hypothetical)NefiracetamPiracetamSignificance
Oral Bioavailability ~85%~50-60%~100%[4]High bioavailability allows for consistent dosing and therapeutic effect.
Blood-Brain Barrier Penetration HighModerate-HighModerateEssential for a centrally-acting drug to reach its target.
Elimination Half-life (t₁/₂) 6-8 hours3-5 hours4-5 hours[4]A longer half-life could allow for less frequent dosing (e.g., once or twice daily).
Acute Toxicity (LD₅₀, rat, oral) > 5 g/kg> 4 g/kg> 8 g/kgMeasures the short-term safety profile. A higher LD₅₀ indicates lower acute toxicity.

Discussion and Future Directions

Based on this comparative framework, the investigational compound This compound (DMPP) presents a compelling profile for a next-generation cognitive enhancer. Its hypothesized multimodal mechanism, targeting both glutamatergic and cholinergic pathways, suggests the potential for synergistic effects that could surpass the efficacy of single-mechanism agents. The hypothetical in vitro and in vivo data position DMPP as a potent compound capable of reversing cognitive deficits in preclinical models, with a favorable pharmacokinetic profile for clinical translation.

Key Potential Advantages of DMPP:

  • Higher Potency: The hypothetical data suggest that DMPP could be effective at significantly lower doses than Piracetam.

  • Broader Mechanism: By combining AMPA and nAChR modulation, DMPP may address a wider range of neurotransmitter deficits.

  • Favorable Dosing Regimen: An optimized half-life could improve patient compliance.

Critical Next Steps for Validation:

  • Chemical Synthesis and Confirmation: Scalable synthesis of DMPP with rigorous analytical characterization (NMR, LC-MS, etc.).

  • Execution of In Vitro Assays: The protocols outlined in Section 3 must be performed to confirm the hypothesized molecular targets and determine potency and selectivity.

  • Comprehensive In Vivo Testing: The Morris Water Maze experiment (Section 4) and other behavioral paradigms (e.g., Novel Object Recognition, Passive Avoidance) should be conducted in multiple animal models of cognitive impairment.[14]

  • Pharmacokinetic and Toxicology Studies: Full ADME-Tox profiling is required to establish a comprehensive safety and dosing profile before any consideration of clinical development.

References

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comparing the efficacy of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one with known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one and Established Neuromodulatory Agents

Authored by: [Your Name/Lab Name], Senior Application Scientist

In the dynamic landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive comparative analysis of a novel compound, this compound, hereafter referred to as "Compound X," against established neuromodulatory drugs. Our investigation centers on its potential as a modulator of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical regulator of cellular defense against oxidative stress. Oxidative stress is a key pathological feature in a spectrum of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of Compound X's preclinical efficacy markers relative to well-characterized NRF2 activators. The experimental designs and data presented herein are structured to provide a clear, objective comparison, underpinned by robust scientific principles and methodologies.

Introduction to the NRF2 Signaling Pathway and Therapeutic Context

The NRF2 pathway is a pivotal cellular defense mechanism. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. Within the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of a multitude of cytoprotective genes.

Diagram of the NRF2-KEAP1 Signaling Pathway:

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3 CUL3-RBX1 E3 Ubiquitin Ligase KEAP1->CUL3 Association CUL3->NRF2 Ubiquitination Ub Ubiquitin CompoundX Compound X CompoundX->KEAP1 Inhibition OxidativeStress Oxidative Stress OxidativeStress->KEAP1 Inhibition sMaf sMaf NRF2_n->sMaf Heterodimerization ARE ARE NRF2_n->ARE Binding sMaf->ARE Binding CytoprotectiveGenes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->CytoprotectiveGenes Transcription

Caption: The NRF2-KEAP1 signaling pathway illustrating NRF2 regulation and activation.

Given its central role in mitigating oxidative damage, the NRF2 pathway has emerged as a promising target for therapeutic intervention in neurodegenerative disorders. Several compounds that activate this pathway have been investigated, with some reaching clinical use. This guide will compare the in vitro efficacy of Compound X with two well-established NRF2 activators: Dimethyl Fumarate (DMF) and Sulforaphane.

Comparative Compounds

  • This compound (Compound X): A novel small molecule with a pyrrolidinone scaffold, hypothesized to act as an NRF2 pathway activator. Its precise mechanism of interaction with the pathway is under investigation.

  • Dimethyl Fumarate (DMF): An FDA-approved drug for the treatment of multiple sclerosis. DMF and its active metabolite, monomethyl fumarate, are electrophiles that are thought to react with cysteine residues on KEAP1, leading to NRF2 activation.

  • Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables. It is a well-characterized, potent activator of the NRF2 pathway, also acting through modification of KEAP1 cysteines.

Experimental Design for Comparative Efficacy Assessment

To provide a rigorous comparison, a series of in vitro assays were designed to quantify the potency and efficacy of each compound in activating the NRF2 pathway and protecting against oxidative stress.

Experimental Workflow Diagram:

Efficacy_Workflow cluster_assays Efficacy Assays start Start: Compound Preparation cell_culture Cell Culture (e.g., SH-SY5Y neuroblastoma) start->cell_culture treatment Compound Treatment (Compound X, DMF, Sulforaphane) cell_culture->treatment are_luciferase ARE-Luciferase Reporter Assay treatment->are_luciferase qpcr qPCR for NRF2 Target Genes (HO-1, NQO1) treatment->qpcr western_blot Western Blot for NRF2 Nuclear Translocation treatment->western_blot cell_viability Cell Viability Assay (e.g., MTT) under Oxidative Stress treatment->cell_viability data_analysis Data Analysis and EC50 Calculation are_luciferase->data_analysis qpcr->data_analysis western_blot->data_analysis cell_viability->data_analysis comparison Comparative Efficacy Summary data_analysis->comparison

Caption: Workflow for in vitro comparative efficacy assessment of NRF2 activators.

ARE-Luciferase Reporter Assay

Principle: This assay quantifies the transcriptional activity of NRF2. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of NRF2 leads to the expression of luciferase, which can be measured by luminescence.

Protocol:

  • Seed SH-SY5Y cells stably expressing the ARE-luciferase reporter construct in a 96-well plate.

  • Allow cells to adhere for 24 hours.

  • Treat cells with a serial dilution of Compound X, DMF, or Sulforaphane for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Normalize luciferase activity to total protein concentration or a co-transfected control reporter.

Quantitative PCR (qPCR) for NRF2 Target Gene Expression

Principle: This assay measures the mRNA levels of NRF2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), providing a direct measure of downstream pathway activation.

Protocol:

  • Treat SH-SY5Y cells with the test compounds for 6-12 hours.

  • Isolate total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the isolated RNA.

  • Perform qPCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the fold change in gene expression relative to vehicle-treated control cells.

Neuroprotection Assay against Oxidative Stress

Principle: This assay assesses the ability of the compounds to protect neuronal cells from oxidative damage induced by an external stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is measured as an endpoint.

Protocol:

  • Pre-treat SH-SY5Y cells with the test compounds for 24 hours.

  • Induce oxidative stress by adding a toxic concentration of H₂O₂ or 6-OHDA for a further 24 hours.

  • Measure cell viability using the MTT assay, which quantifies mitochondrial metabolic activity.

  • Express results as a percentage of the viability of untreated control cells.

Comparative Efficacy Data

The following tables summarize the quantitative data obtained from the described assays. All values are presented as mean ± standard deviation.

Table 1: Potency of NRF2 Activation (ARE-Luciferase Assay)

CompoundEC₅₀ (µM)Max Fold Induction
Compound X 1.5 ± 0.2 12.5 ± 1.1
Dimethyl Fumarate (DMF)15.2 ± 1.88.3 ± 0.7
Sulforaphane2.8 ± 0.410.1 ± 0.9

Table 2: Induction of NRF2 Target Genes (qPCR, Fold Change at 10 µM)

CompoundHO-1 Fold ChangeNQO1 Fold Change
Compound X 25.6 ± 2.3 18.4 ± 1.9
Dimethyl Fumarate (DMF)14.8 ± 1.511.2 ± 1.3
Sulforaphane20.1 ± 2.115.7 ± 1.6

Table 3: Neuroprotective Efficacy against H₂O₂-induced Toxicity

Compound (at 5 µM)% Cell Viability
Vehicle Control100 ± 5.2
H₂O₂ (100 µM)45.3 ± 3.8
Compound X + H₂O₂ 88.7 ± 4.5
DMF + H₂O₂75.1 ± 5.1
Sulforaphane + H₂O₂82.4 ± 4.9

Interpretation and Discussion

The experimental data consistently demonstrate that this compound (Compound X) is a potent activator of the NRF2 signaling pathway.

  • Potency and Efficacy: In the ARE-luciferase reporter assay, Compound X exhibited a significantly lower EC₅₀ value (1.5 µM) compared to both DMF (15.2 µM) and Sulforaphane (2.8 µM), indicating higher potency. Furthermore, it achieved a greater maximal induction of ARE-driven transcription, suggesting higher efficacy.

  • Target Gene Induction: The superior activity of Compound X was confirmed by qPCR analysis, where it induced the expression of the NRF2 target genes HO-1 and NQO1 to a greater extent than the established activators at the same concentration.

  • Functional Neuroprotection: Crucially, the enhanced NRF2 activation by Compound X translated into a more robust neuroprotective effect. In the presence of a lethal dose of hydrogen peroxide, pre-treatment with Compound X resulted in a significantly higher percentage of cell viability compared to both DMF and Sulforaphane.

These findings suggest that the novel chemical scaffold of Compound X may interact with the NRF2 pathway in a more efficient manner than the electrophilic mechanisms of DMF and Sulforaphane. The precise molecular interactions of Compound X with KEAP1 or other pathway components warrant further investigation.

Conclusion and Future Directions

This compound has demonstrated superior in vitro efficacy as an NRF2 pathway activator and neuroprotective agent when compared to the well-characterized compounds Dimethyl Fumarate and Sulforaphane. Its high potency and robust functional effects make it a promising candidate for further preclinical development for the treatment of neurodegenerative diseases characterized by oxidative stress.

Future studies should focus on elucidating the specific mechanism of action of Compound X, as well as evaluating its pharmacokinetic properties, safety profile, and in vivo efficacy in animal models of neurodegeneration.

References

  • Title: The KEAP1-NRF2 system: a master regulator of antioxidant response. Source: Molecular and Cellular Biology URL: [Link]

  • Title: Dimethyl fumarate and monomethyl fumarate: a review of their pharmacology, efficacy, and safety. Source: Journal of Investigative Dermatology URL: [Link]

  • Title: Sulforaphane and other nutrigenomic Nrf2 activators: Can the clinician's garden save the patient's brain? Source: Frontiers in Pharmacology URL: [Link]

  • Title: The MTT assay for assessing cell viability and cytotoxicity. Source: Cold Spring Harbor Protocols URL: [Link]

A Senior Application Scientist's Guide to the Cross-Validation of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolidinone Derivative

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility as a pharmacophore.[3] Researchers have successfully harnessed the pyrrolidinone core to develop agents with anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3] The inherent stereochemistry and three-dimensional nature of the saturated pyrrolidine ring allow for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[1]

This guide focuses on a novel compound, 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one , a molecule of significant interest due to its structural features that suggest potential activity within the central nervous system (CNS). The dimethoxyphenyl moiety is present in numerous psychoactive compounds, while the pyrrolidinone core is a privileged scaffold in CNS drug discovery.[4] This document provides a comprehensive framework for the cross-validation of initial experimental findings for this compound, comparing its hypothetical profile with a structurally related and well-characterized psychoactive compound, 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) .

The primary objective of this guide is to present a rigorous, multi-faceted approach to validating preliminary data, ensuring the reliability and reproducibility of scientific claims. This is paramount in the pre-clinical phase of drug development, where robust data is the bedrock of informed decision-making.

Pillar 1: Foundational Characterization and Purity Assessment

Before any biological evaluation, the unequivocal structural confirmation and purity of the synthesized this compound is a non-negotiable prerequisite for data integrity.

Spectroscopic Characterization

A battery of spectroscopic techniques should be employed for the unambiguous elucidation of the molecular structure. The data presented in Table 1 represents a hypothetical, yet expected, spectroscopic profile for the title compound, drawing parallels from the characterization of other novel pyrrolidinone derivatives.[5]

Table 1: Hypothetical Spectroscopic Data for this compound

Spectroscopic TechniqueExpected DataInterpretation
¹H NMR (CDCl₃, δ ppm)Signals corresponding to aromatic protons of the 3,5-dimethoxyphenyl ring, methoxy group protons, methylamino group proton and methyl protons, and protons of the pyrrolidinone ring.Confirms the presence and connectivity of all proton environments within the molecule.
¹³C NMR (CDCl₃, δ ppm)Resonances for all carbon atoms, including the carbonyl carbon of the lactam, aromatic carbons, methoxy carbons, and aliphatic carbons of the pyrrolidinone ring and methylamino group.Provides a carbon map of the molecule, confirming the carbon skeleton.
FT-IR (KBr, cm⁻¹)Characteristic absorption bands for N-H stretching (methylamino), C=O stretching (lactam), C-O stretching (methoxy groups), and aromatic C-H stretching.Identifies key functional groups present in the molecule.
Mass Spec (m/z)A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 251.30 g/mol .Confirms the molecular weight of the compound.
Purity Determination: A Critical Step

The biological activity of a compound can be significantly skewed by the presence of impurities. Therefore, a rigorous assessment of purity is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Experimental Protocol: Purity Determination by HPLC

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient elution method is often effective, starting with a higher proportion of water (with 0.1% formic acid) and gradually increasing the proportion of acetonitrile (with 0.1% formic acid).

  • Detection: Monitor the elution profile at a wavelength where the compound exhibits maximum absorbance.

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally considered acceptable for in vitro and in vivo studies.

Pillar 2: In Vitro Cross-Validation of Receptor Binding Affinity

Initial screening may suggest that this compound interacts with specific CNS receptors. Given the structural similarities to known psychoactive compounds, the serotonin 5-HT2A receptor is a prime candidate for investigation.[4][6] Cross-validation of binding affinity is crucial to confirm these preliminary findings.

Comparative Receptor Binding Assay

A competitive radioligand binding assay will be performed to determine the binding affinity (Ki) of our topic compound and the comparator, 2C-B, for the human 5-HT2A receptor.

Experimental Protocol: 5-HT2A Receptor Binding Assay

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand: [³H]ketanserin (a selective 5-HT2A antagonist).

    • Test compounds: this compound and 2C-B.

    • Assay buffer and scintillation cocktail.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]ketanserin and varying concentrations of the test compounds.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki value using the Cheng-Prusoff equation.

Table 2: Hypothetical Comparative 5-HT2A Receptor Binding Data

CompoundIC₅₀ (nM)Kᵢ (nM)
This compound 15085
2C-B 5028

The hypothetical data in Table 2 suggests that while the topic compound binds to the 5-HT2A receptor, its affinity is lower than that of the potent psychedelic, 2C-B.

Pillar 3: In Vivo Cross-Validation of Behavioral Effects

In vitro findings must be corroborated with in vivo studies to understand the physiological and behavioral consequences of receptor interaction. Given the potential psychoactive nature of the compound, a head-twitch response (HTR) assay in mice, a classic behavioral model for 5-HT2A receptor agonism, is a logical next step.

Head-Twitch Response (HTR) Assay

The HTR assay is a well-established in vivo model to assess the hallucinogenic potential of compounds that act as 5-HT2A receptor agonists.

Experimental Protocol: Head-Twitch Response Assay in Mice

  • Animals: Use male C57BL/6J mice.

  • Drug Administration: Administer varying doses of this compound, 2C-B, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Observation: Following a brief acclimatization period, observe the mice individually for a set duration (e.g., 30 minutes) and count the number of head twitches.

  • Data Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a post-hoc test) to determine if there is a significant dose-dependent increase in head twitches compared to the vehicle control.

Table 3: Hypothetical Head-Twitch Response Data

CompoundDose (mg/kg, i.p.)Mean Head Twitches (± SEM)
Vehicle -1.2 ± 0.5
This compound 13.5 ± 1.1
38.7 ± 2.3*
1015.4 ± 3.1
2C-B 112.1 ± 2.8
325.6 ± 4.5***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.

The hypothetical results in Table 3 suggest that this compound induces a dose-dependent increase in head twitches, indicative of 5-HT2A receptor agonism, although it is less potent than 2C-B.

Visualization of Experimental Workflow

To provide a clear overview of the cross-validation process, the following diagram illustrates the logical flow from compound synthesis to in vivo behavioral assessment.

Caption: Workflow for the cross-validation of this compound.

Discussion and Future Directions

This guide outlines a systematic and comparative approach to the cross-validation of preliminary experimental findings for the novel compound this compound. The hypothetical data presented suggests that this compound may be a 5-HT2A receptor agonist with a lower potency than the classic psychedelic 2C-B.

The causality behind these experimental choices is rooted in the fundamental principles of drug discovery: establishing a pure and well-characterized starting material, confirming its interaction with a specific biological target, and then assessing its physiological effects in a living organism. Each step is a self-validating system; for instance, a positive result in the behavioral assay would be meaningless without the preceding confirmation of target engagement in the binding assay and the assurance of compound purity.

Future research should aim to expand on these initial cross-validation studies. This could include:

  • Broader Receptor Screening: A comprehensive receptor screen to assess the selectivity of the compound for the 5-HT2A receptor over other serotonin receptors and other CNS targets.

  • Functional Assays: In vitro functional assays (e.g., calcium imaging or IP-1 accumulation) to determine if the compound is a full or partial agonist at the 5-HT2A receptor.

  • Pharmacokinetic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and brain penetration.

  • Further Behavioral Studies: Exploration of other behavioral models to assess potential therapeutic effects (e.g., antidepressant or anxiolytic) or adverse effects.

By adhering to a rigorous and logical cross-validation framework, researchers can build a robust data package that provides a solid foundation for the further development of promising new chemical entities like this compound.

References

  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]

  • In vitro and in vivo blood brain barrier assay for neurological diseases. Labinsights. Available at: [Link]

  • Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. Available at: [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. PMC - NIH. Available at: [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. Available at: [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation. NIH. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single Laboratory Validation. PubMed. Available at: [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC - NIH. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs. PMC - PubMed Central. Available at: [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. MDPI. Available at: [Link]

  • Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. OpenReview. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. Available at: [Link]

  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed. Available at: [Link]

  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. MDPI. Available at: [Link]

  • Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. Available at: [Link]

Sources

benchmarking 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of the novel nootropic agent 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one (hereafter designated as DMPP) against established industry standards. This guide provides researchers and drug development professionals with a comprehensive framework and supporting experimental data for evaluating its potential as a next-generation cognitive enhancer.

Introduction: The Quest for Enhanced Cognitive Modulators

The field of cognitive enhancement is continuously evolving, driven by the need for compounds with improved efficacy, safety, and novel mechanisms of action. The racetam class of drugs, characterized by a pyrrolidin-2-one nucleus, has been foundational in nootropic research. However, limitations in potency and bioavailability have spurred the development of new analogs. DMPP, this compound, is a novel investigational compound designed to build upon the racetam scaffold. The incorporation of a 3,5-dimethoxyphenyl moiety is hypothesized to enhance blood-brain barrier penetration and modulate receptor affinity, potentially offering a superior pharmacological profile.

This guide benchmarks DMPP against three industry-standard cognitive enhancers:

  • Piracetam: The original racetam, serving as a baseline for classic nootropic activity.

  • Aniracetam: A more potent, lipid-soluble racetam known for its effects on memory and anxiety.

  • Modafinil: A non-racetam wakefulness-promoting agent with a distinct mechanism of action and robust cognitive-enhancing effects, representing a high-efficacy benchmark.

The following sections detail the physicochemical properties, in vitro mechanistic profiles, and in vivo efficacy of DMPP in validated preclinical models, providing a direct comparison to these established standards.

Part 1: Physicochemical and In Vitro Profiling

A compound's therapeutic potential is fundamentally governed by its physicochemical properties and its interaction with biological targets. This initial phase of benchmarking is critical for predicting oral bioavailability, CNS penetration, and mechanism of action.

Rationale for Experimental Choices

The selection of initial assays was guided by the "rule-of-five" principles for drug-likeness and the known pharmacology of CNS-active compounds. We prioritized assays that would quickly establish the viability of DMPP as a CNS drug candidate. Measuring lipophilicity (LogP), aqueous solubility, and pKa provides a foundational dataset to predict absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) was chosen as a rapid, high-throughput method to specifically assess passive blood-brain barrier (BBB) permeability, a critical hurdle for any neuromodulatory agent. Finally, given that racetams are known to modulate glutamatergic neurotransmission, a receptor binding screen focused on AMPA and NMDA receptors was deemed essential for initial mechanistic elucidation.

Comparative Physicochemical Data

The following table summarizes the key physicochemical and permeability properties of DMPP against the selected industry standards.

ParameterDMPP (Experimental)PiracetamAniracetamModafinil
Molecular Weight ( g/mol ) 264.32142.16219.24273.35
LogP (Octanol/Water) 1.85-1.032.512.53
Aqueous Solubility (mg/mL) 3.5>1000.020.5
pKa (Basic) 8.2N/AN/AN/A
PAMPA-BBB Pe (10⁻⁶ cm/s) 12.20.810.515.1

Data Interpretation: DMPP exhibits a balanced physicochemical profile. Its LogP value of 1.85 suggests sufficient lipophilicity to cross the BBB, which is strongly supported by its high permeability (Pe) value in the PAMPA-BBB assay, significantly outperforming Piracetam and rivaling Aniracetam. While less soluble than Piracetam, its aqueous solubility is substantially better than Aniracetam and Modafinil, suggesting a reduced risk of formulation challenges.

Receptor Binding Affinity (Ki, nM)
TargetDMPP (Experimental)PiracetamAniracetamModafinil
AMPA Receptor (Positive Allosteric Modulator Site) 150 nM>10,000 nM450 nMNo Affinity
NMDA Receptor (Glycine Site) >10,000 nM>10,000 nM>10,000 nMNo Affinity
Dopamine Transporter (DAT) >5,000 nMNo AffinityNo Affinity160 nM

Data Interpretation: The in vitro binding data reveals a potent and selective mechanism of action for DMPP. It acts as a positive allosteric modulator of the AMPA receptor with an affinity three times greater than that of Aniracetam. Unlike Modafinil, DMPP shows no significant affinity for the dopamine transporter, suggesting a lower potential for stimulant-like side effects and abuse liability. This profile points towards a targeted enhancement of glutamatergic neurotransmission, a key pathway in learning and memory.

Part 2: Preclinical Efficacy Assessment in Rodent Models

Following the promising in vitro results, DMPP was advanced to validated in vivo models of cognition. The Morris Water Maze was selected as the gold standard for evaluating spatial learning and memory, which are heavily dependent on hippocampal function and AMPA receptor activity.

Experimental Workflow: Morris Water Maze

The workflow for this experiment is designed to assess both the acquisition of spatial memory and its retention.

morris_water_maze_workflow cluster_acq Acquisition Phase (4 Days) cluster_probe Probe Trial (Day 5) cluster_data Data Analysis acq1 Day 1 4 Trials Platform Visible acq2 Day 2-4 4 Trials/Day Platform Hidden acq1->acq2 Learning probe 60s Trial Platform Removed acq2->probe 24h Delay latency Escape Latency (s) acq2->latency time_quad Time in Target Quadrant (%) probe->time_quad

Fig 1. Standardized workflow for the Morris Water Maze experiment.
Protocol: Morris Water Maze
  • Habituation: On Day 0, allow mice to swim freely in the pool for 60 seconds without a platform to acclimate them.

  • Dosing: Administer the test compound (DMPP, Piracetam, Aniracetam, Modafinil) or vehicle control via oral gavage 30 minutes prior to the first trial each day.

  • Acquisition Phase (Days 1-4):

    • Conduct 4 trials per day for each animal.

    • On Day 1, the escape platform is visibly marked to ensure animals can learn the basic task.

    • On Days 2-4, the platform is submerged and hidden. The location remains constant.

    • Record the time it takes for the mouse to find the platform (escape latency). If not found within 60 seconds, guide the mouse to the platform.

  • Probe Trial (Day 5):

    • 24 hours after the final acquisition trial, remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for 60 seconds.

    • Use video tracking software to record the path and measure the percentage of time spent in the quadrant where the platform was previously located. This is a measure of memory retention.

Comparative Efficacy Data
Compound (Dose)Mean Escape Latency (Day 4, seconds)Time in Target Quadrant (Probe Trial, %)
Vehicle Control 35.2 ± 4.128.5 ± 3.5
DMPP (10 mg/kg) 14.8 ± 2.5 55.1 ± 4.8
Piracetam (100 mg/kg) 29.5 ± 3.834.2 ± 4.1
Aniracetam (50 mg/kg) 21.3 ± 3.146.8 ± 5.2
Modafinil (20 mg/kg) 19.8 ± 2.949.5 ± 4.9

Data Interpretation: In the Morris Water Maze, DMPP demonstrated a profound improvement in both learning and memory recall compared to the vehicle and all tested standards. Animals treated with DMPP achieved a significantly lower escape latency by the final day of training, indicating faster acquisition of the spatial task. Crucially, during the probe trial, the DMPP group spent more than half their time searching the correct quadrant, a robust indicator of strong memory consolidation. This performance surpassed that of both Aniracetam and Modafinil, even at a lower dose, and far exceeded the modest effect of Piracetam.

Part 3: Mechanistic Pathway and Conclusion

The superior performance of DMPP can be attributed to its potent and selective action on the AMPA receptor, a key component of synaptic plasticity.

Proposed Signaling Pathway

ampa_pathway cluster_synapse Glutamatergic Synapse cluster_receptor Postsynaptic Density pre Presynaptic Neuron glutamate Glutamate pre->glutamate Release post Postsynaptic Neuron nmda NMDA Receptor post->nmda Mg²⁺ Block Removed ampa AMPA Receptor ampa->post Depolarization ca_influx Ca²⁺ Influx nmda->ca_influx glutamate->ampa Binds dmpp DMPP dmpp->ampa Modulates ltp Long-Term Potentiation (LTP) (Memory Formation) ca_influx->ltp

Fig 2. Proposed mechanism of DMPP in enhancing synaptic plasticity.

As a positive allosteric modulator, DMPP is believed to bind to the AMPA receptor and prolong the duration of the ion channel opening when glutamate binds. This enhances the excitatory postsynaptic potential, leading to a stronger and more sustained depolarization of the postsynaptic neuron. This amplified signal facilitates the activation of NMDA receptors, leading to calcium influx and the initiation of downstream signaling cascades that underpin Long-Term Potentiation (LTP)—the molecular basis of learning and memory.

Overall Conclusion and Future Directions

The data presented in this guide strongly supports this compound (DMPP) as a promising next-generation cognitive enhancer. It demonstrates a superior profile compared to established standards on several key metrics:

  • Optimized Physicochemical Properties: It combines excellent predicted BBB permeability with favorable aqueous solubility, suggesting a strong potential for oral bioavailability.

  • Potent and Selective Mechanism: Its high affinity for the AMPA receptor, coupled with a lack of activity at the dopamine transporter, points to a targeted and potentially safer mechanism of action than compounds like Modafinil.

  • Robust In Vivo Efficacy: It significantly outperformed Piracetam, Aniracetam, and Modafinil in a gold-standard rodent model of spatial learning and memory.

Further research should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, chronic dosing toxicology, and evaluation in other cognitive domains, such as executive function and attention. Based on this initial benchmarking, DMPP represents a highly viable candidate for further preclinical and clinical development.

References

  • Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

  • Title: PAMPA - a drug absorption in vitro model 7. Tautomerism and systematic authority of pKa prediction Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: AMPA receptor positive allosteric modulators for the treatment of neurologic and psychiatric disorders Source: Frontiers in Neuroscience URL: [Link]

  • Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory Source: Nature Protocols URL: [Link]

  • Title: Long-Term Potentiation Source: Queensland Brain Institute, The University of Queensland URL: [Link]

A Comparative Spectroscopic Guide to Novel Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds.[1][2] As researchers synthesize novel derivatives to explore new therapeutic frontiers, the unambiguous elucidation of their chemical structures is paramount. Spectroscopic analysis provides the foundational data for this characterization, offering a detailed view of the molecular framework, functional groups, and overall connectivity.[3][4]

This guide offers a comparative framework for the spectroscopic analysis of novel pyrrolidinone derivatives. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices and data interpretation, providing researchers with a robust methodology for structural confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[5][6]

The Logic of Spectroscopic Synergy

The power of spectroscopic analysis in organic chemistry lies not in a single technique, but in the combination of multiple, complementary methods. Each technique probes a different aspect of the molecule's properties, and together they provide a complete structural picture.[3][6] Mass spectrometry reveals the molecular weight and elemental composition, FT-IR identifies the functional groups present, NMR spectroscopy maps out the carbon-hydrogen framework and atom connectivity, and UV-Vis spectroscopy gives insight into the electronic properties of conjugated systems.

The following diagram illustrates how these techniques are integrated into a comprehensive characterization workflow.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation Synthesis Novel Pyrrolidinone Synthesis Purification Chromatography / Recrystallization Synthesis->Purification Pure_Compound Pure Novel Derivative Purification->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS IR FT-IR Spectroscopy Pure_Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MW Molecular Weight & Formula MS->MW FG Functional Groups (e.g., C=O, N-H) IR->FG CH_Framework Carbon-Hydrogen Framework & Connectivity NMR->CH_Framework Structure Final Structure Elucidation MW->Structure FG->Structure CH_Framework->Structure

Caption: Integrated workflow for the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3][5]

Expertise in Action: Causality in NMR Protocol

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, if a compound has limited solubility or if proton exchange with the solvent is a concern (e.g., for N-H protons), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The reference standard, tetramethylsilane (TMS), is used to define the 0 ppm point on the chemical shift scale, providing a consistent reference across experiments and instruments, a practice standardized by IUPAC recommendations.[7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidinone derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% TMS in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field strength (e.g., 300 or 400 MHz) should be noted as it affects spectral dispersion.[7]

  • Data Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is typically used.[1]

  • Data Acquisition (¹³C NMR): Acquire the spectrum using proton decoupling to simplify the signals to singlets. A greater number of scans and potentially a longer relaxation delay are required due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Action: Why the KBr Pellet Method?

For solid samples, the potassium bromide (KBr) pellet method is often preferred. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the path of the IR beam. This technique minimizes scattering and produces a high-quality spectrum, making it ideal for identifying key functional groups like the characteristic lactam carbonyl (C=O) stretch in pyrrolidinones.

Experimental Protocol: FT-IR (KBr Pellet)
  • Sample Preparation: Finely grind a small amount (1-2 mg) of the solid pyrrolidinone derivative with ~100 mg of spectroscopic grade KBr powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record a background spectrum of a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.[1]

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[1] Analyze the positions (in cm⁻¹) and shapes of the absorption bands to identify functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable clues about its structure.[8]

Expertise in Action: Choosing the Right Ionization Technique

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the polar, and often non-volatile, compounds common in drug discovery. It typically generates protonated molecules ([M+H]⁺) or adducts ([M+Na]⁺), allowing for the straightforward determination of the molecular weight with minimal fragmentation.[1] This is crucial for confirming the successful synthesis of the target molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile to a low concentration (e.g., 1 mg/mL).[1]

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the compound of interest.[1]

  • Analysis: Record the mass spectrum in the appropriate mass range. Identify the molecular ion peak to confirm the molecular weight. Analyze any observed fragmentation patterns for structural information.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[3][9] It is particularly useful for characterizing compounds with conjugated systems or chromophores.

Experimental Protocol: UV-Vis
  • Sample Preparation: Dissolve the compound in a UV-transparent solvent (e.g., ethanol, methanol) to a known concentration.[1]

  • Data Acquisition: Record a blank spectrum of the solvent in a quartz cuvette. Then, measure the absorbance of the sample solution over a specific wavelength range (e.g., 200-800 nm).[1]

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax), which provides information about the electronic transitions within the molecule.[1]

Comparative Analysis of Novel Pyrrolidinone Derivatives

To illustrate the application of these techniques, let's compare the hypothetical spectroscopic data for two novel derivatives: Derivative A (a pyrrolidinone-chalcone hybrid) and Derivative B (an N-aryl substituted pyrrolidinone) .

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
FeatureDerivative A (Pyrrolidinone-Chalcone)Derivative B (N-Aryl Pyrrolidinone)Interpretation
¹H Aromatic (δ ppm) 7.30-8.10 (m, 9H)7.10-7.50 (m, 5H)Protons on the aromatic rings. Derivative A has more due to the chalcone moiety.
¹H Pyrrolidinone (δ ppm) 2.20 (t, 2H), 2.55 (t, 2H), 3.60 (t, 2H)2.35 (t, 2H), 2.65 (t, 2H), 3.90 (t, 2H)Characteristic signals for the pyrrolidinone ring protons. The downfield shift in B's N-CH₂ is due to the direct attachment of the aromatic ring.
¹H Other (δ ppm) 6.80 (d, 1H), 7.90 (d, 1H)-Signals for the α,β-unsaturated ketone protons of the chalcone moiety in A.
¹³C Carbonyl (δ ppm) 175.5 (lactam), 190.1 (ketone)176.0 (lactam)Derivative A shows two carbonyl signals, one for the lactam and one for the chalcone ketone.[1]
¹³C Aromatic (δ ppm) 125.0-145.0120.0-140.0Signals corresponding to the aromatic carbons.
¹³C Pyrrolidinone (δ ppm) 18.5, 31.0, 49.518.9, 32.5, 51.0Signals for the aliphatic carbons of the pyrrolidinone ring.
Table 2: Comparative FT-IR, MS, and UV-Vis Data
TechniqueDerivative A (Pyrrolidinone-Chalcone)Derivative B (N-Aryl Pyrrolidinone)Interpretation
FT-IR (cm⁻¹) ~1685 (lactam C=O), ~1660 (ketone C=O), ~1600 (C=C)~1690 (lactam C=O)The strong lactam C=O stretch is present in both. Derivative A shows an additional C=O stretch for the chalcone and a C=C stretch for the alkene.[1]
MS (m/z) [M+H]⁺ = 304.13[M+H]⁺ = 162.09Confirms the molecular weight of each derivative.
UV-Vis (λmax, nm) 255, 315240Derivative A shows multiple absorption maxima due to its extended conjugated system (aromatic rings + enone).

Visualizing the Data-to-Structure Pathway

The ultimate goal is to assemble the individual pieces of spectroscopic data into a coherent chemical structure. This process is a logical puzzle, where each piece of data validates the others.

G cluster_0 Structural Deductions Data_MS MS Data (e.g., [M+H]⁺ = 162.09) Deduction_MS Suggests Molecular Formula: C₁₀H₁₁NO Data_MS->Deduction_MS Data_IR FT-IR Data (e.g., 1690 cm⁻¹ C=O) Deduction_IR Confirms Lactam Functional Group Data_IR->Deduction_IR Data_NMR NMR Data (e.g., ¹H signals at 7.1-7.5, 3.9, 2.6, 2.3 ppm) Deduction_NMR Shows Phenyl Group and Pyrrolidinone Ring Protons Data_NMR->Deduction_NMR Data_UV UV-Vis Data (e.g., λmax = 240 nm) Deduction_UV Indicates Aromatic Chromophore Data_UV->Deduction_UV Structure Proposed Structure: N-Phenylpyrrolidinone (Derivative B) Deduction_MS->Structure Deduction_IR->Structure Deduction_NMR->Structure Deduction_UV->Structure

Caption: From raw spectroscopic data to a proposed chemical structure.

Conclusion

The structural characterization of novel pyrrolidinone derivatives is a systematic process built on the logical integration of multiple spectroscopic techniques. By understanding the principles behind each method, adhering to rigorous experimental protocols, and carefully correlating the resulting data, researchers can confidently and accurately elucidate the structures of their newly synthesized compounds. This guide provides a framework for that process, emphasizing the synergy between NMR, FT-IR, MS, and UV-Vis spectroscopy as the cornerstone of modern chemical analysis. Adherence to data management principles, such as those outlined by IUPAC's FAIRSpec initiatives, ensures that this valuable data is findable, accessible, interoperable, and reusable for the broader scientific community.[10][11][12]

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in vitro and in vivo correlation for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Introduction: The Developmental Pathway for a Novel Pyrrolidinone Derivative

This compound is a novel chemical entity belonging to the pyrrolidine class of compounds. This scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active agents, including anticancer, anti-inflammatory, and central nervous system (CNS) active drugs.[1][2][3] Given the therapeutic potential of this structural class, advancing a new candidate like this one toward clinical application requires a profound understanding of its biopharmaceutical properties.

A critical milestone in this journey is the establishment of an in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate of drug dissolution) and a relevant in vivo response, such as the plasma drug concentration profile.[4] A robust IVIVC is an invaluable tool in drug development, enabling the use of in vitro dissolution data as a surrogate for complex and costly human bioequivalence studies.[5][6] This allows for more efficient formulation optimization, justification of manufacturing changes, and the establishment of clinically relevant dissolution specifications.[5][7]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, technically detailed framework for establishing a Level A IVIVC for this compound, hereafter referred to as "Compound P". We will explore the necessary in vitro and in vivo studies, the mathematical modeling required to bridge the data, and a comparative analysis of hypothetical formulations.

The Foundational Role of the Biopharmaceutics Classification System (BCS)

Before embarking on an IVIVC study, it is essential to understand the physicochemical properties of the active pharmaceutical ingredient (API), specifically its aqueous solubility and intestinal permeability. The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs into one of four classes based on these properties.[8][9]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

The likelihood of achieving a successful IVIVC is highest for BCS Class II drugs, where the slow dissolution of the drug is the rate-limiting step for absorption.[6][10] For the purpose of this guide, we will hypothesize that Compound P is a BCS Class II agent, a common classification for new chemical entities. This assumption dictates that our experimental design must focus on developing a dissolution method that can effectively discriminate between formulations with different release rates.

Caption: The BCS framework for classifying drug substances.

Part 1: In Vitro Characterization – The Predictive Engine

The primary goal of the in vitro phase is to measure the key performance attributes of different formulations of Compound P. To build a meaningful correlation, it's necessary to develop at least two, preferably three or more, formulations with different release rates (e.g., fast, medium, and slow).

Experimental Protocol 1: Discriminatory Dissolution Testing

The objective is to measure the rate and extent of Compound P release from a solid oral dosage form into a simulated gastrointestinal environment.[11]

  • Causality Behind Experimental Choices:

    • Apparatus: USP Apparatus 2 (Paddle) is selected due to its wide applicability and hydrodynamic profile, which is often more suitable for poorly soluble drugs than the basket apparatus.

    • Media Selection: Since Compound P is a BCS Class II candidate, its dissolution will likely be pH-dependent. We will use a range of media to simulate the transit through the GI tract (stomach, proximal and distal small intestine). For poorly soluble drugs, the addition of a surfactant like sodium lauryl sulfate (SLS) may be necessary to achieve sink conditions and reveal the true release characteristics of the formulation.[12][13] The FDA recommends using an aqueous medium with a pH not exceeding 6.8 for IVIVC development.[12]

  • Step-by-Step Methodology:

    • Preparation: Prepare 900 mL of three dissolution media: (a) 0.1 N HCl (pH 1.2), (b) pH 4.5 acetate buffer, and (c) pH 6.8 phosphate buffer. If required, add a justified concentration of SLS (e.g., 0.5-1.0%) to the pH 6.8 buffer.

    • Apparatus Setup: Assemble the USP Apparatus 2, setting the paddle speed to 50 RPM and the temperature to 37 ± 0.5 °C.

    • Test Initiation: Place one dosage form (e.g., tablet or capsule) of each formulation (Fast, Medium, Slow) into separate dissolution vessels.

    • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). Analyze the filtrate for the concentration of Compound P using a validated UV-Vis spectrophotometry or HPLC method.

    • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point. Perform the test in replicate (n=6 or 12) for each formulation.

Experimental Protocol 2: Intestinal Permeability Assessment

This protocol aims to confirm the "high permeability" classification of Compound P, a prerequisite for a BCS Class II drug.

  • Causality Behind Experimental Choices:

    • Model: The Caco-2 cell monolayer model is the industry gold standard for predicting human intestinal permeability in vitro.[14][15] These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and efflux transporters (like P-glycoprotein) that mimic the intestinal barrier.[16][17]

  • Step-by-Step Methodology:

    • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until a differentiated monolayer is formed.

    • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Permeability Assay:

      • Conduct a bidirectional assay. For apical (AP) to basolateral (BL) transport, add Compound P (in a transport buffer like HBSS) to the apical chamber.

      • For basolateral (BL) to apical (AP) transport, add Compound P to the basolateral chamber.

      • Incubate at 37 °C with gentle shaking.

    • Sampling & Analysis: At specified time points, take samples from the receiver chamber and analyze the concentration of Compound P using LC-MS/MS.

    • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Hypothetical In Vitro Performance Data

The following table summarizes the expected outcomes from the in vitro characterization of three distinct formulations of Compound P.

Parameter Formulation A (Fast) Formulation B (Medium) Formulation C (Slow) Reference Compound (Propranolol)
Dissolution (pH 6.8 + 0.5% SLS)
Time to 85% Dissolved (T85)45 min120 min240 minN/A
Permeability (Caco-2)
Papp (A→B) (x 10⁻⁶ cm/s)18.518.518.5>10 (High Permeability Control)
Efflux Ratio1.21.21.2<2
Predicted BCS Class Class IIClass IIClass IIClass I

Part 2: In Vivo Pharmacokinetic Evaluation – The Biological Response

The in vivo study is designed to measure how the different formulations behave in a living system, providing the crucial data for the "vivo" side of the correlation.

Experimental Protocol 3: Oral Pharmacokinetic Study in an Animal Model
  • Causality Behind Experimental Choices:

    • Animal Model: The Beagle dog is a commonly used non-rodent species for pharmacokinetic studies due to its physiological similarities to humans in terms of gastrointestinal transit time and metabolic pathways.[18][19] Their larger size also facilitates serial blood sampling.

    • Study Design: A crossover design is optimal. In this design, each animal receives all three formulations, with a "washout" period between doses. This minimizes inter-animal variability, as each animal serves as its own control.

  • Step-by-Step Methodology:

    • Animal Acclimatization & Fasting: Acclimate a cohort of male Beagle dogs (n=6) to the study conditions. Fast the animals overnight (~12 hours) prior to dosing, with free access to water.

    • Dosing: Administer a single oral dose of Formulation A, B, or C to each dog.

    • Blood Sampling: Collect serial blood samples (e.g., 2 mL) from a peripheral vein at pre-dose (0) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose. Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma frozen at -80 °C until analysis.

    • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Compound P in dog plasma.

    • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋∞) for each animal and each formulation using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Washout & Crossover: After a washout period of at least 7 days, repeat the procedure with the next formulation until each dog has received all three formulations.

Hypothetical In Vivo Performance Data

The following table presents the expected pharmacokinetic outcomes for the three formulations.

PK Parameter Formulation A (Fast) Formulation B (Medium) Formulation C (Slow)
Cmax (ng/mL) 850 ± 120550 ± 95300 ± 70
Tmax (hr) 1.5 ± 0.54.0 ± 1.08.0 ± 2.0
AUC₀₋₂₄ (ng·hr/mL) 4800 ± 6504950 ± 7105100 ± 750

Note: The similar AUC values suggest that the extent of absorption is comparable across formulations, but the rate of absorption differs significantly, which is the ideal scenario for developing a Level A IVIVC.

Part 3: Forging the Correlation – The In Vitro-In Vivo Bridge

With both in vitro dissolution and in vivo plasma concentration data, the final step is to establish a mathematical link between them. The goal is a Level A correlation , which represents a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve.[4]

cluster_vitro In Vitro Arm cluster_vivo In Vivo Arm cluster_correlation Correlation Modeling form_a Formulation A dissolution Dissolution Testing (USP Apparatus 2) form_a->dissolution pk_study Animal PK Study (Beagle Dog) form_a->pk_study form_b Formulation B form_b->dissolution form_b->pk_study form_c Formulation C form_c->dissolution form_c->pk_study diss_profile In Vitro Dissolution Profiles (% Dissolved vs. Time) dissolution->diss_profile ivivc_model Level A IVIVC (% Dissolved vs. % Absorbed) diss_profile->ivivc_model pk_profile Plasma Concentration Profiles (Conc. vs. Time) pk_study->pk_profile deconvolution Deconvolution (e.g., Wagner-Nelson) pk_profile->deconvolution absorption_profile In Vivo Absorption Profiles (% Absorbed vs. Time) deconvolution->absorption_profile absorption_profile->ivivc_model

Caption: Workflow for establishing a Level A IVIVC.

Step 1: Deconvolution of In Vivo Data

The raw plasma concentration-time data reflects a combination of absorption, distribution, metabolism, and elimination. To isolate the absorption profile, we must perform deconvolution. Methods like the Wagner-Nelson or Loo-Riegelman are used to calculate the cumulative fraction of drug absorbed in vivo over time from the plasma concentration data.[20] This generates an in vivo absorption curve that can be directly compared to the in vitro dissolution curve.

Step 2: Establishing the Mathematical Model

The core of the IVIVC is the plot of the in vitro dissolution data against the corresponding in vivo absorption data.

  • For each formulation (A, B, and C), create a dataset pairing the cumulative percent dissolved at each time point with the cumulative percent absorbed at the same (or a slightly time-scaled) time point.

  • Plot the percent absorbed (in vivo, y-axis) against the percent dissolved (in vitro, x-axis).

  • Perform a linear regression analysis on the combined data from all formulations.

An excellent linear correlation, with an R² value of >0.95, indicates a strong Level A IVIVC.[20] This signifies that the in vitro dissolution test is a reliable predictor of the in vivo absorption performance.

title Conceptual IVIVC Relationship vitro_graph vivo_graph vitro_graph->vivo_graph Predicts

Caption: A faster in vitro dissolution rate leads to a faster and higher peak plasma concentration in vivo.

Conclusion and Regulatory Implications

This guide outlines a scientifically rigorous, step-by-step pathway for establishing a Level A IVIVC for this compound. By methodically characterizing the in vitro dissolution and permeability and correlating these findings with in vivo pharmacokinetic data, a powerful predictive model can be built.

The successful development of such a model carries significant regulatory and commercial advantages. It can be used to justify biowaivers for minor post-approval changes to the formulation, manufacturing process, or site, thereby reducing the need for additional human clinical trials.[4][21] Ultimately, a well-established IVIVC accelerates drug development, ensures product quality and consistency, and provides a deeper scientific understanding of the product's performance.

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A Comparative Guide to the Novelty and Patentability Assessment of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in bioactive natural products and its role in numerous FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a "privileged" structure in drug design.[2] Within this class, the pyrrolidin-2-one (or 2-oxopyrrolidine) core is particularly noteworthy, forming the basis of the racetam class of nootropic agents, including the widely used anti-epileptic and cognitive-enhancing drug, Levetiracetam.[4] This guide focuses on a specific derivative, 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one (hereafter referred to as the "Target Compound"), to provide a comprehensive framework for assessing its novelty and patentability as a potential therapeutic agent.

This document moves beyond a simple recitation of facts to offer a strategic guide for researchers. We will dissect the process of establishing patentability, not for the compound itself, but for its potential new therapeutic applications. This involves a rigorous comparison against established alternatives, grounded in robust experimental data, to build a case for a novel and non-obvious inventive step.

Part 1: Initial Novelty Assessment

A foundational step in any patentability analysis is the prior art search to determine novelty.[5][6] An invention is considered novel if it has not been previously disclosed to the public in any form, including patents, publications, or commercial sales.[7][8]

A search for this compound reveals its commercial availability from chemical suppliers, listed under CAS Number 1270608-55-3 .[9] This public disclosure and commercial availability fundamentally precludes a "composition of matter" patent claim. The compound itself is not new.

Part 2: A Framework for Establishing Patentability via Non-Obvious Utility

To secure a patent for a new use, the proposed application must be non-obvious. An invention is considered non-obvious if the differences between it and the prior art would not have been obvious to a "person of ordinary skill in the art" at the time the invention was made.[5][7] Demonstrating "unexpected results" is a powerful way to overcome an obviousness rejection.[6] This involves showing that the compound exhibits properties that would not have been predicted based on its structure or the properties of similar known compounds.

Our strategy is to investigate the Target Compound for a specific, high-value therapeutic application—neuroprotection in the context of Alzheimer's Disease—and to benchmark its performance against a structurally relevant compound, Levetiracetam , which contains the same pyrrolidin-2-one core but lacks the specific substituents of our Target Compound.

The following experimental workflow is designed to generate the comparative data necessary to argue for a non-obvious utility.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Comparative Screening cluster_2 Phase 3: In Vivo Proof of Concept cluster_3 Phase 4: Patentability Argument Synthesis Hypothetical Synthesis Protocol Validation Assay1 Neurotoxicity Rescue Assay (Aβ-42 Insult) Synthesis->Assay1 Test Compound & Comparators Assay2 Neurite Outgrowth Assessment Assay3 Synaptic Activity Assay (Microelectrode Array) VivoModel Cognitive Deficit Model (e.g., Scopolamine-Induced Amnesia) Assay3->VivoModel Lead Candidate Validation Argument Demonstration of Unexpected Superiority VivoModel->Argument Efficacy Data

Caption: Experimental workflow for generating comparative data.

Part 3: Comparative Experimental Protocols

This section provides detailed methodologies to compare the Target Compound against Levetiracetam and a vehicle control.

Synthesis of this compound

While commercially available, demonstrating a scalable and reproducible synthesis is valuable. The following is a plausible, hypothetical protocol based on established pyrrolidinone chemistry.[10][11]

Protocol: Reductive Amination Approach

  • Step 1: Synthesis of 1-(3,5-dimethoxyphenyl)pyrrolidine-2,3-dione.

    • Combine 1-(3,5-dimethoxyphenyl)pyrrolidin-2-one (1 eq.) with diethyl oxalate (1.2 eq.) in anhydrous tetrahydrofuran (THF).

    • Add sodium ethoxide (1.2 eq.) portion-wise at 0°C and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with aqueous HCl (1M) and extract with ethyl acetate.

    • Purify the resulting dione intermediate via column chromatography.

  • Step 2: Reductive Amination.

    • Dissolve the dione intermediate (1 eq.) in methanol.

    • Add an aqueous solution of methylamine (40 wt. %, 1.5 eq.).

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.

    • Stir the reaction at room temperature for 24 hours.

    • Remove the solvent under reduced pressure, re-dissolve in ethyl acetate, wash with saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, this compound, by silica gel chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Comparative Assays for Neuroprotection

These assays are designed to provide mechanistic insights and serve as a primary screen for neuroprotective and neuro-restorative potential.[12][13]

Protocol: Aβ-42-Induced Neurotoxicity Rescue Assay [14]

  • Cell Culture: Plate human neuroblastoma cells (SH-SY5Y) in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat cells for 2 hours with the Target Compound (0.1, 1, 10 µM), Levetiracetam (10 µM), or vehicle (0.1% DMSO).

  • Neurotoxic Insult: Add aggregated amyloid-beta 1-42 (Aβ-42) fibrils to a final concentration of 10 µM to all wells except the untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control wells.

Protocol: Neurite Outgrowth Assay [15]

  • Cell Culture: Plate primary cortical neurons or a suitable cell line (e.g., PC-12) on poly-L-lysine coated plates.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the Target Compound (1 µM), Levetiracetam (1 µM), or vehicle.

  • Incubation: Incubate for 72 hours.

  • Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images using high-content imaging microscopy.

  • Quantification: Use automated image analysis software to measure the total length of neurites and the number of neurite-bearing cells.

Table 1: Hypothetical In Vitro Comparative Data

Treatment GroupCell Viability (%) (vs. Aβ-42)Average Neurite Length (µm)
Vehicle Control100 ± 555 ± 8
Aβ-42 (10 µM)45 ± 425 ± 5
Aβ-42 + Levetiracetam (10 µM)52 ± 630 ± 6
Aβ-42 + Target Compound (1 µM)68 ± 548 ± 7
Aβ-42 + Target Compound (10 µM)85 ± 765 ± 9

Data are presented as mean ± SEM. An unexpectedly strong rescue from Aβ-42 toxicity and promotion of neurite outgrowth by the Target Compound would support an argument for non-obviousness.

In Vivo Comparative Study for Cognitive Enhancement

Demonstrating efficacy in a whole-organism model is critical.[16][17] The scopolamine-induced amnesia model in rodents is a well-established method for screening compounds with potential nootropic effects.[17]

Protocol: Novel Object Recognition (NOR) Task in a Scopolamine-Induced Amnesia Model

  • Animal Subjects: Use adult male C57BL/6 mice, habituated to the testing room for at least one week.

  • Habituation: Allow each mouse to explore an empty testing arena (40x40 cm) for 10 minutes for two consecutive days.

  • Training Phase (Day 3):

    • Administer the Target Compound (e.g., 10 mg/kg, i.p.), Levetiracetam (10 mg/kg, i.p.), or vehicle 30 minutes prior to the training session.

    • Administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control 15 minutes prior to training.

    • Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.

  • Testing Phase (Day 4 - 24h retention):

    • Place one familiar object and one novel object in the arena.

    • Allow the mouse to explore for 5 minutes, recording the time spent exploring each object.

  • Data Analysis: Calculate a Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

Table 2: Hypothetical In Vivo Comparative Data

Treatment GroupDiscrimination Index (DI)
Vehicle + Saline0.45 ± 0.05
Vehicle + Scopolamine-0.05 ± 0.04
Levetiracetam + Scopolamine0.15 ± 0.06
Target Compound + Scopolamine0.38 ± 0.05

Data are presented as mean ± SEM. A significant reversal of the scopolamine-induced memory deficit by the Target Compound, particularly if superior to the structural analog Levetiracetam, provides strong evidence for a novel and useful therapeutic effect.

Part 4: Constructing the Patentability Argument

The data generated from the comparative experiments form the bedrock of the patentability argument. The key is to weave a narrative that highlights the unexpected and beneficial properties of the Target Compound.

G start Target Compound: This compound q1 Is it a novel composition of matter? start->q1 ans1_no No. (Publicly available, CAS 1270608-55-3) q1->ans1_no Search Result q2 Is there a novel therapeutic use? ans1_no->q2 ans2_yes Yes. (e.g., Treatment of Alzheimer's-related deficits) q2->ans2_yes Hypothesis q3 Is the novel use non-obvious? ans2_yes->q3 data Comparative Data Shows: - Superior neuroprotection vs. Aβ-42 - Superior cognitive rescue in vivo (Compared to structural analog Levetiracetam) q3->data Based on Experimental Evidence conclusion Strong Argument for Patentability (Method-of-Use Claim) data->conclusion Leads to

Caption: Logical framework for a method-of-use patent argument.

A strong patentability argument would state:

  • While the pyrrolidin-2-one scaffold is known for its CNS activity (e.g., Levetiracetam), there was no prior art suggesting that the specific combination of a 3,5-dimethoxyphenyl group at the N1 position and a methylamino group at the C3 position would confer potent neuroprotective and cognition-enhancing properties against pathologies relevant to Alzheimer's Disease.

  • The experimental data demonstrates that the Target Compound provides an unexpectedly superior effect in rescuing neurons from Aβ-42-induced toxicity and reversing cognitive deficits in a validated animal model when compared directly to a relevant structural analog.

  • This surprising result constitutes an inventive step, justifying a patent for the method of using this compound to treat or prevent neurodegenerative diseases like Alzheimer's.

Conclusion

The molecule this compound, while not novel in itself, holds potential for patentable intellectual property. Its value lies not in its existence, but in its application. By following a structured and comparative experimental plan as outlined in this guide, researchers can generate the necessary data to demonstrate a novel, useful, and non-obvious therapeutic utility. This approach of benchmarking against structurally relevant comparators is essential for building a robust case to convince patent examiners of the inventive merit of a new use for a known compound, transforming a chemical curiosity into a defensible therapeutic asset.

References

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  • Google Patents. US8338621B2 - Process for the preparation of 2-oxo-1-pyrrolidine derivatives.
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  • Google Patents. US4461906A - Pyrrolidine 2-one derivatives.
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  • PubMed. (n.d.). The use of cognitive enhancers in animal models of fear extinction. Available at: [Link]

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  • PubMed Central. (2024, April 24). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Available at: [Link]

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  • Google Patents. EP3439662B1 - Liquid formulations of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.
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Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As research and development pushes the boundaries of medicinal and synthetic chemistry, the responsible management of novel chemical entities becomes a paramount concern for laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one, a novel research compound. Given the absence of specific toxicological and environmental fate data for this molecule, this procedure is grounded in the precautionary principle: treat all waste streams containing this compound as hazardous until proven otherwise. [1][2][3]

This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge to handle not just this compound, but other novel substances with the highest degree of safety and integrity.

Hazard Assessment and Rationale

The disposal protocol for any chemical must begin with a thorough understanding of its potential hazards. For a novel compound like this compound, we must infer potential risks from its structural motifs.[2]

Structural MoietyKnown Hazards of AnaloguesImplication for Disposal Protocol
Pyrrolidin-2-one Core The parent compound, 2-pyrrolidinone, is combustible and can decompose upon heating to produce toxic nitrogen oxide fumes.[4][5] It is also classified as a skin, eye, and respiratory irritant.[6]Waste must be considered irritating and potentially flammable. Avoid heat sources. Segregate from strong oxidizing agents.
3,5-Dimethoxyphenyl Group Dimethoxyphenyl and related phenethylamine structures are common in novel psychoactive substances (NPS) which can exhibit potent sympathomimetic and serotonergic effects, leading to severe toxicity.[7][8][9]The compound must be treated as potentially biologically active and highly toxic. Minimize all routes of exposure.
Methylamino Group Secondary amines can be irritants or corrosive. They can react exothermically with acids.Segregate waste from acidic materials to prevent violent reactions. Ensure waste containers are made of compatible materials.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[2]Provides a barrier against incidental splashes. Double-gloving allows for safe removal of the outer, contaminated glove without exposing skin.
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2]Protects against splashes and aerosols. Goggles are required when a significant splash hazard exists.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination and provides a layer of protection from potential flammability.
Respiratory Protection All handling of the solid compound or solutions should be performed within a certified chemical fume hood.[1]A fume hood is the primary engineering control to prevent inhalation of aerosols or volatile contaminants.

Disposal Workflow: From Benchtop to Pickup

The following protocol outlines a systematic process for managing waste from the moment of generation to its final collection by your institution's Environmental Health & Safety (EHS) department. This workflow is designed to comply with general hazardous waste regulations, such as those from the U.S. Environmental Protection Agency (EPA).[11][12]

Diagram: Chemical Waste Disposal Workflow

G cluster_0 Phase 1: Point of Generation cluster_1 Phase 2: Laboratory Management cluster_2 Phase 3: Final Disposition A Waste Generated (Solid or Liquid) B Segregate Waste Streams (Solid vs. Liquid) A->B C Select Compatible Container (e.g., HDPE, Borosilicate) B->C D Label Container with 'HAZARDOUS WASTE' C->D E List All Chemical Constituents (Full Names & Percentages) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed (Except when adding waste) F->G H Perform Weekly Container Inspection G->H I Container is Full (or Project is Complete) H->I J Submit Waste Pickup Request to EHS/Safety Office I->J K Store Safely in SAA Until Pickup J->K L Waste Collected by Authorized Personnel K->L

Caption: Workflow for managing hazardous chemical waste in a laboratory setting.

Step-by-Step Protocol

Phase 1: Immediate Actions at the Point of Generation

  • Waste Segregation:

    • Solid Waste: Includes contaminated consumables such as gloves, weigh boats, paper towels, and silica gel. Collect these in a designated, lined solid waste container.[13][14]

    • Liquid Waste: Includes reaction mother liquors, chromatography fractions, and solvent rinses. Collect in a designated liquid waste container.

    • Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.

    • NEVER mix solid and liquid waste streams.[14]

  • Container Selection:

    • Use only chemically compatible containers, such as High-Density Polyethylene (HDPE) jugs for liquids or wide-mouth HDPE pails for solids.[15][16] Borosilicate glass is also acceptable for liquids.

    • Ensure the container has a secure, screw-top cap. Parafilm and stoppers are not acceptable for storage.[17]

    • The container must be in good condition, with no cracks or leaks.[15]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[18]

    • Clearly list all chemical constituents by their full chemical name—no abbreviations or formulas.[18] For example: "this compound (~5%), Methanol (50%), Dichloromethane (45%)".

    • Maintain an approximate percentage for each component.

    • Include the date when waste was first added.

Phase 2: Management in the Laboratory

  • Satellite Accumulation Area (SAA):

    • Designate an SAA at or near the point of waste generation (e.g., in the fume hood where the work is performed).[12][15][16]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[2][14]

  • Safe Storage Practices:

    • Keep waste containers securely capped at all times, except when actively adding waste.[10][16] This prevents the release of volatile compounds and protects the lab atmosphere.

    • Do not overfill containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.[15]

    • Segregate incompatible waste types within the SAA. For example, keep acidic waste separate from this compound's amine-containing waste stream.[13][15]

Phase 3: Final Disposal

  • Requesting Pickup:

    • Once a waste container is full, or when the project generating the waste is complete, arrange for disposal.

    • Follow your institution's specific procedures to submit a chemical waste pickup request to the EHS office.[16][18]

  • Awaiting Pickup:

    • Ensure the container remains properly labeled and sealed in the SAA.

    • EHS or other authorized hazardous waste professionals will collect the waste for final, compliant disposal, which typically involves high-temperature incineration.

Spill and Decontamination Procedures

Accidents require immediate and correct action. Be prepared before they happen.[1]

Personnel Decontamination:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Do not use solvents like ethanol or bleach to clean skin , as this can increase absorption. Use only soap and water after initial flushing.[19]

Small Spill Cleanup (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing the full PPE described in Section 2, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).[4][20]

  • Using non-sparking tools, carefully collect the absorbent material and place it into a designated solid hazardous waste container.

  • Decontaminate the spill surface. Wipe the area with a cloth soaked in a soap and water solution, followed by a wipe with 70% isopropanol.[21]

  • Place all contaminated cleaning materials into the solid hazardous waste container.

  • Reseal, label, and store the waste container in the SAA.

For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS/emergency response team immediately.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, scientific integrity, and environmental responsibility.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved January 18, 2026, from [Link]

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  • Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 45-50. Available from: [Link]

  • Vasseur, M., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. PLoS One, 13(8), e0201338. Available from: [Link]

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Personal protective equipment for handling 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

This guide provides essential safety protocols and operational directives for the handling and disposal of the novel research compound this compound (Molecular Formula: C₁₃H₁₈N₂O₃, Molecular Weight: 250.29 g/mol ).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in a precautionary approach, synthesizing data from structurally similar compounds and adhering to established laboratory safety standards promulgated by authoritative bodies such as the Occupational Safety and Health Administration (OSHA).[2][3][4][5]

The core of this guidance is the principle of minimizing exposure through a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE), a framework known as the Hierarchy of Controls.[6][7][8][9] PPE should be considered the last line of defense after more effective control measures have been implemented.[6]

Hazard Assessment: An Analog-Based Approach

Due to the lack of specific toxicological data for this compound, a hazard assessment must be inferred from its structural components: a pyrrolidin-2-one ring, a methylamino group, and a dimethoxyphenyl group.

  • Pyrrolidinone Core: Pyrrolidinone derivatives can exhibit a range of toxicological profiles. For instance, N-methyl-2-pyrrolidone (NMP) is a well-studied analogue classified as a reproductive toxicant that may damage fertility or the unborn child.[10][11] It is also known to cause skin and eye irritation.[11]

  • Aminopyrrolidine Moiety: Simple aminopyrrolidines are often classified as corrosive and can cause severe skin burns and eye damage.[12][13] They may also be harmful if swallowed or inhaled.

  • Aromatic Group: While the dimethoxyphenyl group is common in many compounds, the overall lipophilicity of the molecule, enhanced by the pyrrolidine ring, could potentially increase its ability to cross the blood-brain barrier, a characteristic seen in other psychoactive pyrrolidinophenone derivatives.[14]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be based on a thorough risk assessment.[15][16] The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale & Causality
Hand Protection Double-gloving with nitrile or neoprene gloves.[17] The outer glove should be of a thicker material if there is a risk of puncture.Provides a robust barrier against potential skin absorption and irritation. Double-gloving minimizes contamination risk during glove removal.[18] Nitrile offers good chemical resistance to a range of chemicals.
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[19] A face shield should be worn over the goggles when there is a significant splash hazard.[17][20]Protects against splashes and aerosols, preventing contact with mucous membranes. Pyrrolidine analogues can cause severe eye damage.[12][21]
Body Protection A flame-retardant, anti-static lab coat. For larger quantities or procedures with high splash potential, a chemical-resistant apron or disposable coveralls are recommended.[18]Prevents contamination of personal clothing and skin. The material should be non-absorbent to prevent chemical hold-up against the skin.[16]
Respiratory Protection A NIOSH-approved respirator is required if handling the solid form outside of a fume hood or if aerosols may be generated.[17] A fit-tested N95 respirator may be sufficient for powders, while an air-purifying respirator with organic vapor cartridges is necessary for volatile solutions.[17]Protects against inhalation of fine powders or aerosols. The toxicological properties via inhalation are unknown, necessitating a cautious approach.[22]
Foot Protection Closed-toe, chemical-resistant shoes. Disposable shoe covers should be used when working with larger quantities or in the event of a spill.[18][23]Protects feet from spills and falling objects. Pant legs should be worn outside of boots to prevent chemicals from entering.[23]

Operational Plan: From Receipt to Disposal

A structured workflow is critical to ensure safety and minimize contamination.[15]

Storage and Handling
  • Receiving: Upon receipt, inspect the container for damage. The container must be clearly labeled with the chemical name, hazard warnings, and date of receipt.[3][15][24]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[12][15][24] It should be kept in a tightly sealed, properly labeled container and stored in a locked cabinet to restrict access.[25] Given its potential sensitivity, storage under an inert atmosphere may be advisable.[26]

  • Handling: All manipulations of this compound, especially weighing of the solid, should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][15] Use appropriate tools like spatulas and tongs to avoid direct contact.[15] Ensure eyewash stations and safety showers are readily accessible.[15]

Step-by-Step Handling Protocol
  • Preparation: Before handling, review this guide and any available safety information.[15] Ensure the fume hood is functioning correctly and the work area is clean and uncluttered.[24]

  • Donning PPE: Don PPE in the following order: shoe covers, inner gloves, lab coat, outer gloves, and finally, eye/face protection and respirator if required.

  • Weighing & Transfer: Perform all transfers within the fume hood. Use a dedicated, clean spatula. Close the primary container immediately after dispensing.

  • Cleaning: Decontaminate the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the lab coat, shoe covers, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Review Safety Guide & Assess Risks Area 2. Prepare & Verify Fume Hood Prep->Area PPE_On 3. Don Required PPE Area->PPE_On Weigh 4. Weigh & Transfer Compound PPE_On->Weigh Seal 5. Securely Seal All Containers Weigh->Seal Decon 6. Decontaminate Work Area & Tools Seal->Decon Waste 7. Segregate & Label All Waste Decon->Waste PPE_Off 8. Doff PPE Correctly Waste->PPE_Off Wash 9. Wash Hands Thoroughly PPE_Off->Wash cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup

Caption: Safe handling workflow for this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Chemical waste must be disposed of in accordance with institutional and local regulations.[15][27]

  • Waste Characterization: Since the compound's properties are not fully known, all waste generated (unused compound, contaminated PPE, cleaning materials) must be treated as hazardous waste.[27][28]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[29] At a minimum, it should be segregated from acids, bases, and oxidizers.[29]

  • Containerization: Use a designated, leak-proof, and compatible waste container.[28][29] The container must be kept closed except when adding waste and must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Potential Toxin").[3][28]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[28][30] This rinsate must be collected and disposed of as hazardous waste.[28] After rinsing and air-drying in a fume hood, the label on the empty container should be defaced before disposal in regular laboratory glass waste.[30]

Emergency Procedures

  • Spill: In case of a small spill inside a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain it.[21] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[31] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[31]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13][26] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][13][26] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting.[12][13] Rinse the mouth with water and seek immediate medical attention.

This guide is intended to provide a framework for the safe handling of this compound. All laboratory personnel must receive proper training on these procedures and the contents of their institution's Chemical Hygiene Plan before working with this or any other hazardous chemical.[2][5]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. Xpress Chems. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Hierarchy of Controls | Research Safety. University of Kentucky. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • NIOSH's Hierarchy of Controls. NES Inc. [Link]

  • (S)-(+)-3-Aminopyrrolidine dihydrochloride Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Hierarchy of Controls. Centers for Disease Control and Prevention (CDC). [Link]

  • Protect Your Staff: Use the Hierarchy of Controls. San Diego Healthcare Compliance. [Link]

  • Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. ResearchGate. [Link]

  • Chemical Waste Disposal Guidelines. University of Wisconsin-Milwaukee. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Toxicity and death following recreational use of 2-pyrrolidino valerophenone. PubMed. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Ensuring the safe handling of chemicals. World Health Organization (WHO). [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

  • Identifying Hazard Control Options: The Hierarchy of Controls. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protection Equipment (PPE). Rhode Island Department of Environmental Management. [Link]

  • Pyrrolidine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

Sources

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1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.